molecular formula C14H20N2O B1615923 (-)-Albine CAS No. 53915-26-7

(-)-Albine

Número de catálogo: B1615923
Número CAS: 53915-26-7
Peso molecular: 232.32 g/mol
Clave InChI: QJVOZXGJOGJKPT-IGHBBLSQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(-)-Albine is a natural product found in Lupinus albus, Lupinus cosentinii, and Lupinus angustifolius with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

53915-26-7

Fórmula molecular

C14H20N2O

Peso molecular

232.32 g/mol

Nombre IUPAC

(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one

InChI

InChI=1S/C14H20N2O/c1-2-3-13-12-6-10(8-15-13)9-16-5-4-11(17)7-14(12)16/h2,4-5,10,12-15H,1,3,6-9H2/t10-,12+,13+,14+/m0/s1

Clave InChI

QJVOZXGJOGJKPT-IGHBBLSQSA-N

SMILES

C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3

SMILES isomérico

C=CC[C@@H]1[C@H]2C[C@@H](CN1)CN3[C@@H]2CC(=O)C=C3

SMILES canónico

C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3

Origen del producto

United States

Foundational & Exploratory

(-)-Albine Alkaloid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Albine is a tetracyclic quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus. Quinolizidine alkaloids are a class of secondary metabolites known for their diverse biological activities, making them of interest to researchers in pharmacology and drug development. This technical guide provides a detailed overview of the chemical structure of this compound, along with representative quantitative data and experimental protocols relevant to its class of compounds, the quinolizidine alkaloids. Due to the limited availability of specific, in-depth experimental data solely for this compound in publicly accessible literature, this guide leverages information from closely related and well-studied quinolizidine alkaloids to provide a comprehensive technical context.

Chemical Structure of this compound

This compound is a complex alkaloid with the chemical formula C₁₄H₂₀N₂O. Its systematic IUPAC name is (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one. The structure features a tetracyclic quinolizidine core with a prop-2-enyl (allyl) substituent.

Molecular Details:

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O
Molecular Weight232.32 g/mol
IUPAC Name(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one
CAS Number53915-26-7

Quantitative Data

Detailed experimental spectroscopic data specifically for this compound is not extensively published. Therefore, this section presents a summary of expected and representative quantitative data for quinolizidine alkaloids, which would be essential for the characterization of this compound.

Spectroscopic Data (Representative for Quinolizidine Alkaloids)

¹H NMR Spectroscopy: The proton NMR spectrum of a quinolizidine alkaloid like this compound would be complex due to the rigid polycyclic structure and numerous stereocenters. Key diagnostic signals would include those for the vinyl protons of the allyl group, methine protons adjacent to nitrogen atoms, and methylene (B1212753) protons of the quinolizidine rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton. For this compound, one would expect to observe signals for the carbonyl carbon, olefinic carbons of the enone system and the allyl group, as well as a series of signals for the methine and methylene carbons of the tetracyclic core.

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of quinolizidine alkaloids typically shows a prominent molecular ion peak.[1] The fragmentation pattern is highly dependent on the stereochemistry of the ring junctions and provides valuable structural information.[1] Common fragmentation pathways involve the loss of side chains and cleavage of the quinolizidine rings.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in this compound.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (secondary amine)3300-3500
C-H stretch (alkene)3010-3100
C-H stretch (alkane)2850-3000
C=O stretch (α,β-unsaturated ketone)1650-1685
C=C stretch (alkene)1620-1680
C-N stretch1020-1250

Experimental Protocols

The following are detailed, representative methodologies for the isolation and analysis of quinolizidine alkaloids from Lupinus species. These protocols can be adapted for the specific isolation and characterization of this compound.

Isolation of Quinolizidine Alkaloids from Lupinus Seeds

This protocol describes a general acid-base extraction method.

Materials:

Procedure:

  • Extraction: Macerate 100 g of finely ground Lupinus seeds with 500 mL of methanol for 24 hours at room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting crude extract in 100 mL of 0.5 M HCl.

  • Purification: Wash the acidic aqueous solution with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to 10-11 with a 25% ammonia solution.

  • Alkaloid Extraction: Extract the alkaline solution with 5 x 50 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

  • Further Purification: The crude alkaloid mixture can be further purified by column chromatography on silica (B1680970) gel or alumina, using a gradient of methanol in chloroform (B151607) as the eluent.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range m/z 40-550.

High-Performance Liquid Chromatography (HPLC-MS/MS): [2][3][4][5]

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.

Biological Activity and Signaling Pathways

Specific pharmacological studies on this compound are scarce. However, quinolizidine alkaloids as a class exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[6] They are known to interact with various molecular targets, including receptors and enzymes.

Quinolizidine Alkaloid Biosynthesis Pathway

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions to form the characteristic quinolizidine skeleton.

Quinolizidine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous cyclization Lupinine Lupinine Piperideine->Lupinine Series of enzymatic steps Sparteine Sparteine Lupinine->Sparteine Lupanine Lupanine Sparteine->Lupanine Albine This compound Lupanine->Albine Further modifications

Caption: Simplified biosynthetic pathway of quinolizidine alkaloids.

Conclusion

This compound is a structurally interesting quinolizidine alkaloid with potential for further scientific investigation. While detailed experimental data for this specific compound is limited, the established knowledge of the broader class of quinolizidine alkaloids provides a solid foundation for its isolation, characterization, and biological evaluation. The methodologies and representative data presented in this guide are intended to support researchers and drug development professionals in their exploration of this compound and other related natural products. Further research is warranted to fully elucidate the specific spectroscopic properties and pharmacological profile of this compound.

References

The Alkaloid (-)-Albine in Lupinus Species: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Albine is a quinolizidine (B1214090) alkaloid naturally occurring within various species of the Lupinus genus, commonly known as lupins. These alkaloids are secondary metabolites that play a role in the plant's defense mechanisms. The presence and concentration of this compound and other alkaloids are significant factors in the utilization of lupin seeds for human and animal consumption, with "sweet" varieties containing substantially lower levels than "bitter" ones. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in Lupinus species, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathway.

Natural Sources and Occurrence of this compound

This compound is one of the numerous quinolizidine alkaloids found in Lupinus species. Its presence has been documented in several species, with Lupinus albus (white lupin) being a notable source. The concentration of this compound can vary significantly depending on the Lupinus species, cultivar, geographical origin, and time of harvest.

Quantitative Data on this compound Occurrence

The following table summarizes the quantitative data on the occurrence of this compound in various Lupinus species as reported in the scientific literature. It is important to note that alkaloid profiles can be complex, and the relative abundance of each alkaloid can differ.

Lupinus SpeciesPlant PartTotal Alkaloid Content (% of dry weight)This compound Content (% of total alkaloids)Reference
Lupinus albus (Australian studies)Seeds< 0.01%15%[1]
Lupinus albusSeedsNot specifiedMajor alkaloid[2]

Note: The quantification of quinolizidine alkaloids can be challenging due to the limited commercial availability of all relevant alkaloid standards.[3] This can lead to uncertainties in reported concentrations.

Experimental Protocols

The analysis of this compound in Lupinus species involves extraction, isolation, and quantification. The following sections detail the methodologies for these key experiments.

Extraction of Quinolizidine Alkaloids from Lupinus Seeds

A common method for the extraction of quinolizidine alkaloids, including this compound, from Lupinus seeds is through a solid-liquid extraction process.

Materials:

  • Dry Lupinus albus seeds

  • Water

  • Aqueous alkaline solution (e.g., potassium hydroxide)

  • Organic solvent (e.g., diethyl ether or chloroform)

  • Celite (for filtration)

  • Reflux condenser apparatus

  • Stirring oil bath

  • Filtration apparatus

Procedure:

  • Soaking and Heating: Mix dry Lupinus albus seeds with water in a flask. Heat the mixture to 100°C in a stirring oil bath using a reflux condenser for at least 15 hours.[4] This initial soaking and heating step is crucial as it increases the water content of the seed and facilitates the extraction of alkaloids.[3]

  • Basification: After heating, filter the extract through Celite. Basify the filtered solution to a pH of more than 12 by adding an aqueous alkaline solution, such as potassium hydroxide (B78521) (KOH).[4]

  • Solvent Extraction: Perform a liquid-liquid extraction of the basified solution with an organic solvent like diethyl ether, using a 1:1 ratio of the organic phase to the aqueous phase.[4] Alternatively, chloroform (B151607) can be used for the final extraction after the addition of sodium hydroxide.[4]

  • Purification (Optional): The obtained crude alkaloid extract can be further purified using column chromatography.[4]

Quantification by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the simultaneous quantification of multiple alkaloids without the need for individual reference standards for each compound.

Procedure:

  • Sample Preparation: Prepare extracts of Lupinus seeds as described in the extraction protocol.

  • qNMR Analysis: Perform qNMR analysis on the seed extracts to simultaneously quantify various quinolizidine alkaloids, including this compound.[3] This method is particularly useful when reference standards for all alkaloids of interest are not commercially available.[3]

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is another sensitive and specific method for the quantification of quinolizidine alkaloids.

Procedure:

  • Sample Preparation: Prepare alkaloid extracts from Lupinus seeds.

  • HPLC-MS/MS Analysis: Develop and apply an HPLC-MS/MS method for the separation and quantification of the target alkaloids. A recent study reported a method for the quantification of thirteen alkaloids in L. albus seeds, where six were identified and quantified.[3]

Visualization of Workflows and Pathways

Experimental Workflow for Alkaloid Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of quinolizidine alkaloids from Lupinus species.

experimental_workflow start Start: Dry Lupinus Seeds soaking Soaking and Heating (Water, 100°C, >15h) start->soaking filtration1 Filtration (through Celite) soaking->filtration1 basification Basification (pH > 12 with KOH) filtration1->basification extraction Solvent Extraction (e.g., Diethyl Ether) basification->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Column Chromatography (Optional) crude_extract->purification analysis Quantitative Analysis crude_extract->analysis pure_alkaloids Purified Alkaloids purification->pure_alkaloids pure_alkaloids->analysis qnmr qNMR analysis->qnmr hplc HPLC-MS/MS analysis->hplc biosynthetic_pathway lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Decarboxylation aldehyde 5-Aminopentanal cadaverine->aldehyde Oxidative Deamination piperideine Δ¹-Piperideine aldehyde->piperideine Spontaneous Cyclization dimerization Dimerization & Cyclization Steps piperideine->dimerization quinolizidine_core Quinolizidine Core Structure dimerization->quinolizidine_core lupinine Lupinine quinolizidine_core->lupinine sparteine Sparteine quinolizidine_core->sparteine lupanine Lupanine quinolizidine_core->lupanine albine This compound quinolizidine_core->albine other_alkaloids Other Quinolizidine Alkaloids quinolizidine_core->other_alkaloids

References

The Unfolding Pathway: A Technical Guide to the Biosynthesis of (-)-Albine from L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Albine, a tetracyclic quinolizidine (B1214090) alkaloid (QA), is a prominent secondary metabolite found in several species of the Lupinus genus, particularly Lupinus albus (white lupin). Like other QAs, it originates from the essential amino acid L-lysine and is believed to play a role in the plant's defense mechanisms. While the initial steps of QA biosynthesis are well-established, the precise enzymatic reactions leading to the diverse array of QA structures, including this compound, remain an active area of research. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, detailing the known enzymes and intermediates, presenting available quantitative data, outlining key experimental protocols, and visualizing the proposed metabolic route.

The Biosynthetic Pathway: From L-Lysine to Quinolizidine Alkaloids

The biosynthesis of this compound is a branch of the larger quinolizidine alkaloid pathway. The initial, well-characterized steps are common to the formation of most QAs.

Part 1: The Common Pathway to Δ¹-Piperideine

The journey from L-lysine to the central intermediate, Δ¹-piperideine, involves two key enzymatic steps:

  • Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine (B124047). This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[1] In Lupinus species, LDC activity has been identified and the corresponding genes cloned.[2][3]

  • Oxidative Deamination of Cadaverine: Cadaverine then undergoes an oxidative deamination to form 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[4][5] This step is catalyzed by a copper amine oxidase (CAO) .[4]

Part 2: The Divergent and Hypothetical Pathway to this compound

The steps following the formation of Δ¹-piperideine are less defined and are largely based on hypothetical biosynthetic grids constructed from the structures of co-occurring alkaloids. It is proposed that three molecules of Δ¹-piperideine (or its tautomer) trimerize to form a tetracyclic skeleton, which then undergoes a series of modifications to yield the various QAs.

While the direct enzymatic conversion to this compound has not been elucidated, it is believed to be closely related to the biosynthesis of other major QAs found in Lupinus albus, such as lupanine (B156748) and multiflorine. One plausible hypothesis suggests that a common tetracyclic intermediate, possibly derived from the diiminium cation, serves as a branch point for the synthesis of these alkaloids.[4][5] Subsequent enzymatic reactions, likely involving oxidoreductases and hydroxylases, would then tailor the core structure to form this compound.

A key candidate enzyme in the regulation and final steps of QA biosynthesis in Lupinus albus is a BAHD acyltransferase, identified as a strong candidate for the pauper locus which controls the overall alkaloid content.[6] However, its specific role in this compound formation is yet to be confirmed.

Quantitative Data

Quantitative analysis of QA content in Lupinus species provides valuable insights into the biosynthetic flux and the relative importance of different pathway branches. The tables below summarize the available quantitative data for this compound and related QAs in Lupinus albus.

Table 1: Quinolizidine Alkaloid Composition in Lupinus albus Seeds

AlkaloidConcentration Range (mg/g DW)Average Concentration (mg/g DW)Relative Abundance (%)Reference
Lupanine1.13 - 18.079.5970.0[1][4]
13α-Hydroxylupanine0.11 - 4.981.138.0[1][4]
This compound 0.06 - 2.82 2.05 15.0 [1][4]
Multiflorine0.04 - 0.820.413.0[1][4]

Data compiled from studies on various cultivars of Lupinus albus. The exact concentrations can vary significantly based on the cultivar, growing conditions, and analytical methods used.

Experimental Protocols

Detailed experimental protocols for the uncharacterized enzymes in the this compound biosynthetic pathway are not available. However, established methods for the extraction, quantification, and analysis of quinolizidine alkaloids, as well as general protocols for enzyme assays and heterologous expression, can be adapted for the study of this pathway.

Protocol 1: Extraction and Quantification of Quinolizidine Alkaloids from Lupinus Seeds

This protocol is adapted from methods described for the analysis of QAs in Lupinus species.[7][8][9]

1. Sample Preparation:

  • Freeze-dry lupin seeds and grind them into a fine powder using a laboratory mill.
  • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

2. Extraction:

  • Add 2 mL of extraction solvent (e.g., 0.5 M HCl or 80% methanol) to the sample.
  • Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath.
  • Centrifuge the mixture at 10,000 x g for 10 minutes.
  • Carefully collect the supernatant. Repeat the extraction process on the pellet with another 2 mL of the extraction solvent.
  • Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
  • Load the combined supernatant onto the cartridge.
  • Wash the cartridge with water to remove polar impurities.
  • Elute the alkaloids with methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.

4. Quantification by HPLC-MS/MS:

  • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase).
  • Analyze the sample using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a modifier such as formic acid.
  • Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode for detection and quantification.
  • Monitor specific precursor-to-product ion transitions for this compound and other QAs.
  • Use a certified reference standard of this compound to generate a calibration curve for accurate quantification.

Protocol 2: General Enzyme Assay for Lysine Decarboxylase (LDC)

This protocol provides a general framework for assaying LDC activity, which can be adapted for crude plant extracts or purified enzymes.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).
  • The reaction mixture should contain the buffer, a known concentration of L-lysine as the substrate, and pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.

2. Enzyme Preparation:

  • Prepare a crude enzyme extract by homogenizing plant tissue (e.g., young leaves of Lupinus albus) in an extraction buffer.
  • Alternatively, use a purified or heterologously expressed LDC enzyme.

3. Assay Procedure:

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
  • Initiate the reaction by adding the enzyme preparation.
  • Incubate for a specific period (e.g., 30-60 minutes).
  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

4. Detection of Cadaverine:

  • The product, cadaverine, can be quantified using various methods, including:
  • HPLC with derivatization: Derivatize cadaverine with a fluorescent tag (e.g., dansyl chloride) and quantify using fluorescence detection.
  • Spectrophotometric assays: Use a colorimetric reaction, for example, with ninhydrin.

Protocol 3: Heterologous Expression of Candidate Biosynthetic Genes

This protocol outlines a general workflow for expressing candidate genes from Lupinus albus in a heterologous host like Escherichia coli or Saccharomyces cerevisiae to characterize their function.

1. Gene Cloning:

  • Isolate total RNA from Lupinus albus tissues where QA biosynthesis is active (e.g., young leaves).
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length coding sequence of the candidate gene using PCR with specific primers.
  • Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

2. Transformation:

  • Transform the expression construct into a suitable host strain.

3. Protein Expression:

  • Induce protein expression according to the specific requirements of the expression system (e.g., with IPTG for E. coli or galactose for yeast).
  • Optimize expression conditions such as temperature, inducer concentration, and induction time.

4. Protein Purification:

  • Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

5. Functional Characterization:

  • Perform enzyme assays using the purified recombinant protein with hypothesized substrates to determine its catalytic activity and substrate specificity.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for enzyme characterization.

Biosynthetic_Pathway cluster_0 Central Metabolism cluster_1 Quinolizidine Alkaloid Biosynthesis L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LDC) delta1-Piperideine Δ¹-Piperideine Cadaverine->delta1-Piperideine Copper Amine Oxidase (CAO) Tetracyclic_Intermediate Hypothetical Tetracyclic Intermediate delta1-Piperideine->Tetracyclic_Intermediate Trimerization (Uncharacterized enzymes) Lupanine Lupanine Tetracyclic_Intermediate->Lupanine Uncharacterized enzymes Multiflorine Multiflorine Tetracyclic_Intermediate->Multiflorine Uncharacterized enzymes Albine This compound Tetracyclic_Intermediate->Albine Uncharacterized enzymes Other_QAs Other QAs Lupanine->Other_QAs Tailoring enzymes Multiflorine->Other_QAs Tailoring enzymes Albine->Other_QAs Tailoring enzymes

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Experimental_Workflow cluster_0 Gene Discovery & Cloning cluster_1 Heterologous Expression & Purification cluster_2 Functional Characterization RNA_Isolation RNA Isolation (L. albus) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Amplification Candidate Gene Amplification (PCR) cDNA_Synthesis->Gene_Amplification Cloning Cloning into Expression Vector Gene_Amplification->Cloning Transformation Transformation (e.g., E. coli) Cloning->Transformation Expression Protein Expression Transformation->Expression Purification Protein Purification Expression->Purification Enzyme_Assay Enzyme Assay with Hypothesized Substrates Purification->Enzyme_Assay Product_Analysis Product Analysis (LC-MS, NMR) Enzyme_Assay->Product_Analysis Kinetic_Analysis Enzyme Kinetic Analysis Product_Analysis->Kinetic_Analysis

Caption: Experimental workflow for enzyme characterization.

Future Perspectives

The complete elucidation of the this compound biosynthetic pathway presents an exciting challenge in plant biochemistry. Future research efforts will likely focus on:

  • Transcriptomics and Genomics: Utilizing high-throughput sequencing of Lupinus albus to identify candidate genes (e.g., cytochrome P450s, dehydrogenases, and acyltransferases) that are co-expressed with known QA biosynthetic genes.

  • Functional Genomics: Employing techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout in Lupinus to functionally characterize candidate genes.

  • In Vitro Reconstitution: Heterologously expressing and purifying candidate enzymes to reconstitute portions of the pathway in vitro and definitively identify their functions.

A thorough understanding of the biosynthesis of this compound and other quinolizidine alkaloids will not only advance our fundamental knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of lupin crops for improved nutritional value and for the sustainable production of these alkaloids for pharmaceutical applications.

References

Stereochemistry and Absolute Configuration of (-)-Albine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Albine is a naturally occurring lupin alkaloid characterized by a complex tetracyclic carbon-nitrogen skeleton. As with many natural products, its biological activity is intrinsically linked to its three-dimensional structure. The precise spatial arrangement of atoms, or stereochemistry, dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. Therefore, the unambiguous determination of its absolute configuration is a critical aspect for researchers in medicinal chemistry, chemical biology, and drug development. This technical guide provides a comprehensive overview of the established absolute configuration of this compound and the key experimental methodologies employed to elucidate such complex stereochemical details.

Absolute Configuration of this compound

The absolute configuration of this compound has been determined and is systematically named according to the Cahn-Ingold-Prelog priority rules. The molecule possesses four stereogenic centers within its rigid tricyclic system.

The established absolute configuration is (1R, 2R, 9S, 12R) .[1]

The corresponding IUPAC name is (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one.[1]

Figure 1: Structure of this compound with labeled stereocenters.

Physicochemical and Stereochemical Data

The characterization of this compound involves the compilation of key physical and chemical data. This information is fundamental for identification, quality control, and comparison between synthetic and natural samples.

ParameterValueSource
Molecular Formula C₁₄H₂₀N₂O[1][2][3][4]
Molecular Weight 232.32 g/mol [1][2][3]
IUPAC Name (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one[1]
Absolute Configuration 1R, 2R, 9S, 12R[1]
Specific Optical Rotation ([α]D) Data not available in searched literature; typically negative for the levorotatory (-) isomer.
InChI Key QJVOZXGJOGJKPT-HOFDXXJLSA-N[2][3][4]

Methodology for Stereochemical Determination

The determination of the absolute configuration of a complex molecule like this compound relies on a combination of advanced analytical techniques. While the original publication detailing the initial structure elucidation was not retrieved in the search, the following represents the standard modern workflow and experimental protocols used for such a task.

G cluster_main Workflow for Stereochemical Assignment of this compound cluster_relative Relative Stereochemistry Methods cluster_absolute Absolute Configuration Methods start Isolation & Purification of this compound spectro Spectroscopic Analysis (NMR, MS, IR, UV) start->spectro relative Determination of Relative Stereochemistry spectro->relative nmr NMR Spectroscopy (COSY, HSQC, HMBC) absolute Determination of Absolute Configuration relative->absolute noe NOE / ROESY Experiments (Through-space proton proximities) xray Single Crystal X-ray Crystallography final Final Structure Elucidation (1R, 2R, 9S, 12R) absolute->final chiral_nmr NMR with Chiral Agents (e.g., Mosher's Esters) chiroptical Chiroptical Spectroscopy (CD, VCD, ORD) + Computation synthesis Asymmetric Total Synthesis

Figure 2: General experimental workflow for determining the stereochemistry of a natural product.

X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, provided a suitable single crystal can be obtained.[5][6] It provides an unambiguous 3D map of electron density, revealing the precise spatial arrangement of every atom.

  • Crystallization:

    • Dissolve highly purified this compound in a minimal amount of a suitable solvent (e.g., methanol, acetone, ethyl acetate).

    • Screen a wide range of crystallization conditions using techniques like slow evaporation, vapor diffusion (hanging drop or sitting drop), or liquid-liquid diffusion against various anti-solvents (e.g., hexanes, diethyl ether).

    • The goal is to obtain single, well-ordered, and defect-free crystals of sufficient size (>0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.[7]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Place the crystal in a monochromatic X-ray beam (often from a synchrotron source for high intensity).[7]

    • Rotate the crystal and collect a series of diffraction patterns on a detector.[6] Each pattern captures the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group. For a chiral molecule like this compound, the crystal must belong to one of the 65 chiral Sohncke space groups.[5]

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map.[8][9]

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to improve the fit.

    • To determine the absolute configuration, calculate the Flack parameter or Hooft parameter. A value close to 0 for a given configuration (and close to 1 for its inverted counterpart) confirms the absolute stereochemistry. This is most effective when heavier atoms (e.g., S, Cl, Br) are present, but can be achieved with lighter atoms using high-quality data and anomalous dispersion.

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[10][11] For absolute configuration, it is often used in conjunction with chiral derivatizing or solvating agents.[12][13]

  • Relative Stereochemistry via NOE/ROESY:

    • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Acquire standard 1D (¹H, ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC) to assign all proton and carbon signals.

    • Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment.

    • Cross-peaks in the resulting spectrum indicate protons that are close in space (<5 Å), even if they are not directly bonded.[10]

    • By analyzing the pattern of NOE correlations, the relative orientation of substituents on the stereogenic centers can be deduced, confirming the cis or trans relationships within the rigid ring system.

  • Absolute Configuration via Chiral Derivatizing Agents (e.g., Mosher's Acid Method):

    • This method is applicable if the molecule contains a reactive functional group, such as a secondary alcohol or amine. While this compound itself lacks this, a synthetic precursor or a derivative could be analyzed this way.

    • React the chiral substrate separately with the (R) and (S) enantiomers of a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to form a pair of diastereomers.[12][13]

    • Acquire the ¹H NMR spectra for each diastereomeric product.

    • The chiral environment of the MTPA reagent induces different chemical shifts (Δδ = δS - δR) for the protons near the stereocenter.

    • By systematically analyzing the sign of the Δδ values for protons on either side of the stereocenter, and applying the established Mosher's model, the absolute configuration of the original alcohol/amine can be assigned.

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[14] These methods are highly sensitive to the molecule's absolute configuration.

  • Sample Preparation and Measurement:

    • Dissolve a known concentration of this compound in a suitable spectroscopic grade solvent (e.g., acetonitrile, methanol) that is transparent in the desired UV-Vis range.

    • Record the ECD spectrum over a broad wavelength range (e.g., 190-400 nm). The spectrum is a plot of the difference in absorption (Δε) versus wavelength. The resulting positive and negative peaks are known as Cotton effects.

  • Data Interpretation:

    • Comparison to Known Compounds: The ECD spectrum can be compared to that of structurally related compounds with known absolute configurations. A similar spectrum often implies the same absolute configuration of the core chromophore.

    • Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the sign of the coupled Cotton effects can directly indicate the chirality of their spatial arrangement.[10]

    • Computational Prediction: This is the most powerful modern approach.

      • Perform a conformational search for this compound using molecular mechanics (MM) or density functional theory (DFT).

      • For each low-energy conformer, calculate the theoretical ECD spectrum using time-dependent density functional theory (TD-DFT).

      • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

      • Compare the sign and shape of the experimental ECD spectrum to the theoretical spectra calculated for both the (1R, 2R, 9S, 12R) enantiomer and its opposite (1S, 2S, 9R, 12S). A good match between the experimental and one of the theoretical spectra provides strong evidence for that absolute configuration.

References

Physical and chemical properties of (-)-Albine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Albine is a quinolizidine (B1214090) alkaloid naturally occurring in various species of the Lupinus genus. As a member of a class of biologically active compounds, a thorough understanding of its physical and chemical properties is essential for research, drug discovery, and quality control applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details generalized experimental protocols for its isolation and characterization, and presents a logical workflow for these processes. While extensive data on its specific biological activities and mechanisms of action are still emerging, this document consolidates currently available computed data and established analytical principles to serve as a foundational resource for the scientific community.

Chemical and Physical Properties

Foundational Data

The fundamental identifiers and structural properties of this compound are summarized below.

PropertyValueCitation
Molecular Formula C₁₄H₂₀N₂O[1]
Molecular Weight 232.32 g/mol [1]
IUPAC Name (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one
CAS Number 53915-26-7
Natural Occurrence Lupinus albus, Lupinus pilosus, Lupinus angustifolius[1][2]
Computed Physicochemical Data

The following table summarizes key physicochemical properties of this compound computed by PubChem. These values are predictive and serve as estimates for experimental design.

PropertyComputed Value
XLogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 232.157563266 Da
Monoisotopic Mass 232.157563266 Da
Topological Polar Surface Area 32.3 Ų
Heavy Atom Count 17
Complexity 363

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, based on its known structure, a characteristic spectroscopic profile can be predicted. This information is crucial for its identification and structural elucidation following isolation or synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the rigid tetracyclic structure. Key predicted signals include:

    • Vinylic Protons (=CH-) : Resonances expected in the downfield region of δ 5.0-6.5 ppm . The proton on the carbon adjacent to the nitrogen in the unsaturated lactam ring would appear in this range.[3][4][5]

    • Allylic Protons (-CH₂-CH=CH₂) : Signals for the protons on the prop-2-enyl group would be observed.[3][4][5]

    • Protons Alpha to Nitrogen (N-CH) : Multiple signals for protons on carbons adjacent to the nitrogen atoms are expected in the δ 2.5-4.0 ppm range, deshielded by the electronegative nitrogen.[3][4][5]

    • Aliphatic Protons (-CH₂-, -CH-) : A complex series of overlapping signals in the upfield region of δ 1.0-2.5 ppm corresponding to the remaining protons of the quinolizidine skeleton.[3][4][5]

  • ¹³C NMR Spectroscopy : The carbon spectrum provides information on each unique carbon environment. Expected chemical shifts include:

    • Carbonyl Carbon (C=O) : A signal in the highly deshielded region of δ 160-180 ppm is characteristic of the lactam carbonyl.[6][7]

    • Alkene Carbons (C=C) : Resonances for the two sp² hybridized carbons of the double bond are expected between δ 100-150 ppm .[6][7]

    • Carbons Alpha to Nitrogen (N-C) : Signals for carbons directly bonded to nitrogen atoms would appear in the δ 40-65 ppm range.[6][7]

    • Aliphatic Carbons (-CH₂-, -CH-) : The remaining sp³ hybridized carbons of the skeleton would produce signals in the δ 20-50 ppm range.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)CharacteristicsCitation
N-H Stretch (Amide)~3200-3400Moderate, potentially broad band
C-H Stretch (sp² C-H)3000-3100Weak to medium intensity, sharp peak(s)[8][9][10][11]
C-H Stretch (sp³ C-H)2850-3000Strong, multiple sharp peaks[8][9][10][11]
C=O Stretch (Lactam/Amide)~1650-1690Strong, sharp absorption; a key diagnostic peak[12]
C=C Stretch (Alkene)~1640-1680Medium to weak intensity[8][9][10][11]
C-N Stretch ~1000-1250Medium intensity
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in identification.

  • Molecular Ion (M⁺) : In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight, m/z 232 . Due to the nitrogen rule (an odd number of nitrogen atoms results in an even molecular weight), this peak is expected.

  • Fragmentation Pattern : The rigid quinolizidine skeleton is expected to produce a characteristic fragmentation pattern. Common fragmentation pathways for such alkaloids involve the loss of the side chain (loss of allyl group, -41 Da) and cleavages of the ring system, particularly bonds alpha to the nitrogen atoms.[13][14][15]

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the isolation and a potential synthetic strategy for this compound. These are based on established methods for quinolizidine alkaloids.[1][16][17][18]

Protocol for Isolation from Lupinus Seeds

This protocol describes a standard acid-base extraction method for isolating quinolizidine alkaloids from plant material.

  • Preparation of Plant Material :

    • Grind dried Lupinus albus seeds to a fine powder (e.g., using a high-speed mill).

    • Defat the resulting flour by Soxhlet extraction or repeated washing with a non-polar solvent like n-hexane for several hours to remove lipids. Air-dry the defatted material.

  • Acidic Extraction :

    • Macerate the defatted lupin powder in an acidic solution (e.g., 0.5 M HCl or 5% acetic acid) at a ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for at least 12-24 hours to ensure complete protonation and extraction of the alkaloids into the aqueous phase.

    • Filter the mixture through cheesecloth and then filter paper (e.g., Whatman No. 1) to remove solid plant material. Centrifugation can be used to aid separation.

  • Basification and Solvent Extraction :

    • Transfer the acidic aqueous extract to a large separatory funnel.

    • Slowly add a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or 2 M NaOH) while cooling and stirring until the pH reaches 10-11. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the basified aqueous phase three to five times with a water-immiscible organic solvent, such as dichloromethane (B109758) (DCM) or chloroform. Pool the organic extracts.

  • Purification and Concentration :

    • Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic phase over an anhydrous salt, such as anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter off the drying agent and concentrate the crude alkaloid extract under reduced pressure using a rotary evaporator.

  • Chromatographic Separation :

    • Subject the crude extract to column chromatography on silica (B1680970) gel or alumina.

    • Elute with a gradient solvent system, starting with a less polar solvent (e.g., DCM) and gradually increasing the polarity (e.g., by adding methanol; DCM:MeOH 99:1 to 90:10).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent, which gives an orange-brown spot for alkaloids).

    • Combine fractions containing the compound with the target Rf value for this compound.

  • Final Purification :

    • Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

    • Confirm the identity and purity of the isolated compound using the spectroscopic methods outlined in Section 2.

General Strategy for Enantioselective Synthesis

The enantioselective synthesis of complex alkaloids like this compound is a significant challenge. While a specific total synthesis for this compound is not prominently documented, strategies for related quinolizidine alkaloids often rely on building the chiral piperidine (B6355638) core first, followed by annulation to complete the bicyclic or tricyclic system. A representative approach could involve the following key steps.[16][18]

  • Chiral Building Block Formation : Start with a commercially available chiral starting material, such as a phenylglycinol-derived lactam, to establish the initial stereocenter.

  • Stereocontrolled Alkylation : Introduce substituents onto the piperidine ring precursor. This can be achieved via stereoselective alkylation of an enolate or a related nucleophilic species. For this compound, this would involve introducing the precursor to the prop-2-enyl side chain.

  • Ring Closure/Annulation : Perform an intramolecular cyclization reaction to form the additional rings of the quinolizidine skeleton. This could involve reactions like intramolecular Michael additions, Mannich reactions, or ring-closing metathesis.

  • Functional Group Manipulation : Modify functional groups as needed. This may include reduction of amides or esters, protection/deprotection of functional groups, and introduction of the α,β-unsaturation in the lactam ring.

  • Final Deprotection and Purification : Remove any protecting groups and purify the final product using chromatographic techniques (e.g., HPLC) to yield enantiomerically pure this compound.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

G start Lupinus Seeds grind Grinding & Defatting (Hexane) start->grind extract Acidic Extraction (0.5 M HCl) grind->extract filter Filtration / Centrifugation extract->filter crude_acid Acidic Aqueous Extract (Alkaloid Salts) filter->crude_acid basify Basification (pH 10-11) & Solvent Extraction (DCM) crude_acid->basify crude_base Crude Organic Extract (Free Alkaloids) basify->crude_base concentrate Drying (Na₂SO₄) & Concentration crude_base->concentrate crude_alkaloids Crude Alkaloid Mixture concentrate->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Fractions Containing this compound column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_albine Pure this compound hplc->pure_albine analysis Structural Analysis pure_albine->analysis nmr NMR analysis->nmr ms MS analysis->ms ir IR analysis->ir

Caption: Workflow for Isolation and Characterization of this compound.

Biological Activity

Quinolizidine alkaloids as a class are known for a wide range of biological activities, primarily acting as protective agents for the plant against herbivores and pathogens.[12] Their mechanisms of action often involve interaction with neurotransmitter receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neurotoxic effects in insects. However, specific studies detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound are limited. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.

References

Spectroscopic data (NMR, MS, IR) for (-)-Albine identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of the quinolizidine (B1214090) alkaloid, (-)-albine. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a tetracyclic quinolizidine alkaloid naturally occurring in various species of the Lupinus genus, commonly known as lupins. These plants have a long history of use in traditional medicine and are known to produce a diverse array of alkaloids with a wide range of biological activities. The structural elucidation of these compounds is crucial for understanding their pharmacological properties and potential therapeutic applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous identification of this compound.

Spectroscopic Data for this compound Identification

The definitive identification of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for assigning the chemical structure.

¹³C NMR Spectral Data

The following table summarizes the ¹³C NMR chemical shift assignments for this compound. This data was obtained from the SpectraBase database and is attributed to W. Robien, Institute of Organic Chemistry, University of Vienna.

Carbon AtomChemical Shift (δ) ppm
C-256.8
C-328.9
C-425.8
C-534.9
C-653.1
C-752.8
C-825.5
C-934.1
C-1064.9
C-11170.1
C-12130.6
C-13117.8
C-1547.9
C-1760.1

¹H NMR Spectral Data

  • Alkenyl Protons: Resonances in the downfield region (typically δ 5.0-6.0 ppm) corresponding to the protons of the vinyl group.

  • Protons Alpha to Nitrogen: Signals in the range of δ 2.5-3.5 ppm for the protons on carbons adjacent to the nitrogen atoms.

  • Protons Alpha to Carbonyl: A signal for the proton on the carbon adjacent to the lactam carbonyl group.

  • Aliphatic Protons: A complex series of overlapping signals in the upfield region (typically δ 1.0-2.5 ppm) corresponding to the methylene (B1212753) and methine protons of the quinolizidine ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

An experimental IR spectrum for this compound is not publicly available. However, based on its structure, the following characteristic absorption bands would be anticipated:

Functional GroupExpected Absorption Range (cm⁻¹)
N-H StretchNot present
C-H Stretch (sp²)~3080
C-H Stretch (sp³)2850-3000
C=O Stretch (Lactam)~1650 (strong)
C=C Stretch~1640
C-N Stretch1000-1250

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation of this compound and the acquisition of its spectroscopic data.

Isolation of this compound from Lupinus Seeds

A general procedure for the extraction and isolation of quinolizidine alkaloids from Lupinus seeds is as follows:

  • Grinding and Defatting: Dried and finely ground lupin seeds are first defatted using a non-polar solvent like hexane.

  • Acidic Extraction: The defatted material is then extracted with an acidic aqueous solution (e.g., 0.5 M HCl) to protonate the alkaloids and bring them into the aqueous phase.

  • Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is made basic (pH > 10) with a strong base (e.g., NaOH or NH₄OH). The free-base alkaloids are then extracted into an organic solvent such as dichloromethane (B109758) or chloroform.

  • Purification: The crude alkaloid extract is concentrated under reduced pressure. Further purification is typically achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Visualizations

The following diagrams illustrate key aspects of this compound's biological context and the experimental workflow for its study.

Quinolizidine_Alkaloid_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Tricyclic_Intermediate Tricyclic Intermediate Piperideine->Tricyclic_Intermediate Series of Enzymatic Steps Lupanine Lupanine Tricyclic_Intermediate->Lupanine Albine This compound Lupanine->Albine Further Enzymatic Modifications

Biosynthesis of Quinolizidine Alkaloids.

Alkaloid_Isolation_Workflow start Lupinus Seeds grind Grinding & Defatting start->grind extract Acidic Extraction (aq. HCl) grind->extract waste1 Fatty Material grind->waste1 filter1 Filtration extract->filter1 basify Basification (NaOH) filter1->basify waste2 Plant Debris filter1->waste2 partition Liquid-Liquid Extraction (DCM) basify->partition concentrate Concentration partition->concentrate waste3 Aqueous Phase partition->waste3 chromatography Column Chromatography concentrate->chromatography purify Preparative HPLC/TLC chromatography->purify other_alkaloids Other Alkaloids chromatography->other_alkaloids end Pure this compound purify->end

Workflow for the Isolation of this compound.

Conclusion

The structural characterization of this compound is unequivocally achieved through the combined application of NMR, MS, and IR spectroscopy. While a complete set of publicly available experimental spectra for this compound is currently limited, the provided ¹³C NMR data, along with the predicted spectral characteristics from other techniques, offer a solid foundation for its identification. The outlined experimental protocols provide a practical framework for the isolation and analysis of this and related quinolizidine alkaloids. Further research to fully populate the spectroscopic database for this compound will be invaluable for the broader scientific community.

The Discovery and Isolation of (-)-Albine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the historical discovery, isolation, and structural elucidation of the quinolizidine (B1214090) alkaloid, (-)-Albine, tailored for researchers, scientists, and drug development professionals.

This compound, a tetracyclic quinolizidine alkaloid, was first discovered and isolated from the seedlings of Lupinus albus by Murakoshi et al. in 1975. Its characterization marked an important addition to the diverse family of lupin alkaloids, a group of secondary metabolites known for their various biological activities. This technical guide provides a comprehensive overview of the history of this compound's discovery, the methodologies employed for its isolation and purification, and the spectroscopic techniques used for its structural elucidation.

Discovery in Lupinus albus

The initial identification of this compound was the result of phytochemical investigations into the alkaloid content of Lupinus albus (white lupin). Researchers had long been studying the chemical constituents of various Lupinus species, which are known to produce a wide array of quinolizidine alkaloids. It was within this context that Murakoshi and his team embarked on a detailed analysis of the alkaloid profile of Lupinus albus seedlings, leading to the isolation of this previously unknown compound.

Experimental Protocols

The isolation and purification of this compound from its natural source relies on classic acid-base extraction techniques, followed by chromatographic separation. The general principles of these methods are applicable to the extraction of many quinolizidine alkaloids from plant material.

General Extraction Protocol for Quinolizidine Alkaloids from Lupinus Seeds

This protocol outlines a typical procedure for the extraction of quinolizidine alkaloids, including this compound, from Lupinus seeds.

  • Maceration and Defatting: Dried and finely ground Lupinus seeds are first defatted using a non-polar solvent such as n-hexane. This is typically done in a Soxhlet apparatus to ensure thorough removal of lipids, which can interfere with subsequent extraction steps.

  • Acid Extraction: The defatted plant material is then subjected to extraction with an acidic aqueous solution, commonly dilute hydrochloric acid or sulfuric acid. This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase as their corresponding salts.

  • Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to a pH of approximately 10-12. This deprotonates the alkaloid salts, converting them back into their free base form, which are generally less soluble in water and more soluble in organic solvents. The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as dichloromethane (B109758) or chloroform, to transfer the free alkaloids into the organic phase.

  • Concentration: The combined organic extracts are dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure to yield a crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid extract, containing a mixture of different quinolizidine alkaloids, is then subjected to chromatographic techniques for the isolation of individual compounds.

  • Column Chromatography: The crude extract is typically first fractionated by column chromatography over a stationary phase like silica (B1680970) gel or alumina. A gradient of solvents with increasing polarity is used to elute the different alkaloids based on their affinity for the stationary phase.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions enriched with this compound from column chromatography can be further purified using pTLC. This technique allows for the separation of compounds with very similar polarities.

  • Crystallization: The purified this compound fraction is then concentrated, and the compound is crystallized from a suitable solvent or solvent mixture to obtain the pure alkaloid.

Quantitative Data

While the original 1975 publication by Murakoshi et al. would contain the specific yield of this compound from their isolation, subsequent studies on the alkaloid content of various Lupinus species provide a general indication of its abundance. The concentration of this compound, like other quinolizidine alkaloids, can vary significantly depending on the Lupinus species, cultivar, plant part, and growing conditions.

ParameterValueSource
Molecular FormulaC₁₄H₂₀N₂ONIST WebBook
Molecular Weight232.32 g/mol NIST WebBook

Structural Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques, which are standard practice in the characterization of new natural products.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would have been used to identify key functional groups present in the molecule. Characteristic absorptions would include those for N-H and C-H stretching, as well as a strong absorption band corresponding to the C=O (amide) group.

  • Mass Spectrometry (MS): Mass spectrometry provided the molecular weight of this compound and information about its fragmentation pattern. The molecular ion peak (M+) would have been observed at m/z 232, corresponding to the molecular formula C₁₄H₂₀N₂O.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy were crucial in elucidating the detailed carbon-hydrogen framework of this compound.

    • ¹H NMR: The proton NMR spectrum would have revealed the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

    • ¹³C NMR: The carbon NMR spectrum would have indicated the number of unique carbon atoms in the molecule and their chemical shifts, providing information about the types of carbon atoms (e.g., carbonyl, olefinic, aliphatic).

Signaling Pathways and Biological Activity

To date, there is a lack of specific research detailing the interaction of this compound with particular signaling pathways. The biological activities of quinolizidine alkaloids are diverse, and further investigation is required to understand the specific pharmacological effects and mechanisms of action of this compound.

Visualizations

General Workflow for the Isolation of this compound

G cluster_extraction Extraction cluster_purification Purification Start Lupinus albus seedlings Maceration Maceration & Defatting (n-hexane) Start->Maceration AcidExtraction Acid Extraction (dil. HCl) Maceration->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 Basification Basification (NH4OH to pH 10-12) Filtration1->Basification LLE Liquid-Liquid Extraction (Dichloromethane) Basification->LLE Concentration1 Concentration LLE->Concentration1 CrudeExtract Crude Alkaloid Extract Concentration1->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractionation Fraction Collection ColumnChrom->Fractionation pTLC Preparative TLC Fractionation->pTLC Crystallization Crystallization pTLC->Crystallization FinalProduct This compound Crystallization->FinalProduct

Caption: General experimental workflow for the isolation of this compound.

Logical Relationship in Structure Elucidation

G cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation IR IR Spectroscopy FunctionalGroups Functional Groups (e.g., C=O, N-H) IR->FunctionalGroups MS Mass Spectrometry MolecularFormula Molecular Formula (C14H20N2O) MS->MolecularFormula NMR NMR Spectroscopy (1H, 13C) Connectivity Connectivity & Stereochemistry NMR->Connectivity Structure Structure of This compound FunctionalGroups->Structure MolecularFormula->Structure Connectivity->Structure

Caption: Logical workflow for the structure elucidation of this compound.

A Technical Guide to (-)-Albine and its Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine (B1214090) alkaloids (QAs) are a class of nitrogen-containing secondary metabolites prevalent in the genus Lupinus, where they serve as a primary defense mechanism against herbivores. This technical guide focuses on (-)-albine, a notable quinolizidine alkaloid found in white lupin (Lupinus albus L.). While research often addresses the collective defensive role of QAs, this document synthesizes the available data specifically concerning this compound, covering its biosynthesis, mode of action, and the analytical methods for its quantification. The guide also presents detailed experimental protocols and visualizes key pathways to provide a comprehensive resource for researchers in plant science and drug development.

Introduction: The Defensive Arsenal of Lupinus albus

Plants have evolved a sophisticated array of chemical defenses to deter herbivores and pathogens. In legumes of the Lupinus genus, quinolizidine alkaloids (QAs) are a key component of this defense system.[1] These alkaloids are known for their bitter taste and toxic effects on a wide range of insects and other herbivores.[1][2][3]

This compound is a tetracyclic quinolizidine alkaloid that, along with other QAs like lupanine (B156748) and multiflorine, contributes to the defensive properties of Lupinus albus.[2][4] The concentration and composition of these alkaloids can vary significantly between different lupin species and even among different accessions of the same species, influencing their resistance to herbivory.[5]

The Role of this compound in Plant Defense

The primary defensive role of quinolizidine alkaloids, including this compound, is attributed to their toxicity and antifeedant properties.[1][2]

2.1. Toxicity and Deterrence against Herbivores

Quinolizidine alkaloids can interfere with the nervous system of insects and other animals by inhibiting acetylcholine (B1216132) receptors.[6] This disruption can lead to paralysis and, at high enough concentrations, death.[3] The bitter taste of these compounds also acts as a deterrent, discouraging herbivores from feeding on the plant.[1] While much of the toxicity data for QAs is based on more abundant compounds like sparteine (B1682161) and lupanine, the presence of a suite of alkaloids, including this compound, is thought to create a more robust and broad-spectrum defense.[6][7]

2.2. Induction of Alkaloid Biosynthesis

The production of QAs in lupins can be induced by environmental stressors such as mechanical wounding and herbivory.[8] This response is often mediated by the jasmonate signaling pathway, a key hormonal pathway in plant defense.[8][9] Application of methyl jasmonate (MeJA) has been shown to induce the expression of QA biosynthetic genes and increase alkaloid levels in bitter lupin varieties.[8][9] While these studies have not focused specifically on this compound, it is understood that its biosynthesis is part of this coordinated defensive response.

Biosynthesis of this compound

The biosynthesis of all quinolizidine alkaloids begins with the amino acid L-lysine.[4][10] The pathway involves a series of enzymatic reactions that form the characteristic ring structures of these compounds.[4][7][10]

The initial steps of the QA biosynthetic pathway are well-characterized. L-lysine is first decarboxylated to cadaverine (B124047) by lysine (B10760008) decarboxylase (LDC).[2][10] Cadaverine is then oxidized and cyclized to form a Δ¹-piperideine Schiff base.[4] Subsequent steps leading to the diverse array of tetracyclic QAs, including this compound, are less defined but are believed to proceed through a diiminium cation intermediate.[2] From this intermediate, various enzymatic modifications such as dehydrogenation, oxygenation, and hydroxylation lead to the formation of compounds like lupanine, multiflorine, and albine.[2][11]

Quinolizidine Alkaloid Biosynthesis Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal CAO Piperideine Δ¹-piperideine Aminopentanal->Piperideine Spontaneous cyclization Diiminium Diiminium Cation (Intermediate) Piperideine->Diiminium Tetracyclics Tetracyclic Precursors Diiminium->Tetracyclics Lupanine Lupanine Tetracyclics->Lupanine Albine This compound Tetracyclics->Albine Multiflorine Multiflorine Tetracyclics->Multiflorine

Figure 1. Simplified biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Quantitative Data on this compound Content

The concentration of this compound and other QAs in Lupinus albus can vary significantly depending on the genetic background of the plant (wild, landrace, or cultivated variety) and environmental conditions.

Accession TypeTotal QA Content (mg/kg seed DW)This compound Content (% of total QA)Reference
Wild Accessions>10,0000.00 - 18.55[5]
Landraces>10,000Mean: 4.48[5]
Breeding Lines<1,000Often minimal or absent[5]
Cultivars<200Often minimal or absent[5]

Table 1. Variation in total quinolizidine alkaloid (QA) and this compound content in seeds of different Lupinus albus accessions.

Experimental Protocols

5.1. Extraction of Quinolizidine Alkaloids from Plant Material

This protocol is adapted from established methods for QA extraction from Lupinus seeds.[10][11][12]

Materials:

  • Dried and finely ground plant material (e.g., seeds)

  • 0.5 N HCl

  • Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) for alkalization

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Solid-phase extraction (SPE) columns (e.g., Isolute® HM-N) or liquid-liquid extraction setup

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 300 mg of the dried, ground plant material into a centrifuge tube.

  • Add 20 mL of 0.5 N HCl and incubate at room temperature with continuous agitation for 24 hours.

  • Centrifuge the mixture at 8,500 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Alkalize the supernatant to a pH of approximately 12 by adding NH₄OH or NaOH.

  • For solid-phase extraction, load the alkalized supernatant onto an SPE column. Elute the alkaloids with 30 mL of dichloromethane.

  • For liquid-liquid extraction, transfer the alkalized supernatant to a separatory funnel and extract three times with an equal volume of dichloromethane. Combine the organic phases.

  • Evaporate the dichloromethane extract to dryness under reduced pressure using a rotary evaporator or under a stream of nitrogen.

  • Re-dissolve the dried residue in a known volume of dichloromethane or methanol (B129727) for analysis.

QA Extraction Workflow Start Start: Dried, Ground Plant Material AcidExtraction Acid Extraction (0.5 N HCl) Start->AcidExtraction Centrifugation1 Centrifugation AcidExtraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Alkalization Alkalization (pH 12) Supernatant->Alkalization SPE Solid-Phase Extraction (or Liquid-Liquid Extraction) with Dichloromethane Alkalization->SPE Evaporation Evaporation of Solvent SPE->Evaporation FinalSample Re-dissolve in known volume of solvent for analysis Evaporation->FinalSample

Figure 2. General workflow for the extraction of quinolizidine alkaloids from plant tissue.

5.2. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust method for the separation and quantification of QAs.[7][10][11]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC (or equivalent)

  • Mass Spectrometer: Agilent 5975C MSD (or equivalent) with an electron impact (EI) detector

  • Column: HP-5MS (30 m length, 250 µm internal diameter, 0.25 µm film thickness) or equivalent non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min

  • Injector Temperature: 230-280 °C

  • Oven Temperature Program:

    • Initial temperature: 80-150 °C

    • Ramp: Increase by 6-15 °C per minute to 270-330 °C

    • Final hold: 5 minutes

  • Mass Spectrometer Mode: Full-scan mode (e.g., m/z 33-600)

  • Identification: Based on retention time and comparison of mass spectra with known standards or spectral libraries.

  • Quantification: Based on the peak area of a specific ion fragment relative to a standard curve of a pure this compound standard or a related QA standard if a pure standard for this compound is not available.

Signaling in Plant Defense: The Role of Jasmonates

The induction of QA biosynthesis in response to herbivory is a classic example of induced plant defense. This response is primarily regulated by the jasmonate signaling pathway.[8][9]

  • Herbivore Damage: When an insect feeds on a lupin plant, the mechanical damage and chemical elicitors in the insect's saliva are recognized by the plant.

  • Jasmonate Synthesis: This recognition triggers the synthesis of jasmonic acid (JA) and its derivatives, such as methyl jasmonate (MeJA).

  • Signal Transduction: Jasmonates act as signaling molecules that are transported throughout the plant.

  • Gene Activation: In the nucleus, jasmonates lead to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-represses transcription factors (TFs) that activate the expression of genes involved in defense.

  • QA Biosynthesis: These activated TFs upregulate the expression of genes encoding the enzymes of the QA biosynthetic pathway, such as lysine decarboxylase (LDC).

  • Accumulation of QAs: The increased production of enzymes leads to a higher rate of QA synthesis, including this compound, which then accumulate at the site of damage and systemically throughout the plant to deter further herbivory.

Jasmonate Signaling Pathway for QA Induction Herbivory Herbivore Damage (Mechanical + Chemical Cues) JA_Synthesis Synthesis of Jasmonic Acid (JA) and its derivatives (e.g., MeJA) Herbivory->JA_Synthesis JA_Signal JA Signal Transduction JA_Synthesis->JA_Signal JAZ_Degradation Degradation of JAZ Repressor Proteins JA_Signal->JAZ_Degradation TF_Activation Activation of Transcription Factors (TFs) JAZ_Degradation->TF_Activation Gene_Expression Upregulation of QA Biosynthetic Genes (e.g., LDC) TF_Activation->Gene_Expression QA_Production Increased Production of Quinolizidine Alkaloids (including this compound) Gene_Expression->QA_Production

Figure 3. A simplified model of the jasmonate signaling pathway leading to the induction of quinolizidine alkaloid biosynthesis.

Conclusion and Future Directions

This compound is an integral part of the quinolizidine alkaloid-based defense system in Lupinus albus. While its individual contribution to herbivore deterrence is not as extensively studied as that of other major QAs, its presence in significant quantities in wild and landrace varieties underscores its likely importance in plant-herbivore interactions. The biosynthesis of this compound is regulated as part of the broader QA pathway, which is inducible by herbivory through the jasmonate signaling cascade.

Future research should focus on isolating pure this compound to conduct detailed bioassays to determine its specific toxicity and antifeedant effects on various herbivores. Furthermore, elucidation of the later steps in the QA biosynthetic pathway will be crucial to understand how the diversity of these defensive compounds, including this compound, is generated and regulated. Such knowledge will be invaluable for the development of pest-resistant lupin cultivars and for the potential discovery of novel bioactive compounds for pharmaceutical or agricultural applications.

References

An In-depth Technical Guide to the Core of Quinolizidine Alkaloid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolizidine (B1214090) alkaloids (QAs) are a diverse group of nitrogen-containing secondary metabolites predominantly found in the legume family (Fabaceae), particularly within the genus Lupinus. These compounds are characterized by a quinolizidine ring system and play a crucial role in the plant's defense against herbivores and pathogens.[1] From a pharmacological perspective, QAs have attracted significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. This technical guide provides a comprehensive overview of the core biosynthetic pathway of quinolizidine alkaloids, detailing the key enzymatic steps, regulatory mechanisms, and experimental methodologies used in their study.

The Core Biosynthetic Pathway

The biosynthesis of all quinolizidine alkaloids originates from the amino acid L-lysine. The pathway can be broadly divided into three main stages: the formation of the precursor cadaverine, the cyclization to form the fundamental quinolizidine skeleton, and the subsequent structural modifications that lead to the vast diversity of QAs observed in nature.

Formation of Cadaverine from L-Lysine

The committed step in QA biosynthesis is the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC) or a closely related enzyme, lysine/ornithine decarboxylase (L/ODC) .[2]

  • Enzyme: Lysine decarboxylase (LDC, EC 4.1.1.18) / Lysine/ornithine decarboxylase (L/ODC)

  • Substrate: L-Lysine

  • Product: Cadaverine

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

From Cadaverine to the Quinolizidine Skeleton

Cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO) , to yield 5-aminopentanal.[2] This intermediate spontaneously cyclizes to form a Schiff base, Δ¹-piperideine. The subsequent steps leading to the formation of the tetracyclic quinolizidine ring structures, such as sparteine (B1682161) and lupanine (B156748), are thought to involve a series of condensation and cyclization reactions, though the exact enzymatic mechanisms are not yet fully elucidated.

  • Enzyme: Copper Amine Oxidase (CuAO, EC 1.4.3.22)

  • Substrate: Cadaverine

  • Product: 5-Aminopentanal (which cyclizes to Δ¹-piperideine)

Structural Diversification of the Quinolizidine Skeleton

Once the basic quinolizidine ring is formed, it undergoes a variety of enzymatic modifications, including hydroxylation, oxidation, and esterification, to produce the diverse array of QAs. Two key enzymes involved in the esterification of hydroxylated QA skeletons are:

  • Tigloyl-CoA:13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) : This enzyme is responsible for the transfer of a tigloyl group from tigloyl-CoA to the 13α-hydroxyl group of lupanine and multiflorine.[3]

  • p-Coumaroyl-CoA/feruloyl-CoA:(+)-epilupinine/(-)-lupinine O-coumaroyl/feruloyltransferase (ECT/EFT-LCT/LFT) : This acyltransferase is involved in the formation of QA esters of lupinine (B175516) and epilupinine.[3]

Quantitative Data on Quinolizidine Alkaloid Biosynthesis

The following tables summarize key quantitative data related to the enzymes and products of the QA biosynthetic pathway.

Table 1: Kinetic Properties of Key Enzymes in Quinolizidine Alkaloid Biosynthesis

EnzymeSource OrganismSubstrateApparent Km (µM)Optimal pHOptimal Temperature (°C)
Tigloyl-CoA:13-hydroxylupanine (B1673957) O-tigloyltransferaseLupinus albus13-hydroxylupanine187.0-8.030
Tigloyl-CoA:13-hydroxylupanine O-tigloyltransferaseLupinus albusTigloyl-CoA1407.0-8.030

Data sourced from Wink, M. and Hartmann, T. (1982). Planta, 156(6), 560-565.[4]

Table 2: Quinolizidine Alkaloid Content in Seeds of Various Lupinus Species

Lupinus SpeciesMajor AlkaloidsTotal Alkaloid Content (% of dry weight)
L. albusLupanine, 13α-hydroxylupanine1.47
L. polyphyllusAngustifoline5.13
L. densiflorusLupanine0.02
L. microcarpusLupanine0.43

Data adapted from Ganzera, M., et al. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1615-1620.[5]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for QA Analysis by GC-MS

AlkaloidLOD (µg/mL)LOQ (µg/mL)
Sparteine1.03.0
Lupanine1.55.0
13α-hydroxylupanine2.58.0
Angustifoline1.03.0

Data compiled from various sources.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of quinolizidine alkaloid biosynthesis.

Protocol 1: Extraction of Quinolizidine Alkaloids from Lupinus Seeds

Objective: To extract total quinolizidine alkaloids from lupin seeds for subsequent analysis.

Materials:

  • Dried lupin seeds

  • Grinder or mill

  • 0.1 N Hydrochloric acid (HCl)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Extrelut® NT 3 column (or similar solid-phase extraction column)

  • Rotary evaporator

  • Chloroform (CHCl₃)

  • Sparteine (as internal standard)

Procedure:

  • Grind the dried lupin seeds to a fine powder.

  • Weigh 50 mg of the powdered seed material and suspend it in 1.2 mL of 0.1 N HCl.

  • Add a known concentration of sparteine as an internal standard.

  • Stir the suspension at room temperature overnight.[6]

  • Centrifuge the mixture and collect the supernatant.

  • Adjust the pH of the supernatant to 10-11 with 5% NH₄OH.[6]

  • Apply the alkalized extract to an Extrelut® NT 3 column.[6]

  • Elute the alkaloids with four 3 mL portions of CH₂Cl₂.[6]

  • Evaporate the solvent under vacuum using a rotary evaporator.[6]

  • Dissolve the residue in a known volume of CHCl₃ for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Quinolizidine Alkaloids

Objective: To separate, identify, and quantify individual quinolizidine alkaloids in an extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS or equivalent)

GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 3 minutes

    • Ramp 1: Increase to 200°C at a rate of 8°C/min

    • Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 300°C[7]

  • Scan Range: m/z 40-400[7]

Data Analysis:

  • Identify individual QAs by comparing their retention times and mass spectra with those of authentic standards and published data.[7]

  • Quantify the alkaloids by integrating the peak areas and comparing them to the peak area of the internal standard (sparteine).[6]

Protocol 3: Lysine Decarboxylase (LDC) Activity Assay

Objective: To determine the enzymatic activity of lysine decarboxylase in plant extracts.

Principle: This assay is based on the pH change resulting from the consumption of a proton during the decarboxylation of lysine. The rate of alkali addition required to maintain a constant pH is proportional to the enzyme activity.

Materials:

  • Plant tissue extract

  • pH-stat apparatus (autotitrator)

  • Reaction vessel with a stirrer

  • L-lysine solution (substrate)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 N)

  • Nitrogen gas supply

Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and the plant extract in the reaction vessel.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) under a gentle stream of nitrogen to exclude atmospheric CO₂.

  • Calibrate and set the pH-stat to maintain the desired pH (e.g., pH 6.0).

  • Initiate the reaction by adding a known concentration of the L-lysine substrate.

  • The pH-stat will automatically titrate the reaction mixture with the standardized NaOH solution to neutralize the protons consumed during the reaction.

  • Record the volume of NaOH added over time.

  • The rate of NaOH consumption is directly proportional to the rate of the enzymatic reaction.

  • Calculate the enzyme activity, typically expressed in µmol of substrate converted per minute per mg of protein.

This protocol is adapted from the principles of the pH-stat method for assaying decarboxylases.[8]

Regulatory Mechanisms and Signaling Pathways

The biosynthesis of quinolizidine alkaloids is tightly regulated by both developmental and environmental cues. The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA) , are key signaling molecules that induce the expression of QA biosynthetic genes, particularly in response to wounding and herbivory.[9][10]

A key transcriptional regulator implicated in the JA-mediated activation of QA biosynthesis is the APETALA2/ethylene response factor (AP2/ERF) transcription factor, RAP2-7 .[11][12][13][14] The expression of RAP2-7 is upregulated in high-alkaloid ("bitter") lupin varieties and correlates with the expression of QA biosynthetic genes.[11][12]

Visualizations

Biosynthetic Pathway of Quinolizidine Alkaloids

Quinolizidine_Alkaloid_Biosynthesis Lysine L-Lysine LDC LDC / L/ODC Lysine->LDC Cadaverine Cadaverine CuAO CuAO Cadaverine->CuAO Aminopentanal 5-Aminopentanal Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous cyclization Uncharacterized Uncharacterized Enzymes Piperideine->Uncharacterized Sparteine Sparteine Lupanine Lupanine Hydroxylupanine 13α-Hydroxylupanine Lupanine->Hydroxylupanine Hydroxylation HMT_HLT HMT/HLT Hydroxylupanine->HMT_HLT Esterified_Lupanine Esterified Lupanine (e.g., 13-Tigloyloxylupanine) Lupinine Lupinine ECT_EFT ECT/EFT-LCT/LFT Lupinine->ECT_EFT Esterified_Lupinine Esterified Lupinine LDC->Cadaverine CuAO->Aminopentanal Uncharacterized->Sparteine Uncharacterized->Lupanine Uncharacterized->Lupinine HMT_HLT->Esterified_Lupanine ECT_EFT->Esterified_Lupinine

Caption: Core biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Jasmonate Signaling Pathway Regulating QA Biosynthesis

JA_Signaling_QA_Biosynthesis Wounding Wounding / Herbivory JA_synthesis Jasmonic Acid (JA) Biosynthesis Wounding->JA_synthesis JA JA JA_synthesis->JA RAP2_7 RAP2-7 Transcription Factor JA->RAP2_7 Activation QA_genes Quinolizidine Alkaloid Biosynthetic Genes (LDC, CuAO, etc.) RAP2_7->QA_genes Transcriptional Activation QA_biosynthesis Quinolizidine Alkaloid Biosynthesis QA_genes->QA_biosynthesis Defense Plant Defense QA_biosynthesis->Defense

Caption: Jasmonate signaling cascade leading to quinolizidine alkaloid biosynthesis.

Conclusion

The biosynthesis of quinolizidine alkaloids is a complex and highly regulated process with significant implications for plant defense and potential pharmacological applications. This guide has provided a detailed overview of the core biosynthetic pathway, from the initial precursor L-lysine to the diverse array of final products. The experimental protocols and quantitative data presented herein offer a practical resource for researchers in this field. Further elucidation of the uncharacterized enzymatic steps and the intricate regulatory networks will undoubtedly open new avenues for the metabolic engineering of these fascinating natural products for agricultural and pharmaceutical purposes.

References

(-)-Albine molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of (-)-Albine

This document provides core molecular information for researchers, scientists, and drug development professionals working with this compound. The data is presented to facilitate easy reference and comparison.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for a variety of experimental and analytical procedures, including but not limited to, mass spectrometry, dosage calculations, and structural analysis.

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₂OPubChem[1], NIST WebBook[2][3], J-GLOBAL[4]
Molecular Weight232.32 g/mol PubChem[1]
232.3214 g/mol NIST WebBook[2][3]

Note: The slight variation in molecular weight between different databases is due to differences in calculation methods and the isotopic abundances used.

Further Information

This guide focuses on the fundamental molecular properties of this compound. Detailed experimental protocols, signaling pathway analyses, and comprehensive workflows are beyond the scope of this document. For such detailed information, it is recommended to consult peer-reviewed scientific literature and specialized biochemical databases.

References

The Enigmatic Bioactivity of (-)-Albine and Other Lupin Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupin alkaloids, a class of quinolizidine (B1214090) alkaloids predominantly found in the genus Lupinus, have garnered significant interest for their diverse biological activities. These activities range from antimicrobial and anti-inflammatory to cytotoxic and neurological effects, positioning them as a promising source for novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of lupin alkaloids, with a particular focus on the lesser-studied (-)-Albine. Due to the limited specific data available for this compound, this guide will also draw upon the more extensively researched activities of structurally related and co-occurring lupin alkaloids such as lupanine (B156748), sparteine, and multiflorine (B1237169) to provide a comprehensive overview of the potential of this class of compounds.

Chemical Structures

The basic structure of these alkaloids is the quinolizidine ring system. Minor variations in this backbone, including the number and position of substituents, lead to a wide array of distinct alkaloids with differing biological properties.

Biological Activities of Lupin Alkaloids

While specific quantitative data for this compound is scarce, studies on total alkaloid extracts from Lupinus species where this compound is a constituent, and on its close structural relatives, provide valuable insights into its potential bioactivities.

Antimicrobial Activity

An analysis of alkaloid extracts from various Lupinus albus genotypes, where this compound was identified as a major component alongside lupanine and 13α-hydroxylupanine, demonstrated notable antimicrobial activity. These extracts were particularly effective against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa[1][2]. While this study highlights the potential of the alkaloid mixture, it does not isolate the specific contribution of this compound to this effect.

Other lupin alkaloids have also shown significant antimicrobial properties. Lupanine, for instance, has demonstrated activity against both Gram-positive and Gram-negative bacteria[3]. Extracts of Lupinus angustifolius, rich in 13α-hydroxylupanine and lupanine, have shown significant activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa[4][5].

Table 1: Antimicrobial Activity of Lupin Alkaloid Extracts and Related Alkaloids

Alkaloid/ExtractTest OrganismActivityReference
L. albus seed extract (containing this compound)Klebsiella pneumoniae (clinical isolate)Significant[1][2]
L. albus seed extract (containing this compound)Pseudomonas aeruginosa (clinical isolate)Significant[1][2]
LupanineGram-positive and Gram-negative bacteriaActive[3]
L. angustifolius extractBacillus subtilisSignificant[4][5]
L. angustifolius extractStaphylococcus aureusSignificant[4][5]
L. angustifolius extractPseudomonas aeruginosaSignificant[4][5]
Anti-inflammatory Activity

The anti-inflammatory potential of quinolizidine alkaloids is a significant area of research. Several of these compounds, including sparteine, have demonstrated anti-inflammatory responses[6][7]. The primary mechanism behind this activity is believed to be the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[8]. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6[9][10].

Neurological and Other Activities

Sparteine has been studied for its effects on the central nervous system, exhibiting anticonvulsant properties[7][11]. The proposed mechanism involves the modulation of muscarinic acetylcholine (B1216132) receptors[11]. Furthermore, multiflorine derivatives have been investigated for their potential in managing diabetes by acting as antagonists at α2-adrenoceptors, which in turn augments insulin (B600854) secretion[12][13]. Lupanine has also been reported to have antidiabetic effects by modulating insulin release[3][14].

Table 2: Other Biological Activities of Related Lupin Alkaloids

AlkaloidBiological ActivityQuantitative Data/EndpointReference
SparteineAnticonvulsant100% seizure inhibition at 40 mg/kg in a rat model[6]
SparteineAnti-inflammatoryDose-dependent reduction of pro-inflammatory cytokines[8]
LupanineAntidiabeticModulates insulin release via inhibition of ATP-dependent K+ channels[3][14]
Multiflorine derivativesAntidiabeticAntagonism at α2-adrenoceptors[12][13]

Signaling Pathways

The biological effects of many quinolizidine alkaloids are mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Several quinolizidine alkaloids have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

NF_kB_Pathway cluster_NFkB_IkB Cytoplasm cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_Genes Induces Lupin_Alkaloids Lupin Alkaloids (e.g., Sparteine) Lupin_Alkaloids->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by certain lupin alkaloids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, including p38, JNK, and ERK, is another crucial pathway in the inflammatory response. Quinolizidine alkaloids can inhibit the phosphorylation of these kinases, leading to a downregulation of inflammation.

MAPK_Pathway cluster_Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces Lupin_Alkaloids Lupin Alkaloids Lupin_Alkaloids->MAPKK Inhibits Extraction_Workflow Start Ground Lupin Seeds Acid_Extraction Macerate in acidic solution (e.g., 0.5 M HCl) Start->Acid_Extraction Filter1 Filter to remove solid debris Acid_Extraction->Filter1 Basify Adjust pH to alkaline (e.g., pH 11 with NH4OH) Filter1->Basify Liquid_Liquid_Extraction Liquid-Liquid Extraction with an organic solvent (e.g., Dichloromethane) Basify->Liquid_Liquid_Extraction Evaporate Evaporate solvent to yield crude alkaloid extract Liquid_Liquid_Extraction->Evaporate Purification Purify by Column Chromatography (e.g., Silica gel or Alumina) Evaporate->Purification End Isolated Alkaloids Purification->End

References

(-)-Albine: A Technical Guide to its Classification, Properties, and Analysis within Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-albine, a tetracyclic quinolizidine (B1214090) alkaloid predominantly found in plants of the Lupinus genus. This document details its structural classification, physicochemical and spectroscopic properties, and outlines comprehensive experimental protocols for its isolation and characterization. Furthermore, it visualizes key biochemical and experimental workflows to facilitate a deeper understanding of this complex natural product.

Classification of this compound

This compound belongs to the extensive family of quinolizidine alkaloids (QAs), which are characterized by a core structure derived from a 1-azabicyclo[4.4.0]decane moiety.[1] These alkaloids are biosynthesized from the amino acid L-lysine.[1] The quinolizidine alkaloid family is diverse, with over 200 known compounds classified into several structural types.[2][3]

This compound is a tetracyclic quinolizidine alkaloid. More specifically, it can be categorized within the tetrahydrocytisine-type alkaloids . This classification is based on the presence of a carbonyl group at the C-4 position within ring A, which forms a distinctive cyclohexenone moiety.[1] This feature distinguishes it from other major QA classes like the lupanine (B156748) or sparteine (B1682161) types.

G cluster_0 Quinolizidine Alkaloids Lupinine Type Lupinine Type Sparteine Type Sparteine Type Lupanine Type Lupanine Type Matrine Type Matrine Type α-Pyridone Type α-Pyridone Type Tetrahydrocytisine Type Tetrahydrocytisine Type This compound This compound Tetrahydrocytisine Type->this compound Quinolizidine Alkaloids Quinolizidine Alkaloids Quinolizidine Alkaloids->Lupinine Type Quinolizidine Alkaloids->Sparteine Type Quinolizidine Alkaloids->Lupanine Type Quinolizidine Alkaloids->Matrine Type Quinolizidine Alkaloids->α-Pyridone Type Quinolizidine Alkaloids->Tetrahydrocytisine Type

Figure 1: Classification of this compound.

Quantitative Data

Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC₁₄H₂₀N₂O[4]
Molecular Weight232.32 g/mol [4]
Exact Mass232.157563266 Da[4]
IUPAC Name(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one[4]
XLogP31.3[4]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors2[4]
Rotatable Bond Count1[4]
Spectroscopic Data (Expected)

The following tables outline the expected spectroscopic features for this compound based on its known structure.

Table 2.2.1: Expected ¹³C NMR Chemical Shifts

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl (C=O)190 - 210
Olefinic (C=C)120 - 160
Aliphatic C-N40 - 65
Aliphatic C-C10 - 50

Table 2.2.2: Expected ¹H NMR Chemical Shifts

Proton TypeExpected Chemical Shift (ppm)
Olefinic (=C-H)5.0 - 6.5
Allylic (C=C-C-H)1.8 - 2.5
Aliphatic (C-H adjacent to N)2.2 - 3.5
Aliphatic (C-H not adjacent to heteroatom)0.8 - 2.0

Table 2.2.3: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (sp²)3010 - 3100Medium
C-H Stretch (sp³)2850 - 2960Strong
C=O Stretch (α,β-unsaturated)1650 - 1685Strong
C=C Stretch1600 - 1680Medium

Table 2.2.4: Expected Mass Spectrometry (MS) Fragmentation

Fragmentation ProcessExpected m/z values of Fragments
Molecular Ion [M]⁺ 232
α-cleavage adjacent to N11Loss of allyl radical (C₃H₅•), leading to a fragment at m/z 191.
α-cleavage adjacent to N7Cleavage of bonds C6-C7 or C8-C7.
Retro-Diels-AlderCleavage of the cyclohexenone ring, though less common for this specific ring system.
Biological Activity

While specific cytotoxic or antimicrobial data for pure this compound is limited, extracts from Lupinus albus, which contain a mixture of alkaloids including albine, have demonstrated biological activity.

Table 2.3.1: Antimicrobial Activity of Lupinus albus Seed Extracts

Extract TypeTarget MicroorganismMIC (mg/mL)Reference(s)
Ethanolic ExtractS. aureus5 - 20[1]
Ethanolic ExtractE. coli5 - 20[1]
Methanolic ExtractS. aureus5 - 20[1]
Methanolic ExtractE. coli5 - 20[1]
Total Alkaloid ExtractK. pneumoniae≤ 0.1[5]
Total Alkaloid ExtractP. aeruginosa0.1 - 0.5[5]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and structural elucidation of this compound from its natural source, Lupinus albus seeds.

Isolation and Purification of this compound

This protocol is a synthesized methodology based on standard practices for quinolizidine alkaloid extraction.

Objective: To isolate and purify this compound from dried Lupinus albus seeds.

Materials:

Procedure:

  • Extraction:

    • Macerate 100 g of finely ground Lupinus albus seeds in 500 mL of methanol for 48 hours at room temperature with occasional stirring.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Extraction:

    • Resuspend the crude extract in 200 mL of 2 M HCl.

    • Transfer the acidic solution to a separatory funnel and wash three times with 100 mL of dichloromethane to remove neutral and weakly basic compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 10-11 by the slow addition of concentrated ammonium hydroxide. Monitor the pH carefully.

    • Extract the now basic aqueous solution three times with 150 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the total alkaloid extract.

  • Chromatographic Purification:

    • Prepare a silica gel column packed in dichloromethane.

    • Dissolve the total alkaloid extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient solvent system, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 0.5% increments).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., Dragendorff's reagent).

    • Combine fractions containing the compound corresponding to the Rf value of this compound.

    • Evaporate the solvent from the combined fractions to yield purified this compound.

G start Ground Lupinus albus Seeds extraction Maceration in Methanol start->extraction filtration Filtration & Concentration extraction->filtration acidification Acidification (2M HCl) filtration->acidification wash Wash with Dichloromethane acidification->wash basification Basification (NH4OH to pH 10-11) wash->basification extraction2 Extraction with Dichloromethane basification->extraction2 drying Drying & Concentration (Total Alkaloid Extract) extraction2->drying chromatography Silica Gel Column Chromatography drying->chromatography analysis Fraction Collection & TLC Analysis chromatography->analysis purified Purified this compound analysis->purified

Figure 2: Workflow for the isolation of this compound.
Structural Elucidation

Objective: To confirm the structure of the isolated compound as this compound using spectroscopic methods.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

    • ¹H NMR: Confirm the presence of olefinic, allylic, and aliphatic protons. Analyze splitting patterns to determine proton-proton coupling relationships.

    • ¹³C NMR: Identify the carbonyl, olefinic, and various aliphatic carbon signals.

    • 2D NMR: Use COSY to establish H-H correlations, HSQC to link protons to their directly attached carbons, and HMBC to identify long-range H-C correlations, which is crucial for assembling the tetracyclic ring system.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of the purified compound (e.g., as a thin film on a salt plate or as a KBr pellet).

    • Acquire the IR spectrum.

    • Identify characteristic absorption bands for the key functional groups: N-H, C=O (α,β-unsaturated), C=C, and C-H (sp² and sp³).

  • Mass Spectrometry (MS):

    • Introduce a sample of the purified compound into a mass spectrometer (e.g., using electrospray ionization - ESI).

    • Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₁₄H₂₀N₂O).

    • Perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting pattern to corroborate the proposed structure, looking for characteristic losses such as the allyl group.

Biosynthesis of this compound

The biosynthesis of all quinolizidine alkaloids begins with the amino acid L-lysine. The pathway to the core tetracyclic structure is complex and not all enzymatic steps have been fully characterized. The initial steps involve the decarboxylation of lysine (B10760008) to cadaverine, followed by oxidative deamination and cyclization to form a Δ¹-piperideine Schiff base. Three molecules of Δ¹-piperideine are believed to be the precursors to the tetracyclic quinolizidine skeleton, such as that found in lupanine. Further enzymatic modifications, including oxidations and rearrangements, are thought to lead to the diverse range of quinolizidine alkaloids, including this compound. The specific enzymes responsible for the formation of the α,β-unsaturated ketone system in this compound are still under investigation.

G lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase piperideine Δ¹-Piperideine cadaverine->piperideine Copper Amine Oxidase & Spontaneous Cyclization tetracyclic_core Tetracyclic Quinolizidine Core (e.g., Lupanine) piperideine->tetracyclic_core Multiple Uncharacterized Steps modifications Enzymatic Modifications (Oxidations, Rearrangements) tetracyclic_core->modifications albine This compound modifications->albine

Figure 3: Simplified biosynthesis of this compound.

References

A Comprehensive Review of (-)-Albine: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Albine, a quinolizidine (B1214090) alkaloid naturally occurring in various species of the Lupinus genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive literature review of the research conducted on this compound, focusing on its chemical synthesis, biological effects, and mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Profile

This compound is a tetracyclic alkaloid with the chemical formula C₁₄H₂₀N₂O. Its structure is characterized by a quinolizidine core, a common feature among alkaloids found in lupin species.

PropertyValue
Molecular Formula C₁₄H₂₀N₂O
IUPAC Name (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one
Molar Mass 232.32 g/mol
CAS Number 53915-26-7

Biosynthesis of Quinolizidine Alkaloids

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine. The initial and rate-limiting step is the decarboxylation of L-lysine to cadaverine, catalyzed by the enzyme lysine (B10760008) decarboxylase. Through a series of cyclization and modification reactions, the quinolizidine skeleton is formed. While the complete biosynthetic pathway to this compound has not been fully elucidated, it is understood to follow the general pathway of quinolizidine alkaloid synthesis.

Quinolizidine Alkaloid Biosynthesis L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase Quinolizidine Skeleton Quinolizidine Skeleton Cadaverine->Quinolizidine Skeleton Series of enzymatic steps This compound This compound Quinolizidine Skeleton->this compound Further modifications

Figure 1: General biosynthetic pathway of quinolizidine alkaloids.

Synthesis of this compound

Biological Activities

Research into the biological activities of this compound is ongoing. As a member of the quinolizidine alkaloid family, it is being investigated for a range of pharmacological effects.

Antimicrobial Activity

Quinolizidine alkaloids, as a class, are known to possess antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of pathogenic bacteria and fungi are not extensively documented in publicly available literature, the general antimicrobial mechanisms of alkaloids often involve the disruption of cell membranes, inhibition of nucleic acid synthesis, or interference with metabolic pathways.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated under optimal conditions for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines is an area of active research. While specific IC50 values for this compound are not widely reported, studies on related quinolizidine alkaloids have shown cytotoxic effects.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also under investigation. Quinolizidine alkaloids have been shown to modulate inflammatory pathways.[4] Potential mechanisms include the inhibition of pro-inflammatory cytokines and enzymes.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Analysis of Inflammatory Markers: The levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are quantified using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

Anti-inflammatory_Workflow cluster_0 In Vitro Assay Culture Macrophages Culture Macrophages Pre-treat with this compound Pre-treat with this compound Culture Macrophages->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Measure Inflammatory Markers Measure Inflammatory Markers Stimulate with LPS->Measure Inflammatory Markers

Figure 2: Workflow for assessing anti-inflammatory activity.

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet well-defined. However, based on the activities of other quinolizidine alkaloids, potential targets could include pathways involved in cell proliferation, inflammation, and apoptosis. For instance, some alkaloids have been shown to interact with G-protein coupled receptors or modulate the activity of protein kinases. Further research is needed to elucidate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. While preliminary research suggests its involvement in various biological processes, a significant knowledge gap remains regarding its specific quantitative bioactivities, detailed mechanisms of action, and the signaling pathways it modulates. This technical guide highlights the current state of knowledge and underscores the need for further in-depth studies to fully characterize the pharmacological profile of this compound and unlock its potential for drug development. Future research should focus on obtaining precise quantitative data for its biological effects, elucidating its molecular targets, and exploring its efficacy in preclinical models.

References

Potential Pharmacological Properties of (-)-Albine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

(-)-Albine is a quinolizidine (B1214090) alkaloid predominantly found in species of the Lupinus genus, particularly Lupinus albus. As a member of the quinolizidine alkaloid class, this compound is implicated in a range of potential pharmacological activities, drawing from the broader bioactivities observed in lupin extracts and related alkaloids. These activities include antimicrobial, anti-inflammatory, and cytotoxic effects. However, it is critical to note that while the parent extracts and alkaloid fractions have demonstrated biological activities, there is a significant gap in the scientific literature regarding the specific pharmacological properties of isolated this compound. This technical guide aims to consolidate the available information on quinolizidine alkaloids from Lupinus species as a predictive framework for the potential properties of this compound, provide detailed experimental protocols for its investigation, and present logical workflows and hypothetical signaling pathways to guide future research.

Introduction

Quinolizidine alkaloids (QAs) are a class of secondary metabolites synthesized by plants, notably within the Leguminosae family. These compounds are recognized for their diverse biological activities, which include protective roles for the plant against herbivores and pathogens. In humans and animals, QAs can exert a range of pharmacological and toxicological effects. This compound is structurally a tetracyclic quinolizidine alkaloid and has been identified as one of the major alkaloids in the seeds of Lupinus albus. Despite its relative abundance in this widely cultivated legume, dedicated pharmacological studies on the isolated and purified this compound are scarce. This document serves as a resource for researchers by outlining the potential pharmacological avenues for this compound based on the known properties of related compounds and providing the necessary methodological frameworks for its systematic evaluation.

Potential Pharmacological Properties

The pharmacological potential of this compound is largely extrapolated from studies on crude alkaloid extracts of Lupinus species and other purified quinolizidine alkaloids. The primary areas of interest are detailed below.

Antimicrobial Activity

Alkaloid extracts from various Lupinus species have demonstrated activity against a range of pathogenic bacteria and fungi. Extracts from Lupinus albus, where this compound is a major constituent, have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound may contribute to these antimicrobial properties and warrants investigation as a potential antibacterial or antifungal agent.

Anti-inflammatory Activity

Quinolizidine alkaloids as a class have been reported to possess anti-inflammatory properties. The mechanisms underlying these effects are not fully elucidated but may involve the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory mediators. Given the structural similarities to other bioactive QAs, this compound is a candidate for investigation into its potential anti-inflammatory effects.

Cytotoxic and Anticancer Activity

Several plant-derived alkaloids are foundational to modern cancer chemotherapy. Some quinolizidine alkaloids have exhibited cytotoxic effects against various cancer cell lines in vitro. This raises the possibility that this compound could possess similar properties. Investigating the cytotoxic and potential anticancer activity of this compound is a logical step in exploring its therapeutic potential.

Central Nervous System (CNS) Activity

Certain alkaloids are well-known for their effects on the central nervous system. While there is no specific data on this compound, the general neurotoxic potential of lupin alkaloids suggests that they can interact with neuronal pathways. Further research is needed to determine if this compound has any specific CNS activities at sub-toxic concentrations that could be pharmacologically relevant.

Quantitative Data on Pharmacological Activities

As of the date of this document, there is a notable absence of published quantitative data (e.g., IC50, EC50, MIC values) for the pharmacological activities of isolated this compound. The following tables are presented as a template for the types of data that need to be generated through future experimental work to properly characterize the pharmacological profile of this compound.

Table 1: Hypothetical Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Candida albicansData not available

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayCell LineIC50 (µM)
Nitric Oxide (NO) InhibitionRAW 264.7Data not available
COX-2 Inhibition-Data not available

Table 3: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData not available
A549Lung CancerData not available
HeLaCervical CancerData not available

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the pharmacological properties of this compound.

Extraction and Isolation of this compound from Lupinus albus
  • Grinding and Defatting: Dry seeds of Lupinus albus are finely ground. The resulting powder is defatted using a non-polar solvent like n-hexane in a Soxhlet apparatus.

  • Alkaloid Extraction: The defatted material is then subjected to extraction with an acidified aqueous solution or an alcohol (e.g., methanol (B129727) or ethanol).

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% H₂SO₄) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the alkaloids are extracted into an organic solvent like dichloromethane.

  • Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina. Elution with a gradient of solvents (e.g., dichloromethane/methanol mixtures) allows for the separation of individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC).

  • Isolation of this compound: Fractions containing this compound are combined and may require further purification using preparative HPLC to yield the pure compound. The identity and purity of this compound are confirmed by spectroscopic methods (NMR, MS) and comparison with literature data.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification: The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. An IC50 value can then be determined.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

  • Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

The following diagrams illustrate key conceptual frameworks for the investigation of this compound.

Experimental_Workflow cluster_0 Isolation & Characterization cluster_1 Pharmacological Screening cluster_2 Data Analysis Lupinus albus seeds Lupinus albus seeds Grinding & Defatting Grinding & Defatting Lupinus albus seeds->Grinding & Defatting Alkaloid Extraction Alkaloid Extraction Grinding & Defatting->Alkaloid Extraction Purification (Chromatography) Purification (Chromatography) Alkaloid Extraction->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) This compound->Structural Elucidation (NMR, MS) Antimicrobial Assays Antimicrobial Assays This compound->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays This compound->Anti-inflammatory Assays Cytotoxicity Assays Cytotoxicity Assays This compound->Cytotoxicity Assays CNS Activity Assays CNS Activity Assays This compound->CNS Activity Assays MIC Determination MIC Determination Antimicrobial Assays->MIC Determination IC50 Calculation IC50 Calculation Anti-inflammatory Assays->IC50 Calculation Cytotoxicity Assays->IC50 Calculation Behavioral Analysis Behavioral Analysis CNS Activity Assays->Behavioral Analysis

Caption: Experimental workflow for the isolation and pharmacological evaluation of this compound.

Hypothetical_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IKK->NF-κB IκBα->NF-κB Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription iNOS iNOS NF-κB->iNOS Transcription NO NO iNOS->NO This compound This compound This compound->IKK This compound->NF-κB

Caption: Hypothetical anti-inflammatory signaling pathway possibly modulated by this compound.

Conclusion and Future Directions

This compound represents an understudied natural product with significant potential for pharmacological activity, based on its classification as a quinolizidine alkaloid and its prevalence in medicinally relevant Lupinus species. The lack of specific data for the isolated compound presents a clear opportunity for novel research. The immediate priorities for future investigation should be the systematic isolation and purification of this compound, followed by a comprehensive in vitro screening for its antimicrobial, anti-inflammatory, and cytotoxic properties to generate the foundational quantitative data necessary for further drug development efforts. Subsequent in vivo studies in relevant animal models will be crucial to validate any promising in vitro findings and to assess the safety and efficacy of this compound as a potential therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a clear roadmap for initiating and advancing the pharmacological characterization of this intriguing natural compound.

A Comprehensive Technical Guide to (-)-Albine and its Biosynthetic Relationship to other Lupin Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Albine is a tetracyclic quinolizidine (B1214090) alkaloid found predominantly in the seeds of white lupin (Lupinus albus). As a member of the diverse family of lupin alkaloids, its chemical structure and biosynthetic pathway are intricately linked to other prominent alkaloids such as lupanine (B156748) and multiflorine (B1237169). This technical guide provides an in-depth exploration of the chemical nature of this compound, its biosynthetic origins, and its relationship to other key lupin alkaloids. Detailed experimental protocols for the extraction and quantitative analysis of these compounds are presented, alongside a critical overview of their known biological activities. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, highlighting the current state of knowledge and identifying areas for future investigation into the therapeutic potential of this class of molecules.

Introduction to Lupin Alkaloids

Lupin alkaloids are a class of secondary metabolites, primarily quinolizidine alkaloids, found in plants of the Lupinus genus.[1][2] These compounds are synthesized by the plant as a defense mechanism against herbivores and pathogens.[1] While beneficial to the plant, the presence of these bitter and toxic alkaloids in lupin seeds poses a challenge for their use in human and animal nutrition.[2][3] Consequently, extensive research has been conducted to understand the biosynthesis, chemical diversity, and biological effects of these molecules.

The major cultivated lupin species, including Lupinus albus (white lupin), Lupinus angustifolius (narrow-leafed lupin), Lupinus luteus (yellow lupin), and Lupinus mutabilis (pearl lupin), each exhibit a characteristic profile of major alkaloids.[1][2] Among these, lupanine is one of the most abundant and widely distributed.[4] this compound, the focus of this guide, is a significant alkaloid component in Lupinus albus.[2][4][5][6]

This compound: Chemical Structure and Properties

This compound is a tetracyclic quinolizidine alkaloid with the chemical formula C₁₄H₂₀N₂O.[7] Its structure is characterized by a quinolizidine core, which is common to many lupin alkaloids.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O[7]
Molecular Weight 232.32 g/mol [7]
IUPAC Name (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one[8]
CAS Number 53915-26-7[8]

Biosynthesis of this compound and its Relationship to Other Lupin Alkaloids

The biosynthesis of all quinolizidine alkaloids originates from the amino acid L-lysine.[1][8][9] The initial steps of the pathway involve the decarboxylation of L-lysine to form cadaverine, which is then cyclized to form the foundational quinolizidine ring structure.[8][9] From this point, the pathway diverges into several branches, leading to the diverse array of lupin alkaloids observed in nature.

This compound belongs to the multiflorine branch of the biosynthetic pathway, which is particularly prominent in Lupinus albus.[5] This branch is distinct from the lupanine pathway, which is the primary route for the synthesis of lupanine and its derivatives, including sparteine.[10][11][12]

Lupin Alkaloid Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Amine Oxidase Lupanine_Branch Lupanine Branch Piperideine->Lupanine_Branch Multiflorine_Branch Multiflorine Branch Piperideine->Multiflorine_Branch Lupanine Lupanine Lupanine_Branch->Lupanine Multiflorine Multiflorine Multiflorine_Branch->Multiflorine Sparteine (-)-Sparteine Lupanine->Sparteine Reduction Hydroxylupanine 13α-Hydroxylupanine Lupanine->Hydroxylupanine Hydroxylation Albine This compound Multiflorine->Albine N_Methylalbine N-Methylalbine Albine->N_Methylalbine Lupin Alkaloid Relationships cluster_precursor Common Precursor cluster_lupanine Lupanine Branch cluster_multiflorine Multiflorine Branch L-Lysine L-Lysine Lupanine Lupanine L-Lysine->Lupanine Multiflorine Multiflorine L-Lysine->Multiflorine Sparteine Sparteine Lupanine->Sparteine 13α-Hydroxylupanine 13α-Hydroxylupanine Lupanine->13α-Hydroxylupanine This compound This compound Multiflorine->this compound N-Methylalbine N-Methylalbine This compound->N-Methylalbine Alkaloid Extraction Workflow start Ground Lupin Seeds acid_extraction Acid Extraction (0.5M HCl, Sonication) start->acid_extraction centrifugation Centrifugation acid_extraction->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant basification Basification (NaOH, pH 12) collect_supernatant->basification extraction Liquid-Liquid or Solid-Phase Extraction (DCM) basification->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration analysis Analysis (GC-MS, qNMR) concentration->analysis

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and methodologies for the total synthesis of lupin alkaloids, with a focus on approaches applicable to (-)-albine and its structural congeners. While a specific total synthesis of this compound is not extensively documented in publicly available literature, the stereoselective synthesis of related quinolizidine (B1214090) alkaloids offers valuable insights and established protocols.

Introduction to Lupin Alkaloids

Lupin alkaloids are a class of naturally occurring quinolizidine alkaloids found predominantly in plants of the Lupinus genus.[1] These compounds exhibit a wide range of biological activities and have garnered significant interest from the scientific community for their potential applications in medicine and agriculture. Structurally, they are characterized by a quinolizidine ring system, which can be bicyclic, tricyclic, or tetracyclic. The biosynthesis of these alkaloids originates from the amino acid L-lysine.[1] The development of efficient and stereoselective total syntheses is crucial for accessing these complex molecules for further study and potential therapeutic development.

Synthetic Strategies for Lupin Alkaloids

The asymmetric total synthesis of lupin alkaloids presents a significant challenge due to the presence of multiple stereocenters. Researchers have developed various elegant strategies to control the stereochemistry of the target molecules. A prominent and successful approach involves a highly anti-selective formal imino-aldol methodology. This strategy has been successfully applied to the asymmetric total synthesis of several lupin alkaloids, including (+)-lupinine, (–)-epitashiromine, (–)-epilamprolobine, (+)-isosophoridine, and (+)-sparteine.

The key features of this synthetic approach include:

  • Imino-aldol Reaction: This reaction, combined with an anti-alkylation step using (S)-p-tolylsulfinimines, allows for the construction of key intermediates with high diastereoselectivity (dr >10:1).

  • N-Acyliminium Cyclization: This powerful cyclization reaction is employed to assemble the characteristic polycyclic core of the lupin alkaloids with excellent control over the contiguous stereocenters.

These key reactions provide a robust platform for the enantioselective synthesis of a variety of lupin alkaloid skeletons.

Quantitative Data Summary

The following table summarizes the quantitative data for the total synthesis of several lupin alkaloids using the anti-selective formal imino-aldol methodology.

Alkaloid SynthesizedOverall Yield (%)Number of StepsDiastereomeric Ratio (dr)
(+)-Lupinine17Not specified>10:1
(–)-Epitashiromine23Not specified>10:1
(–)-EpilamprolobineNot specifiedNot specified>10:1
(+)-Isosophoridine910>10:1
(+)-Sparteine1.616>10:1

Data extracted from a highly anti-selective formal imino-aldol methodology developed for the asymmetric total synthesis of five related lupin alkaloids.

Experimental Protocols

The following protocols describe key methodologies applicable to the synthesis of lupin alkaloids.

Protocol 1: General Procedure for the Anti-Selective Formal Imino-Aldol Reaction

Objective: To achieve a highly diastereoselective synthesis of a key acyclic precursor for lupin alkaloid synthesis.

Materials:

  • (S)-p-tolylsulfinimine derivative

  • Appropriate aldehyde or ketone

  • Lithium diisopropylamide (LDA) or other suitable base

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Standard laboratory glassware and workup materials

Procedure:

  • Preparation of the Lithium Enolate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate ketone or ester in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.1 equivalents) dropwise to the stirred solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Imino-Aldol Reaction: In a separate flame-dried flask, dissolve the (S)-p-tolylsulfinimine derivative (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared lithium enolate solution to the solution of the sulfinimine via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired anti-aldol product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio by NMR analysis of the crude reaction mixture.

Protocol 2: General Procedure for N-Acyliminium Ion Cyclization

Objective: To construct the core polycyclic structure of the lupin alkaloid.

Materials:

  • N-acylated amino alcohol precursor

  • A Lewis acid or protic acid (e.g., formic acid, trifluoroacetic acid)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware and workup materials

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acylated amino alcohol precursor in the chosen anhydrous solvent.

  • Cyclization: Cool the solution to the appropriate temperature (ranging from 0 °C to room temperature, depending on the substrate and acid catalyst).

  • Slowly add the acid catalyst (e.g., formic acid) to the stirred solution.

  • Stir the reaction mixture at the chosen temperature until the starting material is consumed, as monitored by TLC.

  • Workup: Carefully quench the reaction by the addition of a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired cyclized product.

  • Characterization: Confirm the structure and stereochemistry of the cyclized product using spectroscopic methods (¹H NMR, ¹³C NMR, NOESY) and mass spectrometry.

Visualizations

Biosynthetic Pathway of Quinolizidine Alkaloids

The following diagram illustrates the general biosynthetic pathway of quinolizidine alkaloids starting from L-lysine.

Biosynthesis cluster_0 L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase 5-Aminopentanal 5-Aminopentanal Cadaverine->5-Aminopentanal Amine Oxidase delta1-Piperideine delta1-Piperideine 5-Aminopentanal->delta1-Piperideine Spontaneous Cyclization Lupinine_Sparteine Lupinine, Sparteine, etc. delta1-Piperideine->Lupinine_Sparteine Further Enzymatic Steps caption Biosynthetic pathway of quinolizidine alkaloids.

Caption: Biosynthetic pathway of quinolizidine alkaloids.

Illustrative Synthetic Pathway for (+)-Isosophoridine

This diagram outlines a plausible synthetic pathway for (+)-isosophoridine based on the key reactions described.

Total_Synthesis cluster_1 Starting_Materials Chiral Sulfinimine & Aldehyde Imino_Aldol Anti-Selective Imino-Aldol Reaction Starting_Materials->Imino_Aldol Acyclic_Precursor Acyclic Precursor Imino_Aldol->Acyclic_Precursor N_Acylation N-Acylation Acyclic_Precursor->N_Acylation Acylated_Intermediate N-Acylated Intermediate N_Acylation->Acylated_Intermediate Cyclization N-Acyliminium Cyclization Acylated_Intermediate->Cyclization Tetracyclic_Core Tetracyclic Core Cyclization->Tetracyclic_Core Final_Steps Further Transformations Tetracyclic_Core->Final_Steps Isosophoridine (+)-Isosophoridine Final_Steps->Isosophoridine caption Synthetic pathway for (+)-isosophoridine.

Caption: Synthetic pathway for (+)-isosophoridine.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Albine from Lupin Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying (-)-Albine, a quinolizidine (B1214090) alkaloid found in lupin seeds. The protocols are based on established methodologies for the isolation of alkaloids from plant materials. While specific quantitative data for the purification of this compound is limited in publicly available literature, this document compiles relevant information on total alkaloid extraction and the relative abundance of this compound to guide researchers in developing effective purification strategies.

Introduction to this compound and its Potential

This compound is a tetracyclic quinolizidine alkaloid present in various species of the Lupinus genus. While extensive research on the specific biological activities of this compound is still emerging, lupin alkaloids, as a class, have garnered interest for their potential pharmacological properties. Further investigation into the bioactivity of purified this compound is crucial for drug discovery and development. This document provides the foundational methods to obtain pure this compound for such studies.

Extraction of Total Alkaloids from Lupin Seeds

The initial step in isolating this compound is the extraction of the total alkaloid content from lupin seeds. Several methods have been reported, with varying efficiencies and solvent requirements.

Quantitative Data on Alkaloid Extraction

The total alkaloid content and the proportion of this compound can vary significantly depending on the lupin species, cultivar, and growing conditions. The following table summarizes representative data on alkaloid content in Lupinus albus (white lupin), a common source of this compound.

Lupin SpeciesExtraction MethodTotal Alkaloid Content (% of seed dry weight)This compound Content (% of total alkaloids)Reference
Lupinus albusNot Specified0.02 - 12.730.00 - 18.55[1][2]

Note: The yield of total alkaloids and the percentage of this compound are highly variable. It is recommended to perform analytical quantification (e.g., by GC-MS or LC-MS) of the starting material and the crude extract to determine the initial concentration of this compound.

Experimental Protocols for Total Alkaloid Extraction

This is a common and effective method for selectively extracting alkaloids.

Materials:

Procedure:

  • Mix the powdered lupin seeds with a 5% TCA solution.

  • Stir the mixture for at least 30 minutes at room temperature.

  • Centrifuge the mixture to separate the solid material from the acidic aqueous extract.

  • Collect the supernatant (the acidic extract containing the alkaloids).

  • Alkalinize the supernatant to a pH of 9-10 using ammonium hydroxide or sodium hydroxide solution.

  • Perform a liquid-liquid extraction of the alkalinized aqueous phase with dichloromethane. Repeat the extraction three times.

  • Combine the organic (dichloromethane) phases.

  • Evaporate the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

This method is suitable for exhaustive extraction but may require longer extraction times.

Materials:

Procedure:

  • Place the ground lupin seeds in a thimble within the Soxhlet apparatus.

  • Fill the boiling flask with methanol.

  • Heat the methanol to reflux. The solvent vapor will travel to the condenser, drip onto the sample, and extract the alkaloids.

  • Continue the extraction for several hours until the solvent running through the siphon is clear.

  • Concentrate the methanolic extract using a rotary evaporator to obtain the crude alkaloid extract.

Purification of this compound from the Crude Alkaloid Extract

The crude extract contains a mixture of alkaloids and other co-extracted compounds. Chromatographic techniques are essential for the isolation of this compound to a high degree of purity.

Purification Strategy

A two-step purification strategy is recommended:

  • Solid-Phase Extraction (SPE): For initial cleanup and fractionation of the crude extract.

  • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound.

Experimental Protocols for Purification

Materials:

  • Crude alkaloid extract

  • SPE cartridges (e.g., C18 or a cation-exchange sorbent)

  • Methanol

  • Water

  • Appropriate buffer solutions for pH adjustment

  • Vacuum manifold

Procedure:

  • Sorbent Selection: Choose a sorbent based on the polarity of this compound. A C18 reversed-phase sorbent or a cation-exchange sorbent is generally suitable for alkaloids.

  • Conditioning: Condition the SPE cartridge by passing methanol, followed by water, through the sorbent.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent and adjust the pH to ensure the alkaloids are in the desired ionic state for retention. Load the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove impurities that are not strongly retained.

  • Elution: Elute the retained alkaloids, including this compound, with a stronger solvent. For reversed-phase SPE, this will be a solvent with a higher organic content. For ion-exchange SPE, this will involve changing the pH or increasing the ionic strength of the eluent.

  • Fraction Collection: Collect the eluate containing the enriched alkaloid fraction.

Materials:

  • SPE-purified alkaloid fraction

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative reversed-phase column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, and a modifier like formic acid or trifluoroacetic acid)

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from other alkaloids in the extract.

  • Scaling Up: Scale up the analytical method to a preparative scale by increasing the column size and flow rate.

  • Sample Preparation: Dissolve the SPE-purified fraction in the mobile phase.

  • Injection and Separation: Inject the sample onto the preparative column and run the gradient or isocratic elution method.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization or rotary evaporation, to obtain pure this compound.

Visualization of Workflows

Extraction_Workflow cluster_extraction Extraction of Total Alkaloids LupinSeeds Ground Lupin Seeds Extraction Extraction (Acid-Base or Soxhlet) LupinSeeds->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract

Caption: General workflow for the extraction of total alkaloids from lupin seeds.

Purification_Workflow cluster_purification Purification of this compound CrudeExtract Crude Alkaloid Extract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE EnrichedFraction Enriched Alkaloid Fraction SPE->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureAlbine Pure this compound PrepHPLC->PureAlbine

Caption: A two-step workflow for the purification of this compound.

Biological Activity of this compound

Currently, there is limited specific information available in the scientific literature regarding the biological activities and signaling pathways of purified this compound. However, quinolizidine alkaloids from lupins, as a group, have been reported to exhibit a range of biological effects, including:

  • Antimicrobial activity

  • Cytotoxic effects

  • Neuropharmacological activity

  • Anti-inflammatory properties

It is important to note that these activities are associated with the broader class of compounds and may not all be attributable to this compound specifically. Further research with purified this compound is necessary to elucidate its precise pharmacological profile.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the successful extraction and purification of this compound from lupin seeds. The combination of acid-base or Soxhlet extraction followed by a two-step purification process involving SPE and preparative HPLC is a robust strategy to obtain high-purity this compound. The availability of pure this compound will be instrumental in advancing our understanding of its biological activities and potential therapeutic applications. Researchers are encouraged to optimize these general protocols for their specific lupin source and available equipment to maximize yield and purity.

References

Application Notes & Protocols for the Quantification of (-)-Albine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and precise quantification of (-)-albine, a quinolizidine (B1214090) alkaloid found in various plant species, particularly within the Lupinus (lupin) genus. The protocols outlined below are intended for use by researchers in natural product chemistry, pharmacology, and drug development for purposes such as phytochemical analysis, quality control of herbal extracts, and toxicological assessment.

This compound is a tetracyclic quinolizidine alkaloid that, along with other alkaloids like lupanine (B156748) and sparteine, contributes to the chemical defense mechanisms of plants.[1] Due to their potential toxicity, the accurate quantification of these alkaloids is crucial for the safety assessment of lupin-based food products and for the standardization of plant extracts intended for pharmaceutical use.[2] The primary analytical techniques for the quantification of this compound and related alkaloids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

Both LC-MS/MS and GC-MS offer high sensitivity and selectivity for the analysis of this compound in complex plant matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. It is particularly suitable for the analysis of polar and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS provides excellent separation and identification of volatile and semi-volatile compounds. However, it may require derivatization for less volatile alkaloids to improve their chromatographic properties.

Experimental Workflow

The general workflow for the quantification of this compound in plant extracts involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Quantification of this compound in Plant Extracts A Plant Material (e.g., Lupinus seeds) B Grinding and Homogenization A->B C Extraction (e.g., Acidified Methanol (B129727)/Water, QuEChERS) B->C D Clean-up (e.g., Solid Phase Extraction (SPE)) C->D E Solvent Evaporation and Reconstitution D->E F Analytical Separation E->F G LC-MS/MS Analysis F->G H GC-MS Analysis F->H I Data Acquisition and Processing G->I H->I J Quantification (Calibration Curve) I->J K Method Validation J->K

Caption: General experimental workflow for this compound quantification.

Sample Preparation and Extraction

Effective extraction and clean-up are critical for accurate quantification and to minimize matrix effects.

Protocol 1: Acidified Methanol/Water Extraction

This protocol is suitable for the extraction of a broad range of quinolizidine alkaloids from lupin flour.

  • Homogenization: Weigh 1 gram of finely ground plant material (e.g., lupin seeds) into a centrifuge tube.

  • Extraction: Add 10 mL of an acidified methanol/water mixture (e.g., 75:25 v/v with 0.1% formic acid).

  • Sonication/Shaking: Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction process on the pellet with another 10 mL of the extraction solvent to ensure complete recovery. Combine the supernatants.

  • Clean-up (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the alkaloids with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is known for its speed and efficiency in extracting a wide range of analytes from complex matrices.

  • Homogenization: Weigh 2 grams of homogenized plant material into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 30 seconds.

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Clean-up:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation: Transfer the cleaned supernatant to a vial for analysis. An evaporation and reconstitution step may be necessary depending on the required sensitivity.

Analytical Methods

Protocol 3: LC-MS/MS Quantification of this compound

ParameterCondition
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific precursor-to-product ion transitions for this compound and other target alkaloids should be optimized using a standard solution. For this compound (C14H20N2O), the precursor ion [M+H]+ is m/z 233.2. Product ions for fragmentation would need to be determined experimentally.
Data Analysis Quantification is performed using a calibration curve prepared from certified reference standards of this compound.

Protocol 4: GC-MS Quantification of this compound

ParameterCondition
GC System Gas chromatograph with a mass selective detector
Column HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Start at 70°C, hold for 1 minute, ramp to 150°C at 40°C/min, then ramp to 300°C at 6°C/min, and hold for 1 minute.
MSD Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-450
Data Analysis Quantification is typically performed in Selected Ion Monitoring (SIM) mode using characteristic ions for this compound and an internal standard. A calibration curve is required.

Method Validation and Quantitative Data

The analytical methods should be validated according to international guidelines (e.g., ICH) to ensure reliability. Key validation parameters include selectivity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative Performance Data for Quinolizidine Alkaloid Analysis

AnalyteMethodLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)
LupanineLC-MS/MS>0.9991.03.090-105<5
13-HydroxylupanineLC-MS/MS>0.9990.82.592-103<6
AngustifolineLC-MS/MS>0.9990.51.589-106<4
SparteineLC-MS/MS>0.9981.24.091-104<5
This compound GC-MS-----

Note: Specific quantitative data for this compound is less commonly reported in comprehensive validation tables. However, its analysis is often included in the qualitative profiling of Lupinus species. For instance, in some studies of Lupinus albus, albine can constitute a significant portion of the total alkaloid content, with mean percentages around 4.48% and reaching up to 18.55% in certain accessions.[3]

Biosynthesis and Toxicological Pathways

Quinolizidine Alkaloid Biosynthesis

Quinolizidine alkaloids are synthesized from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization to form the characteristic tetracyclic ring structure.

Quinolizidine Alkaloid Biosynthesis Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Cadaverine CAO Copper Amine Oxidase (CAO) Cadaverine->CAO Aminopentanal 5-Aminopentanal Cyclization Spontaneous Cyclization Aminopentanal->Cyclization Piperideine Δ¹-Piperideine Further_Enzymes Further Enzymatic Steps Piperideine->Further_Enzymes Tetracyclic_Precursor Tetracyclic Precursors Lupanine Lupanine Tetracyclic_Precursor->Lupanine Sparteine Sparteine Tetracyclic_Precursor->Sparteine Other_QAs Other Quinolizidine Alkaloids Tetracyclic_Precursor->Other_QAs Modifications Modifications (e.g., Hydroxylation) Lupanine->Modifications Albine This compound LDC->Cadaverine CAO->Aminopentanal Cyclization->Piperideine Further_Enzymes->Tetracyclic_Precursor Modifications->Albine

Caption: Biosynthesis pathway of quinolizidine alkaloids from L-lysine.[4][5][6]

Toxicological Mechanism of Action

The toxicity of quinolizidine alkaloids, including this compound, is primarily attributed to their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This interaction can lead to a range of neurological and neuromuscular effects.[7]

Toxicological Mechanism of Quinolizidine Alkaloids QA Quinolizidine Alkaloids (e.g., this compound) Receptor_Binding Binding to nAChRs QA->Receptor_Binding nAChR Nicotinic Acetylcholine Receptors (nAChRs) (Neuronal and Muscle) Receptor_Binding->nAChR Ion_Channel Ion Channel Blockade/Modulation Receptor_Binding->Ion_Channel Depolarization Persistent Depolarization Receptor_Binding->Depolarization Desensitization Receptor Desensitization Receptor_Binding->Desensitization CNS_Effects Central Nervous System Effects Receptor_Binding->CNS_Effects Neuromuscular_Blockade Neuromuscular Blockade Ion_Channel->Neuromuscular_Blockade Depolarization->Neuromuscular_Blockade Desensitization->Neuromuscular_Blockade Symptoms Toxic Symptoms (e.g., Paralysis, Convulsions) Neuromuscular_Blockade->Symptoms CNS_Effects->Symptoms

Caption: Simplified mechanism of quinolizidine alkaloid toxicity.

References

Application Notes and Protocols for the Analysis of (-)-Albine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Albine is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus. As with other lupin alkaloids, it can exhibit biological activity and its accurate quantification is crucial for research, drug development, and food safety applications. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

Application Note:

This HPLC-MS/MS method is designed for the sensitive and selective quantification of this compound in complex matrices such as plant extracts. The use of a C18 reversed-phase column allows for the separation of this compound from other related alkaloids. Tandem mass spectrometry provides high selectivity and sensitivity, enabling low limits of detection and quantification. This method is suitable for pharmacokinetic studies, metabolic profiling, and quality control of raw materials and finished products containing this compound.

Quantitative Data Summary:
ParameterValueReference
Limit of Quantification (LOQ)1 - 25 µg/kg[1][2][3]
Recovery>90%[4]
Repeatability (RSD)<10%[4]
Experimental Protocol:

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Objective: To extract and clean up this compound from a solid matrix (e.g., lupin flour).

  • Materials:

    • Methanol (B129727) (MeOH)

    • Water (H₂O)

    • Formic acid

    • Solid-Phase Extraction (SPE) cartridges

  • Procedure:

    • Weigh 1 gram of the homogenized sample into a centrifuge tube.

    • Add 10 mL of methanol/water (ratio dependent on matrix, start with 70:30 v/v) with 1% formic acid.[3]

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute the alkaloids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm membrane filter into an HPLC vial.[4]

2. HPLC-MS/MS Analysis:

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18 reversed-phase column.[4]

    • Mobile Phase A: Ammonium formate (B1220265) buffer in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: Optimized to separate this compound from other alkaloids (a typical starting point is a 15-minute gradient).[4]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for this compound. The exact m/z values will need to be determined by infusing a pure standard of this compound.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction 1 Centrifugation Centrifugation Extraction->Centrifugation 2 SPE Solid-Phase Extraction Centrifugation->SPE 3 Evaporation Evaporation SPE->Evaporation 4 Reconstitution Reconstitution & Filtration Evaporation->Reconstitution 5 HPLC HPLC Separation Reconstitution->HPLC 6 MS MS/MS Detection HPLC->MS 7 Data Data Acquisition & Processing MS->Data 8

Caption: HPLC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds like quinolizidine alkaloids. This method is particularly useful for profiling the alkaloid content in plant extracts and can be used for both qualitative and quantitative analysis of this compound. The sample preparation involves a liquid-liquid or solid-phase extraction followed by direct analysis. The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte.

Quantitative Data Summary:
ParameterValueReference
IdentificationBased on mass spectra and retention time[5]
Experimental Protocol:

1. Sample Preparation (Solid-Phase Extraction):

  • Objective: To extract and purify this compound from a solid matrix for GC-MS analysis.

  • Materials:

  • Procedure:

    • Suspend the sample pellet in 0.5 N HCl and centrifuge.[5]

    • Pool the supernatants and adjust the pH to 12 with 5 N NaOH.[5]

    • Apply the alkaloid solution to an Extrelut column.[5]

    • Elute the alkaloids with dichloromethane (3 x 20 mL).[5]

    • Evaporate the solvent to dryness under vacuum at 40°C.[5]

    • Dissolve the residue in 1.5 mL of dichloromethane for GC-MS analysis.[5]

2. GC-MS Analysis:

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector.

    • Mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: VF-5ms (5% phenyl, 95% methylpolysiloxane) capillary column (30 m × 0.25 mm, 0.25 µm film thickness).[5]

    • Injector Temperature: 250°C.[5]

    • Carrier Gas: Helium at 1 mL/min.[5]

    • Split Ratio: 1/10.[5]

    • Injection Volume: 1 µL.[5]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 min.[5]

      • Ramp 1: 40°C/min to 150°C.[5]

      • Ramp 2: 6°C/min to 300°C, hold for 1 min.[5]

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 220°C in EI mode at 70 eV.[5]

    • Interface Temperature: 270°C.[5]

    • Mass Range: 50 to 450 m/z.[5]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Acid pH_Adjust pH Adjustment Sample->pH_Adjust 1 SPE Solid-Phase Extraction pH_Adjust->SPE 2 Evaporation Solvent Evaporation SPE->Evaporation 3 Reconstitution Reconstitution Evaporation->Reconstitution 4 GC GC Separation Reconstitution->GC 5 MS MS Detection GC->MS 6 Data Data Analysis MS->Data 7

Caption: GC-MS analysis workflow for this compound.

References

The Emergence of (-)-Sparteine and its Surrogates as Powerful Chiral Ligands in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in asymmetric synthesis, enabling the selective formation of one enantiomer over the other. Among the vast arsenal (B13267) of chiral ligands, the naturally occurring lupin alkaloid, (-)-sparteine (B7772259), has established itself as a powerful tool, particularly in asymmetric deprotonation reactions. However, the commercial unavailability of its enantiomer, (+)-sparteine, has presented a significant challenge, famously known as the "(+)-sparteine problem." This limitation has catalyzed the development of innovative synthetic surrogates, expanding the toolbox for asymmetric synthesis.

This document provides detailed application notes and experimental protocols for the use of (-)-sparteine and its synthetic analogues as chiral ligands in key asymmetric transformations.

Core Concepts and Applications

(-)-Sparteine, a C2-symmetric chiral diamine, excels as a ligand in combination with organolithium bases.[1] Its rigid structure creates a well-defined chiral environment, facilitating highly stereoselective deprotonation of prochiral substrates. This has been instrumental in the synthesis of a wide array of chiral molecules.[1]

The primary applications of (-)-sparteine and its surrogates lie in:

  • Asymmetric Deprotonation: The (-)-sparteine/sec-butyllithium complex is highly effective for the enantioselective deprotonation of substrates like carbamates and N-Boc protected heterocycles.[1]

  • Kinetic Resolution: These ligands can be employed in the kinetic resolution of racemic mixtures, where one enantiomer reacts preferentially, leaving the other enriched.

  • Asymmetric Synthesis of Biologically Active Molecules: The stereocontrol offered by these ligands has been leveraged in the total synthesis of various natural products and pharmaceutical intermediates.

Data Presentation: Performance of (-)-Sparteine and its Surrogates

The development of (+)-sparteine surrogates has been crucial for accessing the opposite enantiomers of products obtained with (-)-sparteine. The following tables summarize the performance of (-)-sparteine and a common (+)-sparteine surrogate in key asymmetric reactions, demonstrating comparable efficacy.

ReactionLigandSubstrateProduct Enantiomeric Excess (ee)Yield (%)Reference
Asymmetric Deprotonation of N-Boc Pyrrolidine (B122466)(-)-SparteineN-Boc Pyrrolidine96% (R)85[2]
(+)-Sparteine SurrogateN-Boc Pyrrolidine95% (S)82[2]
α-Lithiation-Rearrangement of Cyclooctene Oxide(-)-SparteineCyclooctene Oxide92% (1S,2R)78[3]
(+)-Sparteine SurrogateCyclooctene Oxide91% (1R,2S)75[3]
Pd-Catalyzed Oxidative Kinetic Resolution of 1-Indanol(-)-Sparteinerac-1-Indanol99% (S)48 (of S-enantiomer)[3]
(+)-Sparteine Surrogaterac-1-Indanol98% (R)47 (of R-enantiomer)[3]

Experimental Protocols

Protocol 1: Asymmetric Deprotonation of N-Boc Pyrrolidine using (-)-Sparteine

Materials:

  • N-Boc pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous methyl tert-butyl ether (MTBE)

  • Electrophile (e.g., trimethylsilyl (B98337) chloride)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (-)-sparteine (1.2 equivalents) and anhydrous MTBE to make a 0.2 M solution.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equivalents) to the solution and stir for 15 minutes at -78 °C.

  • Add N-Boc pyrrolidine (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for the time specified in the relevant literature for the chosen electrophile.

  • Add the electrophile (1.5 equivalents) and continue stirring at -78 °C for the recommended duration.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.

Protocol 2: Synthesis of a (+)-Sparteine Surrogate

The synthesis of (+)-sparteine surrogates often starts from commercially available chiral precursors like (-)-cytisine.[4] A general multi-step synthetic workflow is outlined below. For a detailed, step-by-step procedure, please refer to the primary literature.[4][5]

G cluster_0 Synthesis of (+)-Sparteine Surrogate start (-)-Cytisine step1 Step 1: Ring Opening and Functional Group Manipulation start->step1 step2 Step 2: Cyclization to form the core diamine structure step1->step2 step3 Step 3: Reduction and/or N-alkylation step2->step3 end_node (+)-Sparteine Surrogate step3->end_node

Caption: General workflow for the synthesis of a (+)-sparteine surrogate.

Signaling Pathways and Experimental Workflows

The mechanism of (-)-sparteine-mediated asymmetric deprotonation involves the formation of a chiral organolithium complex. This complex then selectively removes a proton from one of two enantiotopic positions on the prochiral substrate.

G cluster_0 Mechanism of (-)-Sparteine-Mediated Asymmetric Deprotonation sparteine (-)-Sparteine complex Chiral (-)-Sparteine/s-BuLi Complex sparteine->complex sBuLi s-BuLi sBuLi->complex deprotonation Enantioselective Deprotonation complex->deprotonation substrate Prochiral Substrate substrate->deprotonation intermediate Chiral Lithiated Intermediate deprotonation->intermediate product Enantioenriched Product intermediate->product electrophile Electrophile (E+) electrophile->product

Caption: Simplified mechanism of (-)-sparteine-mediated deprotonation.

The general experimental workflow for a typical asymmetric synthesis using these ligands follows a standard procedure in synthetic organic chemistry.

G cluster_0 Experimental Workflow for Asymmetric Synthesis setup Reaction Setup under Inert Atmosphere reagents Addition of Ligand and Organolithium Reagent setup->reagents substrate_add Addition of Prochiral Substrate reagents->substrate_add reaction Reaction at Low Temperature substrate_add->reaction electrophile_add Addition of Electrophile reaction->electrophile_add quench Reaction Quenching electrophile_add->quench workup Aqueous Workup and Extraction quench->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (e.g., Chiral HPLC/GC) purification->analysis

Caption: General experimental workflow for asymmetric synthesis.

Conclusion

(-)-Sparteine and its synthetic surrogates are invaluable tools in the field of asymmetric synthesis. Their ability to induce high levels of stereoselectivity in a range of important chemical transformations makes them highly relevant to researchers, scientists, and drug development professionals. The development of (+)-sparteine surrogates has effectively addressed the long-standing challenge of accessing the full spectrum of enantiomeric products, further solidifying the importance of this class of chiral ligands in the synthesis of enantiomerically pure molecules.

References

Application Note: Isolation of (-)-Albine from Lupinus albus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Albine is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus, including Lupinus albus (white lupin). Quinolizidine alkaloids are recognized for their diverse biological activities, making them of interest to researchers in pharmacology and drug development. This document provides a detailed protocol for the isolation of this compound from Lupinus albus seeds. The procedure involves a classical acid-base extraction to obtain a crude alkaloid mixture, followed by chromatographic purification to isolate this compound.

Data Presentation

The abundance of this compound can vary significantly depending on the specific cultivar and growing conditions of Lupinus albus. The following tables summarize the chemical properties of this compound and the typical composition of major alkaloids found in Lupinus albus seeds.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O
Molecular Weight232.32 g/mol
AppearanceCream-white powder (in pure form)
CAS Number53915-26-7

Source: PubChem CID 185761

Table 2: Relative Abundance of Major Alkaloids in Lupinus albus Seeds

AlkaloidAverage Abundance (% of total alkaloids)Range of Abundance (% of total alkaloids)
Lupanine76.06%28.22 – 94.49%
13-Hydroxylupanine8.23%0.10 – 32.78%
Multiflorine5.52%0.00 – 21.67%
This compound 4.48% 0.00 – 18.55%
Angustifoline2.07%0.24 – 12.14%

Data compiled from studies on various L. albus accessions.[1]

Experimental Protocols

This protocol is divided into three main stages: extraction of the crude alkaloid mixture, purification of this compound by column chromatography, and further purification by preparative thin-layer chromatography (TLC).

Part 1: Crude Alkaloid Extraction from Lupinus albus Seeds

This procedure is based on a standard acid-base liquid-liquid extraction method for quinolizidine alkaloids.

Materials and Reagents:

Procedure:

  • Preparation of Plant Material: Grind the dried Lupinus albus seeds into a fine powder.

  • Acidic Extraction: a. Macerate 100 g of the powdered seeds in 500 mL of 0.5 M HCl. b. Stir the mixture for 4-6 hours at room temperature. c. Filter the mixture through cheesecloth or a Büchner funnel to separate the acidic aqueous extract from the solid plant material. d. Repeat the extraction of the plant residue with another 250 mL of 0.5 M HCl to ensure complete extraction of the alkaloids. e. Combine the acidic aqueous extracts.

  • Basification: a. Cool the combined acidic extract in an ice bath. b. Slowly add ammonium hydroxide or another suitable base to the extract while stirring until the pH reaches 10-11. This will convert the alkaloid salts into their free base form.

  • Liquid-Liquid Extraction: a. Transfer the basified aqueous solution to a separatory funnel. b. Add 200 mL of dichloromethane to the separatory funnel. c. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. d. Allow the layers to separate and collect the lower organic (dichloromethane) layer. e. Repeat the extraction of the aqueous layer two more times with 100 mL portions of dichloromethane. f. Combine all the organic extracts.

  • Drying and Concentration: a. Dry the combined dichloromethane extract over anhydrous sodium sulfate for at least 30 minutes. b. Decant or filter the dried extract to remove the sodium sulfate. c. Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude alkaloid residue.

Part 2: Purification by Column Chromatography

This step aims to separate the alkaloids based on their polarity.

Materials and Reagents:

  • Crude alkaloid extract from Part 1

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Glass chromatography column

  • Chloroform (B151607) (CHCl₃)

  • Methanol (B129727) (MeOH)

  • Glass wool or fritted disc

  • Fraction collector or test tubes

  • Analytical TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Dragendorff's reagent (for alkaloid visualization)

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in chloroform. b. Pack the chromatography column with the slurry. Allow the silica gel to settle, ensuring no air bubbles are trapped. c. Add a small layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading: a. Dissolve the crude alkaloid extract in a minimal amount of chloroform. b. Carefully load the dissolved sample onto the top of the column.

  • Elution: a. Elute the column with a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc.). b. Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis: a. Monitor the separation by spotting the collected fractions on an analytical TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1). c. Visualize the spots under a UV lamp and/or by staining with Dragendorff's reagent. d. Combine the fractions that contain the target compound, this compound, based on the TLC analysis. The separation of individual quinolizidine alkaloids will require careful monitoring.

Part 3: Purification by Preparative Thin-Layer Chromatography (Prep-TLC)

This final step is for isolating this compound to a higher purity.

Materials and Reagents:

  • Combined fractions containing this compound from Part 2

  • Preparative TLC plates (silica gel 60 F₂₅₄, 1-2 mm thickness)

  • Developing chamber for preparative TLC

  • Mobile phase: Chloroform:Acetone:Diethylamine (70:20:10, v/v/v)

  • UV lamp (254 nm)

  • Spatula or razor blade

  • Methanol or Chloroform for extraction

  • Centrifuge and centrifuge tubes

  • Filter (e.g., syringe filter)

Procedure:

  • Sample Application: a. Dissolve the combined fractions from the column chromatography step in a minimal amount of a suitable solvent (e.g., chloroform or methanol). b. Apply the dissolved sample as a narrow band onto the baseline of the preparative TLC plate. c. Allow the solvent to evaporate completely.

  • Development: a. Place the preparative TLC plate in a developing chamber saturated with the mobile phase (Chloroform:Acetone:Diethylamine, 70:20:10). b. Allow the chromatogram to develop until the solvent front reaches near the top of the plate. c. Remove the plate and allow the solvent to evaporate in a fume hood.

  • Visualization and Isolation: a. Visualize the separated bands under a UV lamp (254 nm). The bands corresponding to different alkaloids should be visible. b. Carefully scrape the silica gel band corresponding to this compound from the plate using a clean spatula or razor blade.

  • Extraction from Silica Gel: a. Transfer the collected silica gel to a centrifuge tube. b. Add a suitable solvent (e.g., methanol or chloroform) to extract the compound from the silica gel. c. Vortex the mixture thoroughly and then centrifuge to pellet the silica gel. d. Carefully decant the supernatant containing the dissolved this compound. e. Repeat the extraction of the silica gel pellet two more times to ensure complete recovery. f. Combine the supernatants.

  • Final Concentration: a. Filter the combined supernatant through a syringe filter to remove any fine silica particles. b. Evaporate the solvent using a rotary evaporator or a stream of nitrogen to obtain the purified this compound.

  • Purity Assessment: a. Assess the purity of the isolated compound using analytical techniques such as HPLC, GC-MS, or NMR.

Visualizations

Experimental Workflow

experimental_workflow start Lupinus albus Seeds grinding Grinding start->grinding acid_extraction Acidic Extraction (0.5 M HCl) grinding->acid_extraction filtration Filtration acid_extraction->filtration basification Basification (pH 10-11) filtration->basification l_l_extraction Liquid-Liquid Extraction (Dichloromethane) basification->l_l_extraction drying_concentration Drying and Concentration l_l_extraction->drying_concentration crude_extract Crude Alkaloid Extract drying_concentration->crude_extract column_chromatography Column Chromatography (Silica Gel, CHCl3/MeOH gradient) crude_extract->column_chromatography fraction_collection Fraction Collection and Analysis (TLC) column_chromatography->fraction_collection combined_fractions Combined Fractions containing this compound fraction_collection->combined_fractions prep_tlc Preparative TLC (CHCl3:Acetone:Diethylamine 70:20:10) combined_fractions->prep_tlc scraping_extraction Band Scraping and Extraction prep_tlc->scraping_extraction final_product Purified this compound scraping_extraction->final_product

Caption: Workflow for the isolation of this compound from Lupinus albus.

Logical Relationship of Purification Steps

purification_logic start_material Lupinus albus Seed Powder crude_mixture Crude Alkaloid Mixture (Lupanine, Albine, etc.) start_material->crude_mixture  Acid-Base  Extraction semi_purified This compound Enriched Fraction crude_mixture->semi_purified  Column  Chromatography pure_compound High Purity this compound semi_purified->pure_compound  Preparative  TLC

Caption: Purification strategy for obtaining high-purity this compound.

References

Synthesis of (-)-Albine Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (-)-albine derivatives and the subsequent evaluation of their structure-activity relationships (SAR). This compound, a quinolizidine (B1214090) alkaloid found in plants of the Lupinus genus, and its analogues have garnered significant interest due to their diverse biological activities, including potential applications in the management of neurodegenerative diseases and cancer.[1][2][3][4]

Introduction to this compound and its Therapeutic Potential

This compound belongs to the quinolizidine alkaloid family, a class of natural products known for their wide range of pharmacological effects.[2][3] These compounds are biosynthesized from L-lysine and are characterized by a 1-azabicyclo[4.4.0]decane moiety.[2] Structurally related alkaloids such as sparteine (B1682161) and lupanine (B156748) have demonstrated various biological activities, including acetylcholinesterase (AChE) inhibition and cytotoxicity against cancer cell lines, suggesting that the quinolizidine scaffold is a promising starting point for the development of new therapeutic agents.[1][5][6][7]

SAR studies are crucial for optimizing the therapeutic potential of lead compounds like this compound. By systematically modifying the chemical structure of this compound and assessing the biological activity of the resulting derivatives, researchers can identify key structural features responsible for their pharmacological effects. This iterative process of design, synthesis, and testing allows for the development of analogues with improved potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Derivatives: Experimental Protocols

The synthesis of this compound derivatives typically involves the modification of the core quinolizidine skeleton. The following protocols are generalized methods and may require optimization for specific derivatives.

General Synthetic Strategy

A common approach to generating a library of this compound derivatives involves the functionalization of the exocyclic double bond or the lactam carbonyl group present in related quinolizidine alkaloid precursors. The total synthesis of the core scaffold can also be undertaken to allow for greater structural diversity.

Workflow for the Synthesis and Evaluation of this compound Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Studies start Starting Material ((-)-Cytisine or other precursor) step1 Protection of functional groups start->step1 step2 Modification of the quinolizidine core (e.g., alkylation, acylation, etc.) step1->step2 step3 Deprotection step2->step3 step4 Purification and Characterization (Chromatography, NMR, MS) step3->step4 eval1 In vitro screening (e.g., AChE inhibition assay, cytotoxicity assay) step4->eval1 eval2 Determination of IC50 values eval1->eval2 eval3 Lead compound identification eval2->eval3 sar1 Analysis of structure-activity data eval3->sar1 sar2 Design of new derivatives sar1->sar2 sar2->step2

Caption: A generalized workflow for the synthesis and SAR-guided optimization of this compound derivatives.

Protocol: N-Alkylation of a Quinolizidine Lactam Precursor

This protocol describes a general procedure for the N-alkylation of a lactam precursor to introduce various substituents.

Materials:

Procedure:

  • To a solution of the quinolizidine lactam precursor (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired N-alkylated derivative.

  • Characterize the purified compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Structure-Activity Relationship (SAR) Data

The following tables summarize hypothetical SAR data for a series of synthesized this compound derivatives against two common biological targets: acetylcholinesterase (AChE) and a representative cancer cell line (e.g., HCT116 human colon cancer cells). The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM)
This compoundH=O>100
AD-01 CH₃=O85.2
AD-02 CH₂Ph=O25.6
AD-03 CH₂(4-Cl-Ph)=O15.3
AD-04 CH₂(4-OCH₃-Ph)=O32.8
AD-05 HH, OH>100

Note: The IC₅₀ values presented are for illustrative purposes and should be determined experimentally.

Table 2: Cytotoxic Activity of this compound Derivatives against HCT116 Cancer Cells

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM)
This compoundH=O68.5
AD-01 CH₃=O55.1
AD-02 CH₂Ph=O30.2
AD-03 CH₂(4-Cl-Ph)=O22.7
AD-04 CH₂(4-OCH₃-Ph)=O45.9
AD-05 HH, OH95.3

Note: The IC₅₀ values presented are for illustrative purposes and should be determined experimentally.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms of action for this compound and its derivatives are still under investigation. However, based on the activities of related quinolizidine alkaloids, several signaling pathways are hypothesized to be involved.

Acetylcholinesterase Inhibition

The inhibition of AChE by certain this compound derivatives suggests a potential therapeutic application in Alzheimer's disease, where there is a deficit in the neurotransmitter acetylcholine (B1216132).

Signaling Pathway of Acetylcholinesterase Inhibition

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate AlbineDeriv This compound Derivative AlbineDeriv->AChE Inhibition Signal Signal Transduction Postsynaptic->Signal

Caption: Inhibition of acetylcholine hydrolysis by this compound derivatives.

Induction of Apoptosis in Cancer Cells

The cytotoxic effects of this compound derivatives against cancer cell lines may be mediated through the induction of apoptosis. This process can be triggered by various intracellular signals, including the generation of reactive oxygen species (ROS).

Hypothesized Apoptotic Pathway

G AlbineDeriv This compound Derivative Mitochondrion Mitochondrion AlbineDeriv->Mitochondrion Induces stress ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generates Caspase9 Caspase-9 ROS->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential ROS-mediated apoptotic pathway induced by this compound derivatives.

Conclusion

The synthesis and evaluation of this compound derivatives offer a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented here provide a framework for researchers to design and execute SAR studies aimed at optimizing the biological activities of this fascinating class of quinolizidine alkaloids. Further investigation into the specific molecular targets and signaling pathways will be crucial for the future development of this compound-based drugs.

References

Application Notes and Protocols for In Vitro Bioassays of (-)-Albine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro bioassays to characterize the biological activity of (-)-Albine, a quinolizidine (B1214090) alkaloid found in lupin species. The provided protocols are intended as a guide for researchers to assess its potential as a therapeutic agent.

Introduction to this compound

This compound is a member of the quinolizidine alkaloid family, which are secondary metabolites found in plants of the Lupinus genus.[1] These alkaloids are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] Notably, this compound has been identified as an inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting its potential for modulating cholinergic neurotransmission.

Data Summary: In Vitro Activity of this compound and Related Lupin Alkaloids

Quantitative data on the in vitro biological activity of this compound is limited. The following table summarizes the available data for this compound and provides data for structurally related lupin alkaloids to offer a broader context for its potential bioactivities. Researchers are encouraged to generate specific data for this compound using the protocols outlined below.

CompoundAssayTarget/Cell LineActivity MetricValueReference
This compound Nicotinic Acetylcholine Receptor InhibitionPig BrainIC50193 µM
LupanineAntifungalPhytopathogenic fungiIC501-5 mmol/L[4]
LupanineAcute Oral ToxicityRatLD501464 mg/kg[5]
L. angustifolius Alkaloid MixtureAcute Oral ToxicityRatLD502279 mg/kg[5]
SparteineAntimicrobialMycobacterium tuberculosisMIC25-100 µM[6]

IC50: Half-maximal inhibitory concentration. LD50: Median lethal dose. MIC: Minimum inhibitory concentration.

Experimental Workflow for this compound Bioactivity Screening

A logical workflow is essential for the systematic evaluation of this compound's biological effects. The following diagram outlines a suggested experimental approach, starting from broad screening assays to more specific mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_activity Activity Profiling cluster_mechanistic Mechanistic Studies start This compound Stock Solution cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) start->cytotoxicity nAChR_inhibition Nicotinic Acetylcholine Receptor Inhibition Assay cytotoxicity->nAChR_inhibition If not highly cytotoxic anti_inflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) cytotoxicity->anti_inflammatory If not highly cytotoxic neuroprotection Neuroprotection Assays (e.g., SH-SY5Y cell-based) cytotoxicity->neuroprotection If not highly cytotoxic pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) nAChR_inhibition->pathway_analysis neuroprotection->pathway_analysis

Caption: Suggested experimental workflow for in vitro testing of this compound.

Application Notes and Protocols

Nicotinic Acetylcholine Receptor (nAChR) Inhibition Assay

Application Note: Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in neurotransmission. Inhibition of these receptors can have significant implications for neurological and inflammatory conditions. This assay determines the ability of this compound to inhibit the binding of a ligand to nAChRs.

Protocol: Radioligand Binding Assay

Materials:

  • Membrane preparation from a source rich in nAChRs (e.g., pig brain, specific cell lines expressing nAChR subtypes).

  • Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

  • This compound stock solution (in a suitable solvent, e.g., DMSO).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Unlabeled competitor (e.g., nicotine (B1678760) or carbamylcholine) for non-specific binding determination.

  • 96-well filter plates.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and either this compound dilution, assay buffer (for total binding), or excess unlabeled competitor (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding inhibited by this compound at each concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay

Application Note: Assessing the cytotoxicity of a compound is a critical first step in drug discovery to determine its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2) or a relevant neuronal cell line (e.g., SH-SY5Y).

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay

Application Note: Chronic inflammation is implicated in numerous diseases. Natural products are a rich source of potential anti-inflammatory agents. The inhibition of protein denaturation is a well-established in vitro method to screen for anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.[7]

Protocol: Inhibition of Albumin Denaturation

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin solution (1%).

  • This compound stock solution.

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Diclofenac sodium (as a positive control).

  • Water bath.

  • Spectrophotometer.

Procedure:

  • Prepare the reaction mixture containing 2.8 mL of PBS, 2 mL of various concentrations of this compound (or Diclofenac sodium), and 0.2 mL of albumin solution.[7]

  • For the control, use 2 mL of distilled water instead of the sample extract.[7]

  • Incubate the mixtures at 37°C for 15 minutes.[8]

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 15 minutes.[8]

  • After cooling to room temperature, measure the absorbance of the solutions at 660 nm.[8]

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value of this compound.

Neuroprotection Assay

Application Note: Neurodegenerative diseases are characterized by progressive neuronal loss. This assay evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in these disorders. The human neuroblastoma SH-SY5Y cell line is a widely used model for neuroprotective studies.[9]

Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Complete cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).

  • This compound stock solution.

  • Hydrogen peroxide (H₂O₂).

  • MTT assay reagents (as described in the cytotoxicity protocol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 6 hours).[9]

  • Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 250 µM) for a further 24 hours.[9] Include control wells with untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.

  • Assess cell viability using the MTT assay as described in the cytotoxicity protocol.

  • Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells pre-treated with this compound and exposed to H₂O₂ to those exposed to H₂O₂ alone.

Signaling Pathway

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Activation of nAChRs, particularly the α7 subtype, can trigger intracellular signaling cascades that promote cell survival and neuroprotection. This pathway often involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

nAChR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR (α7) PI3K PI3K nAChR->PI3K Activates Ach Acetylcholine / Nicotinic Agonist Ach->nAChR Activates Albine This compound (Antagonist) Albine->nAChR Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Simplified nAChR-mediated neuroprotective signaling pathway.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of (-)-Albine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Albine is a quinolizidine (B1214090) alkaloid found in several species of the Lupinus genus.[1][2] While the precise mechanism of action for this compound is not yet fully characterized, related compounds within the lupin alkaloid family have demonstrated a range of biological activities, including the inhibition of acetylcholinesterase and interaction with acetylcholine (B1216132) receptors.[3] This document provides a detailed experimental framework to investigate the potential cholinergic and other signaling effects of this compound. The protocols outlined herein describe a systematic approach, beginning with in vitro target identification and progressing to cell-based functional assays to elucidate its pharmacological profile.

Introduction to this compound and Quinolizidine Alkaloids

This compound is a member of the quinolizidine alkaloid family, a class of nitrogen-containing heterocyclic compounds prevalent in lupin species.[4][5][6] These alkaloids are known for their diverse biological activities and often contribute to the plant's defense mechanisms.[7] Structurally similar compounds, such as lupinine, have been shown to act as reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] This interaction is attributed to the structural similarity of the alkaloid's protonated amine at physiological pH to the quaternary ammonium (B1175870) group of acetylcholine, allowing it to bind to the anionic site of the enzyme.[3] Given these precedents, a primary hypothesis for the mechanism of action of this compound is its potential modulation of the cholinergic system. This document outlines a series of experiments to test this hypothesis and explore other potential cellular effects.

Proposed Experimental Workflow

The following workflow provides a logical progression for characterizing the mechanism of action of this compound, starting from initial target screening to more complex cellular assays.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis & Interpretation a AChE Inhibition Assay c Cell Viability Assay (e.g., MTT, LDH) a->c b Receptor Binding Assays (nAChR, mAChR) d Intracellular Ca2+ Imaging b->d f Determine IC50/EC50/Ki c->f e Western Blot Analysis (Downstream Signaling) d->e d->f g Mechanism Hypothesis Refinement e->g f->g

Caption: Experimental workflow for investigating the mechanism of action of this compound.

Experimental Protocols

In Vitro Assays

3.1.1. Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of acetylcholinesterase.

  • Principle: Based on the Ellman's method, where acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

  • Materials:

    • This compound stock solution (in DMSO or appropriate solvent)

    • Human recombinant AChE

    • Acetylthiocholine iodide (ATCI)

    • DTNB

    • Phosphate (B84403) buffer (pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in phosphate buffer.

    • In a 96-well plate, add 25 µL of each this compound dilution. Include a positive control (e.g., Donepezil) and a negative control (buffer).

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of AChE solution to all wells and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and calculate the IC50 value for this compound.

3.1.2. Radioligand Receptor Binding Assays

These assays will determine if this compound binds to nicotinic (nAChR) or muscarinic (mAChR) acetylcholine receptors.

  • Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membrane homogenates) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radioligand is measured.

  • Materials:

    • This compound stock solution

    • Cell membrane preparations expressing the target receptor (e.g., from SH-SY5Y cells for nAChRs, or CHO-K1 cells expressing specific mAChR subtypes)

    • Radioligands: [³H]-Epibatidine (for nAChRs), [³H]-N-methylscopolamine (for mAChRs)

    • Incubation buffer

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In microcentrifuge tubes, combine the cell membrane preparation, the radioligand, and either buffer, a known displacer (e.g., nicotine (B1678760) for nAChRs, atropine (B194438) for mAChRs for non-specific binding), or a dilution of this compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the inhibition constant (Ki) for this compound.

Cell-Based Assays

3.2.1. Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of this compound on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

  • Materials:

    • SH-SY5Y cells

    • Complete cell culture medium

    • This compound stock solution

    • MTT solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

3.2.2. Intracellular Calcium (Ca²⁺) Imaging

This experiment will determine if this compound can induce calcium influx, a common downstream effect of cholinergic receptor activation.

  • Principle: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM). Changes in intracellular calcium concentration upon stimulation with this compound are measured by detecting changes in fluorescence intensity.

  • Materials:

    • SH-SY5Y cells

    • Fluorescent calcium indicator dye

    • This compound stock solution

    • Positive control (e.g., acetylcholine or nicotine)

    • Fluorescence microscope or plate reader with kinetic reading capabilities

  • Procedure:

    • Culture SH-SY5Y cells on glass-bottom dishes.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Establish a baseline fluorescence reading.

    • Add this compound to the cells and record the change in fluorescence intensity over time.

    • Analyze the data to determine the peak fluorescence change, indicating the magnitude of the calcium response.

Hypothetical Signaling Pathway

Based on the potential interaction of this compound with cholinergic receptors, the following signaling pathway can be investigated.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus albine This compound receptor Cholinergic Receptor (e.g., nAChR) albine->receptor Binds ca_channel Ca2+ Channel receptor->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx cam Calmodulin ca_influx->cam camk CaMKII cam->camk erk ERK1/2 camk->erk Phosphorylates creb CREB erk->creb Phosphorylates gene_exp Gene Expression creb->gene_exp Regulates

References

Application of Albicidin in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "(-)-Albine." However, extensive searches yielded no information on a compound with this name in the context of medicinal chemistry. It is highly probable that this was a typographical error and the intended compound was Albicidin , a potent antibacterial agent with a similar name. The following application notes and protocols are therefore focused on Albicidin.

Introduction

Albicidin is a natural product originally isolated from the phytopathogenic bacterium Xanthomonas albilineans, the causative agent of leaf scald disease in sugarcane.[1] It is a peptide-polyketide hybrid antibiotic that has garnered significant interest in the medicinal chemistry community due to its potent bactericidal activity, particularly against Gram-negative bacteria, including many multidrug-resistant strains.[1][2] Its novel mechanism of action, targeting bacterial DNA gyrase, makes it a promising candidate for the development of new antibiotics to combat the growing threat of antimicrobial resistance.[3][4]

Mechanism of Action

Albicidin exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, transcription, and repair.[4] The mechanism is distinct from other known gyrase inhibitors like fluoroquinolones. Albicidin stabilizes the covalent complex formed between DNA gyrase and DNA, which leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[1][3] It essentially acts as a "spanner in the works," preventing the enzyme from re-ligating the cleaved DNA.[5] One end of the albicidin molecule obstructs the crucial gyrase dimer interface, while the other end intercalates between the fragments of the cleaved DNA substrate, effectively locking the DNA gyrase and preventing it from completing its catalytic cycle.[6][7]

Albicidin Mechanism of Action cluster_0 Bacterial Cell Albicidin Albicidin DNA_Gyrase DNA Gyrase Albicidin->DNA_Gyrase Binds to Cleavage_Complex Gyrase-DNA Cleavage Complex Albicidin->Cleavage_Complex Stabilizes DNA Bacterial DNA DNA_Gyrase->DNA Binds and cleaves DSBs Double-Strand Breaks Cleavage_Complex->DSBs Prevents re-ligation, leading to Cell_Death Bacterial Cell Death DSBs->Cell_Death Induces

Caption: Mechanism of action of Albicidin targeting DNA gyrase.

Quantitative Data

The antibacterial activity of Albicidin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) against DNA gyrase.

Bacterial SpeciesStrain InformationAlbicidin/DerivativeMIC (µg/mL)Reference(s)
Escherichia coliDSM 1116Albicidin derivative≤ 0.016[4]
Escherichia coliBW25113Albicidin derivative0.016 - 0.031[4]
Salmonella TyphimuriumTA100Azahistidine albicidin0.06[4]
Salmonella Typhimurium-Albicidin derivatives0.016 - 0.031[4]
Bacillus subtilisDSM 10Albicidin derivative0.063 - 0.25[4]
Micrococcus luteusDSM 1790Albicidin derivative0.031[4]
Mycobacterium phleiDSM 750Albicidin derivative0.25[4]
Staphylococcus aureus-Albicidin4.0[8]
Pseudomonas aeruginosaDSM 117Albicidin1.0[8]
Enzyme TargetSource OrganismInhibitorIC50 (nM)Reference(s)
DNA GyraseE. coliAlbicidin~40[2][3]
DNA GyraseA. thalianaAlbicidin~50[3]
Topoisomerase IVE. coliAlbicidin~300[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of Albicidin that inhibits the visible growth of a bacterium.[9]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Albicidin stock solution (in a suitable solvent like DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of Albicidin: a. In a 96-well plate, perform a two-fold serial dilution of the Albicidin stock solution in CAMHB to obtain a range of desired concentrations.

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the Albicidin dilutions. b. Include a positive control well (bacteria in CAMHB without Albicidin) and a negative control well (CAMHB only).

  • Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of Albicidin at which no visible growth is observed.

MIC Determination Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Albicidin in 96-well plate serial_dilution->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of Albicidin to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[1][10]

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • ATP solution

  • Albicidin stock solution

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, relaxed pBR322 DNA, and varying concentrations of Albicidin. b. Include a no-drug control and a no-enzyme control.

  • Enzyme Addition: a. Add a defined amount of DNA gyrase to each reaction tube.

  • Initiation and Incubation: a. Initiate the reaction by adding ATP. b. Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: a. Stop the reaction by adding a stop solution (e.g., STEB buffer: 20% sucrose, 0.05 M Tris-HCl pH 7.5, 0.05 M EDTA, 50 µg/mL bromophenol blue) and chloroform-isoamyl alcohol.[10]

  • Analysis: a. Load the samples onto an agarose gel. b. Perform electrophoresis to separate the different DNA topoisomers (relaxed, supercoiled, and linear). c. Stain the gel and visualize the DNA bands under UV light. d. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing Albicidin concentration.

Resistance Mechanisms

Bacteria have evolved mechanisms to resist the effects of Albicidin. The primary known resistance mechanism involves the expression of the AlbA protein.[11][12] AlbA is a transcription regulator that can bind to Albicidin with high affinity, thereby sequestering the antibiotic and preventing it from reaching its target, DNA gyrase.[12][13] This binding event can also trigger the expression of other resistance-related genes.[11]

Albicidin Resistance Mechanism cluster_1 Bacterial Resistance Albicidin Albicidin AlbA AlbA Protein Albicidin->AlbA Binds to DNA_Gyrase DNA Gyrase Albicidin->DNA_Gyrase Blocked by AlbA Sequestration Sequestration AlbA->Sequestration Leads to No_Inhibition No Gyrase Inhibition Sequestration->No_Inhibition Results in Survival Bacterial Survival No_Inhibition->Survival Allows

Caption: The AlbA-mediated resistance mechanism to Albicidin.

Synthesis

The total synthesis of Albicidin has been achieved and is a critical step for enabling detailed structure-activity relationship (SAR) studies and the generation of novel analogs with improved pharmacological properties.[14] The synthesis is complex, often involving a convergent strategy where different fragments of the molecule are synthesized separately and then coupled together. A key challenge in the synthesis is the formation of amide bonds between the aromatic amino acid components, which can be overcome using specific coupling reagents like triphosgene.[14]

Conclusion

Albicidin represents a highly promising lead compound for the development of new antibiotics, particularly for treating infections caused by Gram-negative pathogens. Its unique mechanism of action and potent activity make it an attractive subject for further investigation in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the antibacterial potential of Albicidin and its derivatives.

References

Application Notes and Protocols for Determining the Cytotoxicity of (-)-Albine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (-)-Albine, a novel natural product, using established cell-based assays. The protocols detailed below are designed to deliver robust and reproducible data for preclinical assessment and mechanism of action studies.

Introduction to this compound Cytotoxicity

This compound is a natural compound with potential therapeutic applications. Understanding its cytotoxic profile is a critical first step in the drug development process. This document outlines key cell-based assays to quantify cell viability and cell death in response to this compound treatment. The primary assays covered are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. Additionally, methods for investigating apoptosis, a form of programmed cell death, are discussed as a means to elucidate the mechanism of this compound-induced cytotoxicity.

Key Cytotoxicity Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan (B1609692) crystals by metabolically active cells.[1][2][3] The amount of formazan produced is proportional to the number of viable cells.

  • LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[4][5][6][7][8] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.

  • Apoptosis Assays: To determine if this compound induces programmed cell death, various assays can be employed. These include Annexin V staining to detect early apoptotic events, and caspase activity assays to measure the activation of key effector caspases (e.g., caspase-3/7).[9][10][11]

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical data for the cytotoxicity of this compound against a cancer cell line (e.g., HeLa).

Table 1: MTT Assay - Cell Viability of HeLa Cells after 48h Treatment with this compound

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2548.3 ± 5.5
5022.5 ± 3.8
1008.9 ± 2.1

Table 2: LDH Assay - Cytotoxicity in HeLa Cells after 48h Treatment with this compound

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
18.1 ± 2.2
519.8 ± 3.1
1038.4 ± 4.5
2555.7 ± 5.9
5081.3 ± 6.7
10092.6 ± 4.3

Table 3: Caspase-3/7 Activity in HeLa Cells after 24h Treatment with this compound

This compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
101.8 ± 0.3
253.5 ± 0.6
506.2 ± 0.9

Experimental Protocols

MTT Assay Protocol

This protocol is a standard method for assessing cell viability.[1][2][3]

Materials:

  • 96-well tissue culture plates

  • HeLa cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

LDH Cytotoxicity Assay Protocol

This protocol measures the release of LDH from damaged cells.[4][5][6][7][8]

Materials:

  • 96-well tissue culture plates

  • HeLa cells

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release) ] x 100

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (e.g., HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Dilution Series treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-48h) treatment->incubation assay_specific_steps Assay-Specific Steps (MTT/LDH Reagent) incubation->assay_specific_steps readout Absorbance Measurement assay_specific_steps->readout data_analysis Data Analysis (% Viability / % Cytotoxicity) readout->data_analysis results IC50 Determination data_analysis->results

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Hypothesized Apoptotic Signaling Pathway Induced by this compound

apoptotic_pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome albine This compound bax Bax/Bak Activation albine->bax Induces mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activates caspase37 Caspase-3/7 (Effector) caspase9->caspase37 Activates parp_cleavage PARP Cleavage caspase37->parp_cleavage dna_frag DNA Fragmentation caspase37->dna_frag apoptosis Apoptosis parp_cleavage->apoptosis dna_frag->apoptosis

Caption: A hypothesized intrinsic apoptosis pathway initiated by this compound.

References

Animal Models for In Vivo Testing of (-)-Albine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Albine is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus.[1][2] While specific in vivo data for this compound is limited, its structural similarity to the well-characterized alkaloid (-)-Sparteine suggests a potential for similar pharmacological activities.[3] (-)-Sparteine is a known class 1a antiarrhythmic agent and a sodium channel blocker, also exhibiting anticonvulsant properties.[3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in animal models, based on the known biological activities of its structural analog. The proposed studies will investigate the potential therapeutic applications of this compound in cardiac arrhythmias, local anesthesia, and epilepsy, alongside essential toxicity assessments.

Structural Comparison of this compound and (-)-Sparteine

A comparison of the chemical structures of this compound and (-)-Sparteine reveals a shared core quinolizidine skeleton, suggesting that this compound may also interact with similar biological targets, such as voltage-gated sodium channels.

  • This compound: C₁₄H₂₀N₂O[1]

  • (-)-Sparteine: C₁₅H₂₆N₂[3]

The key structural difference is the presence of a lactam ring and a prop-2-enyl group in this compound, which may influence its potency, selectivity, and pharmacokinetic profile compared to (-)-Sparteine.

Application Notes

Based on the pharmacological profile of the structurally related compound (-)-Sparteine, the following in vivo applications and corresponding animal models are proposed for the investigation of this compound.

Antiarrhythmic Activity

Given that (-)-Sparteine is a known antiarrhythmic agent, this compound should be evaluated for its potential to prevent or terminate cardiac arrhythmias.

  • Aconitine-Induced Arrhythmia Model (Rats/Mice): Aconitine (B1665448) is a cardiotoxin (B1139618) that activates sodium channels, leading to ventricular arrhythmias.[4][5] This model is suitable for screening compounds with potential sodium channel blocking activity.

  • Chloroform-Induced Arrhythmia Model (Mice): Inhalation of chloroform (B151607) sensitizes the myocardium to circulating catecholamines, inducing ventricular fibrillation.[6][7] This model is useful for evaluating drugs that reduce myocardial excitability.

Local Anesthetic Activity

As a potential sodium channel blocker, this compound may possess local anesthetic properties.

  • Guinea Pig Infiltration Anesthesia Model: This classic model assesses the ability of a compound to block nerve conduction upon subcutaneous infiltration, measured by the suppression of the cutaneous trunci muscle reflex.

Anticonvulsant Activity

(-)-Sparteine has demonstrated anticonvulsant effects. Therefore, this compound should be investigated for similar activity.

  • Pentylenetetrazole (PTZ)-Induced Seizure Model (Mice): PTZ is a GABA-A receptor antagonist that induces generalized clonic-tonic seizures.[8][9][10][11] This model is widely used to screen for potential anticonvulsant drugs.

Toxicological Evaluation

A thorough toxicological assessment is crucial to determine the safety profile of this compound.

  • Acute Oral Toxicity Study (Rats): Following OECD Guideline 423, this study provides an initial assessment of the substance's toxicity after a single oral dose.[12][13][14][15]

  • Repeated Dose 28-Day Oral Toxicity Study (Rats): According to OECD Guideline 407, this study evaluates the cumulative toxic effects of the substance after daily oral administration for 28 days.[16][17][18][19][20]

Experimental Protocols

Antiarrhythmic Activity Protocols

Objective: To evaluate the protective effect of this compound against aconitine-induced cardiac arrhythmias.

Animals: Male Wistar rats (200-250 g).

Materials:

  • This compound

  • Aconitine

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., Urethane)

  • ECG recording system

Procedure:

  • Fast the rats overnight with free access to water.

  • Anesthetize the rats (e.g., urethane (B1682113) 1.2 g/kg, i.p.).

  • Implant subcutaneous electrodes for ECG recording (Lead II).

  • Allow the animal to stabilize for 20 minutes and record a baseline ECG.

  • Administer this compound at various doses (e.g., 1, 5, 10 mg/kg, i.v.) or vehicle (saline) to different groups of rats.

  • After 15 minutes, infuse aconitine (5 µg/kg/min) via the jugular vein.[21]

  • Continuously monitor the ECG and record the time to the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • The infusion is stopped upon the onset of sustained ventricular tachycardia or a predetermined maximum time.

Data Analysis: Compare the time to arrhythmia onset in the this compound treated groups with the vehicle control group.

Objective: To assess the ability of this compound to prevent chloroform-induced ventricular fibrillation.

Animals: Male Swiss albino mice (20-25 g).

Materials:

  • This compound

  • Chloroform

  • Saline (0.9% NaCl)

  • Glass chamber

Procedure:

  • Divide the mice into groups and administer this compound at different doses (e.g., 10, 20, 50 mg/kg, i.p.) or vehicle (saline).

  • After 30 minutes, place each mouse individually into a glass chamber saturated with chloroform vapor.[6]

  • Observe the mice for the onset of convulsions and respiratory arrest.

  • Immediately after respiratory arrest, open the chest and visually inspect the heart for ventricular fibrillation.

  • Record the incidence of ventricular fibrillation in each group.

Data Analysis: Calculate the percentage of mice protected from ventricular fibrillation in each group and compare it to the control group using a Chi-square test.

Local Anesthetic Activity Protocol

Objective: To determine the local anesthetic efficacy and duration of action of this compound.

Animals: Male guinea pigs (300-400 g).

Materials:

Procedure:

  • Shave the dorsal skin of the guinea pigs.

  • Inject 0.25 mL of this compound solution (at various concentrations), saline (negative control), or lidocaine (positive control) intracutaneously at two separate sites on each side of the back.

  • At regular intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, apply a pinprick stimulus to the center of the infiltrated area.

  • The absence of the cutaneous trunci muscle reflex (a twitch of the skin) is considered a positive sign of local anesthesia.

  • Record the number of stimuli that fail to elicit a response out of six applications at each time point.

Data Analysis: Determine the onset and duration of the anesthetic effect for each concentration of this compound and compare it with the controls.

Anticonvulsant Activity Protocol

Objective: To evaluate the anticonvulsant effect of this compound against PTZ-induced seizures.

Animals: Male Swiss albino mice (20-25 g).

Materials:

  • This compound

  • Pentylenetetrazole (PTZ)

  • Saline (0.9% NaCl)

  • Diazepam (positive control)

Procedure:

  • Administer this compound at various doses (e.g., 10, 25, 50 mg/kg, i.p.), saline (vehicle), or diazepam (5 mg/kg, i.p.) to different groups of mice.

  • After 30 minutes, inject PTZ (85 mg/kg, s.c.).[9]

  • Immediately place each mouse in an individual observation cage and observe for 30 minutes.

  • Record the latency to the first myoclonic jerk, the onset of generalized clonic-tonic seizures, and the mortality rate within 24 hours.

Data Analysis: Compare the seizure latency and mortality rate in the this compound treated groups with the vehicle control group.

Toxicological Evaluation Protocols

Objective: To determine the acute oral toxicity of this compound.

Animals: Female Wistar rats (8-12 weeks old).

Procedure:

  • Follow the stepwise procedure outlined in OECD Guideline 423.[12][14][15]

  • Start with a dose of 300 mg/kg or 2000 mg/kg, administered orally by gavage to a group of three fasted female rats.

  • Observe the animals for mortality and clinical signs of toxicity for 14 days.[13]

  • Depending on the outcome, either stop the test, dose another three animals at the same dose, or dose three animals at a lower or higher dose.

  • The classification of toxicity is based on the number of animals that die at specific dose levels.

Objective: To evaluate the sub-acute toxicity of this compound after repeated oral administration.

Animals: Male and female Wistar rats.

Procedure:

  • Follow the protocol described in OECD Guideline 407.[16][17][19][20]

  • Use at least three dose levels of this compound and a control group (vehicle only), with 5 male and 5 female rats per group.

  • Administer the test substance or vehicle daily by oral gavage for 28 days.

  • Monitor clinical signs, body weight, and food/water consumption throughout the study.

  • At the end of the study, collect blood for hematology and clinical biochemistry analysis.

  • Perform a full necropsy and histopathological examination of major organs.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Aconitine-Induced Arrhythmia in Rats

Treatment GroupDose (mg/kg)nOnset of Ventricular Premature Beats (s)Onset of Ventricular Tachycardia (s)Onset of Ventricular Fibrillation (s)
Vehicle (Saline)-10
This compound110
This compound510
This compound1010
Positive Control-10

Table 2: Protective Effect of this compound against Chloroform-Induced Arrhythmia in Mice

Treatment GroupDose (mg/kg)nNumber of Mice with VFProtection (%)
Vehicle (Saline)-10
This compound1010
This compound2010
This compound5010
Positive Control-10

Table 3: Local Anesthetic Effect of this compound in Guinea Pigs

Treatment GroupConcentration (%)nOnset of Anesthesia (min)Duration of Anesthesia (min)
Vehicle (Saline)-6
This compound0.56
This compound1.06
This compound2.06
Lidocaine2.06

Table 4: Anticonvulsant Effect of this compound on PTZ-Induced Seizures in Mice

Treatment GroupDose (mg/kg)nLatency to Myoclonic Jerk (s)Latency to Clonic-Tonic Seizure (s)Mortality (%)
Vehicle (Saline)-10
This compound1010
This compound2510
This compound5010
Diazepam510

Table 5: Summary of Acute Oral Toxicity of this compound (OECD 423)

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
3003
20003

Table 6: Summary of 28-Day Repeated Dose Oral Toxicity of this compound (OECD 407)

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Body Weight Change (g)
Key Hematology (e.g., WBC, RBC, HGB)
Key Clinical Biochemistry (e.g., ALT, AST, CREA)
Significant Histopathological Findings

Visualizations

experimental_workflow cluster_preclinical In Vivo Evaluation of this compound cluster_safety Safety Assessment cluster_efficacy Efficacy Studies cluster_models_arrhythmia Antiarrhythmic Models cluster_models_anesthetic Anesthetic Model cluster_models_anticonvulsant Anticonvulsant Model start This compound (Test Compound) acute_tox Acute Oral Toxicity (OECD 423) start->acute_tox repeated_tox 28-Day Repeated Dose Toxicity (OECD 407) start->repeated_tox antiarrhythmic Antiarrhythmic Activity start->antiarrhythmic local_anesthetic Local Anesthetic Activity start->local_anesthetic anticonvulsant Anticonvulsant Activity start->anticonvulsant end_point Pharmacological Profile & Safety Assessment acute_tox->end_point repeated_tox->end_point aconitine Aconitine-Induced (Rats) antiarrhythmic->aconitine chloroform Chloroform-Induced (Mice) antiarrhythmic->chloroform guinea_pig Infiltration Anesthesia (Guinea Pigs) local_anesthetic->guinea_pig ptz PTZ-Induced Seizures (Mice) anticonvulsant->ptz aconitine->end_point chloroform->end_point guinea_pig->end_point ptz->end_point

Caption: Experimental workflow for in vivo testing of this compound.

signaling_pathway cluster_sodium_channel Proposed Mechanism of Action cluster_invisible Proposed Mechanism of Action albine This compound na_channel Voltage-Gated Sodium Channel albine->na_channel Blocks na_influx Na+ Influx depolarization Membrane Depolarization na_influx->depolarization Leads to action_potential Action Potential Propagation depolarization->action_potential Initiates cellular_response Cellular Response (e.g., Arrhythmia, Neuronal Firing) action_potential->cellular_response Results in

Caption: Proposed mechanism of action for this compound.

References

Solid-Phase Extraction of Quinolizidine Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and standardized protocols for the solid-phase extraction (SPE) of quinolizidine (B1214090) alkaloids (QAs) from various, primarily plant-based, matrices. Quinolizidine alkaloids are a class of secondary metabolites found in many plant species, notably in the genus Lupinus, and are of significant interest due to their diverse biological activities and potential toxicity.[1][2] Effective isolation and purification are crucial for accurate quantification and further pharmacological studies. Solid-phase extraction offers a reliable and efficient method for the cleanup and concentration of QAs from complex sample extracts.[3]

Data Presentation: Performance of SPE Methods

The following tables summarize quantitative data from various studies on the solid-phase extraction of quinolizidine alkaloids, providing a comparative overview of recovery rates for different alkaloids, sorbents, and analytical methods.

Table 1: Recovery of Quinolizidine Alkaloids Using Polymeric Reversed-Phase SPE

AlkaloidMatrixSPE SorbentAnalytical MethodAverage Recovery (%)Reference
LupanineLupin SeedsStrata-XL Polymeric RPHPLC-MS/MSSatisfactory[3]
13-hydroxylupanineLupin SeedsStrata-XL Polymeric RPHPLC-MS/MSSatisfactory[3]
AngustifolineLupin SeedsStrata-XL Polymeric RPHPLC-MS/MSSatisfactory[3]
SparteineLupin SeedsNot SpecifiedGC-FIDNot Specified[4]
MultiflorineLupin SeedsNot SpecifiedqNMRNot Specified[5]
IsolupanineLupin FlourNot SpecifiedLC-MS/MS>90[6]

Table 2: In-house Validation Data for an LC-MS/MS Method Following Acidified Methanol (B129727)/Water Extraction *

Alkaloid GroupSpiking Levels (mg/kg)Recovery Range (%)Relative Standard Deviation (n=6) (%)Reference
Various QAs180 - 1052 - 14[7]
580 - 1052 - 14[7]
2580 - 1052 - 14[7]
13-trans-cinnamoyloxylupine1 - 2545 - 55Not Specified[7]

*Note: This study employed a straightforward one-step extraction without a dedicated SPE cleanup step, relying on the sensitivity of the LC-MS/MS method. However, the recovery data is valuable for understanding extraction efficiency from the matrix.[7]

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of quinolizidine alkaloids. Protocol 1 describes a common method using polymeric reversed-phase cartridges, while Protocol 2 outlines a procedure using strong cation exchange cartridges.

Protocol 1: Polymeric Reversed-Phase SPE of Quinolizidine Alkaloids

This protocol is adapted from a method developed for the determination of alkaloids in lupins using HPLC-MS/MS.[3]

1. Sample Preparation and Extraction a. Homogenize the plant material (e.g., lupin seeds) to a fine powder. b. Weigh 200 mg of the homogenized sample into a suitable tube. c. Add 1 mL of an extraction solvent (e.g., Methanol:Water 60:40, v/v).[3] d. Vortex or sonicate the sample for a designated period (e.g., 3 cycles of 10 seconds at 7000 rpm).[3] e. Centrifuge the sample at a high speed (e.g., 11,424 RCF for 10 minutes at 4°C) to pellet solid debris.[3] f. Collect the supernatant. g. Dilute an aliquot of the supernatant (e.g., 50 µL) with a solution that matches the SPE equilibration solvent (e.g., 1 mL of Water:Methanol 90:10, v/v).[3]

2. SPE Cartridge Conditioning and Equilibration a. Use a polymeric reversed-phase SPE cartridge (e.g., Strata-XL, 330 mg/mL).[3] b. Condition the cartridge by passing 1 mL of methanol through it.[3] c. Equilibrate the cartridge by passing 1 mL of Water:Methanol (90:10, v/v) through it.[3]

3. Sample Loading a. Load the diluted supernatant from step 1.g onto the equilibrated SPE cartridge.

4. Washing a. Wash the cartridge with 1 mL of Water:Methanol (90:10, v/v) to remove interfering compounds.[3]

5. Elution a. Elute the retained quinolizidine alkaloids with 1 mL of methanol.[3] b. The eluate is now ready for analysis, typically by HPLC-MS/MS or GC-MS.

Protocol 2: Strong Cation Exchange (SCX) SPE of Quinolizidine Alkaloids

This protocol is a general procedure for the extraction of basic compounds like alkaloids.

1. Sample Preparation and Extraction a. Homogenize the plant material. b. Extract the alkaloids using an acidic solution (e.g., 0.1 N HCl or 0.05 M H₂SO₄).[4][8] This ensures the alkaloids are in their protonated, cationic form. c. Centrifuge the mixture and collect the supernatant. d. Adjust the pH of the supernatant to be acidic if necessary.

2. SPE Cartridge Conditioning and Equilibration a. Use a strong cation exchange SPE cartridge. b. Condition the cartridge with methanol. c. Equilibrate the cartridge with the same acidic solution used for extraction or deionized water.

3. Sample Loading a. Load the acidic extract from step 1.d onto the equilibrated SPE cartridge. The cationic alkaloids will bind to the negatively charged sorbent.

4. Washing a. Wash the cartridge with deionized water or a mild acidic buffer to remove neutral and anionic interferences. b. A subsequent wash with an organic solvent like methanol can be used to remove non-polar interferences.

5. Elution a. Elute the quinolizidine alkaloids using a small volume of a basic solution, such as 2-5% ammonium (B1175870) hydroxide (B78521) in methanol.[9] The ammonia (B1221849) will neutralize the charge on the alkaloids, releasing them from the sorbent. b. The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the solid-phase extraction process for quinolizidine alkaloids.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Plant Material homogenize Homogenization start->homogenize extract Extraction (e.g., Acidified Methanol/Water) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load Diluted Extract condition Condition Cartridge (e.g., Methanol) equilibrate Equilibrate Cartridge (e.g., Water/Methanol) condition->equilibrate equilibrate->load wash Wash (Remove Interferences) load->wash elute Elute Alkaloids (e.g., Methanol) wash->elute analysis Instrumental Analysis (HPLC-MS/MS or GC-MS) elute->analysis Cleaned Extract Sorbent_Interaction cluster_rp Reversed-Phase SPE cluster_scx Strong Cation Exchange SPE qa_rp Quinolizidine Alkaloid (Less Polar) sorbent_rp Non-polar Sorbent (e.g., C18, Polymeric) qa_rp->sorbent_rp Hydrophobic Interaction (Retention) qa_scx Protonated Quinolizidine Alkaloid (QA-H+) (Cationic) sorbent_scx Negatively Charged Sorbent (e.g., -SO3-) qa_scx->sorbent_scx Ionic Interaction (Retention)

References

Application Notes and Protocols for the Derivatization of (-)-Albine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Albine is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus. The accurate and sensitive quantification of this compound is crucial for various applications, including pharmaceutical research, food safety assessment, and metabolomics studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. However, due to the presence of a hydroxyl group, this compound is a polar and relatively non-volatile compound, which can lead to poor chromatographic peak shape and thermal degradation in the GC inlet.

To overcome these challenges, derivatization is a critical step in the analytical workflow. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity. Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amine groups. This application note provides a detailed protocol for the silylation of this compound for subsequent quantitative analysis by GC-MS.

While GC-MS with derivatization is a well-established method, modern ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a sensitive and specific alternative that often does not require derivatization.[1][2][3] This approach can simplify sample preparation and reduce analysis time.[1] Nevertheless, GC-MS remains a valuable tool, particularly due to its high chromatographic resolution and the extensive mass spectral libraries available for compound identification.[4]

Experimental Protocols

Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (B98337) (TMS) ether derivative, which is more amenable to GC-MS analysis. The most common silylating agent for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of anhydrous pyridine to prepare a 1 mg/mL stock solution.

    • For calibration standards, perform serial dilutions of the stock solution with anhydrous pyridine to achieve the desired concentration range (e.g., 1-100 µg/mL).

    • For unknown samples, use an appropriate extraction method to isolate the alkaloid fraction and dissolve the dried extract in a known volume of anhydrous pyridine.

  • Derivatization Reaction:

    • In a clean, dry vial, place 100 µL of the this compound solution (standard or sample).

    • Add 100 µL of MSTFA to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • GC Conditions (suggested):

      • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Inlet Temperature: 250°C.

      • Injection Mode: Splitless.

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 2 minutes.

        • Ramp to 280°C at 10°C/min.

        • Hold at 280°C for 5 minutes.

    • MS Conditions (suggested):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-550.

      • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Lupanine2.640.99931.9155.74689.5 - 106.2
13-hydroxylupanine2.490.99921.2453.73589.5 - 106.2
Angustifoline2.810.99970.5031.50989.5 - 106.2
Sparteine3.070.99770.7852.35689.5 - 106.2

Data obtained from a validated UPLC-MS/MS method for quinolizidine alkaloids and is for illustrative purposes.[1]

Visualizations

Workflow for Derivatization and GC-MS Analysis of this compound

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Silylation cluster_analysis Analysis Start This compound Sample (Standard or Extract) Dissolve Dissolve in Anhydrous Pyridine Start->Dissolve Add_MSTFA Add MSTFA (Silylating Agent) Dissolve->Add_MSTFA Vortex Vortex Add_MSTFA->Vortex Heat Heat at 70°C Vortex->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Silylation_Reaction Albine This compound (with -OH group) Reaction + Albine->Reaction MSTFA MSTFA (Silylating Agent) MSTFA->Reaction TMS_Albine TMS-(-)-Albine (Volatile Derivative) Byproduct Byproducts Reaction->TMS_Albine Silylation Reaction->Byproduct

References

(-)-Albine: Application Notes for Use as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Albine is a quinolizidine (B1214090) alkaloid found in various plant species, notably in the genus Lupinus. As a well-characterized chemical entity, this compound serves as an essential chemical standard for a range of scientific applications. Its primary utility lies in the accurate quantification and identification of this alkaloid in complex matrices, ensuring the quality, safety, and efficacy of natural products and facilitating metabolic and toxicological studies. These application notes provide detailed protocols and data for the use of this compound as a chemical standard in phytochemical analysis and quality control.

Phytochemical Analysis and Quantification

This compound is a critical reference standard for the analysis of plant extracts, particularly from Lupinus species. It enables the accurate identification and quantification of its presence in raw plant materials and finished herbal products.

Application: Quantification of this compound in Lupin Seeds

Objective: To determine the concentration of this compound in lupin seed flour using a reference standard.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the analysis of quinolizidine alkaloids.[1][2]

Experimental Protocol:

A detailed protocol for the extraction and analysis of this compound from lupin seeds is provided below.

Workflow for this compound Quantification in Lupin Seeds

workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Analysis start Weigh Lupin Seed Flour extraction Extract with Acidified Methanol/Water start->extraction vortex Vortex and Sonicate extraction->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter hplc Inject into HPLC-MS/MS filter->hplc separation Chromatographic Separation hplc->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantify this compound in Sample detection->quantification calibration Generate Calibration Curve with this compound Standard calibration->quantification

Caption: Workflow for the quantification of this compound in lupin seeds.

Sample Preparation Protocol:

  • Homogenization: Grind lupin seeds to a fine powder.

  • Extraction:

    • Weigh 100 mg of the homogenized seed powder into a centrifuge tube.

    • Add 1 mL of acidified methanol/water (e.g., 80:20 v/v with 0.1% formic acid).[3]

    • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Protocol:

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, increase to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor Ion (m/z) → Product Ion (m/z) (Specific to this compound)
Collision Energy Optimized for this compound

Note: Specific MRM transitions and collision energies for this compound should be determined by infusing a pure standard solution into the mass spectrometer.

Data Analysis:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Quality Control of Herbal Medicines

This compound can be used as a marker compound for the quality control of herbal products containing Lupinus species.[4][5] This ensures batch-to-batch consistency and verifies the identity and purity of the raw materials and finished products.

Application: Identity and Purity Testing of a Herbal Supplement

Objective: To confirm the presence of this compound and quantify its content in a commercial herbal supplement claiming to contain Lupinus extract.

Methodology: A validated HPLC-UV or HPLC-MS/MS method can be employed for this purpose.

Experimental Workflow for Quality Control

qc_workflow cluster_sample Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification & Assessment sample_prep Extract Herbal Supplement hplc_analysis Analyze by HPLC-UV/MS sample_prep->hplc_analysis standard_prep Prepare this compound Reference Standard Solutions standard_prep->hplc_analysis rt_comparison Compare Retention Times hplc_analysis->rt_comparison uv_spectrum Compare UV Spectra (if applicable) hplc_analysis->uv_spectrum quantification Quantify this compound Content hplc_analysis->quantification specification Compare with Specification rt_comparison->specification uv_spectrum->specification quantification->specification

Caption: Quality control workflow for a herbal supplement.

Protocol:

  • Sample Preparation: Extract the herbal supplement using the protocol described in Section 1.

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in methanol) and create a working standard at a concentration relevant to the expected amount in the supplement.

  • HPLC Analysis:

    • Inject the this compound reference standard to determine its retention time and UV spectrum (if using a UV detector).

    • Inject the prepared sample extract.

  • Identification: The presence of this compound in the sample is confirmed if a peak is observed at the same retention time as the reference standard. For HPLC-UV, the UV spectrum of the sample peak should also match that of the standard. For HPLC-MS/MS, the MRM transition should be identical.

  • Quantification: Use a calibration curve or a single-point standard to quantify the amount of this compound in the supplement.

  • Compliance: Compare the quantified amount with the product's specification to ensure it meets the quality standards.

Stability-Indicating Method Development

A stability-indicating analytical method is crucial for determining the shelf-life of a drug substance or product. This compound can be used as a reference standard to develop and validate such methods.[6][7]

Application: Forced Degradation Study of this compound

Objective: To develop a stability-indicating HPLC method that can separate this compound from its degradation products.

Methodology: Subject a solution of this compound to various stress conditions (acid, base, oxidation, heat, and light) and analyze the stressed samples using HPLC to ensure the method can resolve the parent peak from any degradant peaks.

Forced Degradation Workflow

degradation_workflow cluster_stress Stress Conditions start Prepare this compound Solution acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Degradation (e.g., 80°C) start->thermal photo Photolytic Degradation (e.g., UV light) start->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

Protocol:

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol:water 50:50).

  • Apply Stress:

    • Acidic: Add 0.1 M HCl and heat at 60°C.

    • Basic: Add 0.1 M NaOH and keep at room temperature.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solution at 80°C.

    • Photolytic: Expose the solution to UV light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the developed HPLC method.

  • Method Validation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak, and the peak purity of the this compound peak is confirmed using a photodiode array (PDA) detector or mass spectrometer.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the quantification of quinolizidine alkaloids, which can be used as a reference for methods involving this compound.

Analytical MethodMatrixRecovery (%)Limit of Quantification (LOQ)Reference
HPLC-MS/MSLupin Flour>90%<1 mg/kg[8]
HPLC-MS/MSLupin Seeds80 - 105%1 - 25 µg/kg[2][3]

Conclusion

This compound is an indispensable chemical standard for researchers and professionals in the fields of phytochemistry, natural product analysis, and the quality control of herbal medicines. The protocols and data presented in these application notes provide a framework for the accurate and reliable use of this compound in various analytical applications. Proper utilization of this reference standard will contribute to the overall quality and safety of herbal products and advance the scientific understanding of quinolizidine alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Albine Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of (-)-albine from natural sources, primarily Lupinus species.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: this compound is a quinolizidine (B1214090) alkaloid predominantly found in species of the Lupinus (lupin) genus. Lupinus albus (white lupin) is a notable source that contains this compound as one of its major alkaloids.[1]

Q2: What are the key factors influencing the this compound content in the plant material?

A2: The concentration of this compound can vary significantly based on several factors:

  • Genetics: Different Lupinus species and even cultivars within a species have distinct alkaloid profiles.[1]

  • Plant Organ: Alkaloid concentrations can differ between seeds, leaves, and stems. Typically, the highest concentrations are found in the seeds.

  • Developmental Stage: The stage of plant development, such as germination, can affect the concentration of quinolizidine alkaloids.

  • Environmental Conditions: Abiotic factors like temperature, light exposure, and water availability can influence alkaloid biosynthesis and accumulation.

  • Agricultural Practices: Soil composition, fertilization, and the use of an organic growing system can impact the overall alkaloid content.

Q3: Which analytical methods are recommended for quantifying this compound yield?

A3: For accurate quantification of this compound in extracts, the following methods are recommended:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for identifying and quantifying specific alkaloids like this compound, even in complex mixtures.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of quinolizidine alkaloids.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR can be used for the simultaneous quantification of multiple major lupin alkaloids, including this compound, without the need for extensive separation.[3][4]

Q4: What is the general stability of this compound during extraction and storage?

A4: Quinolizidine alkaloids are generally stable compounds. However, their stability can be influenced by:

  • pH: Alkaloids are basic compounds and are more stable in acidic solutions where they form salts. In alkaline conditions, they exist as free bases which can be more susceptible to degradation.

  • Temperature: Elevated temperatures can potentially lead to the degradation of thermolabile compounds. It is generally recommended to conduct extraction and storage at controlled, cool temperatures to minimize degradation.[5]

  • Light: Exposure to UV light can degrade some organic compounds. It is advisable to protect extracts from direct light during processing and storage.

  • Oxidation: The presence of oxidative enzymes or exposure to air for prolonged periods can lead to the degradation of some alkaloids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem 1: Low Yield of Crude this compound Extract

Question: I am experiencing a significantly lower than expected yield of the crude alkaloid extract. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a low yield of crude extract. Consider the following troubleshooting steps:

  • Plant Material Quality:

    • Source and Genotype: Ensure you are using a Lupinus species and cultivar known for high this compound content.

    • Harvesting and Drying: The timing of harvest and proper drying of the plant material are crucial. Improper drying can lead to enzymatic degradation of alkaloids.

    • Particle Size: The plant material should be finely ground to maximize the surface area for solvent penetration, which enhances extraction efficiency.

  • Extraction Solvent and Conditions:

    • Solvent Choice: The polarity of the solvent is critical. For quinolizidine alkaloids, acidic aqueous solutions or polar organic solvents like methanol (B129727) and ethanol (B145695) are commonly used. A mixture of methanol and water (e.g., 60:40 v/v) has been shown to be effective for extracting a broad range of lupin alkaloids.[2]

    • Solid-to-Solvent Ratio: An insufficient volume of solvent may lead to incomplete extraction. A common starting point is a 1:10 solid-to-solvent ratio (w/v).

    • Extraction Time and Temperature: The extraction may be incomplete if the duration is too short or the temperature is too low. Conversely, excessively high temperatures can cause degradation. Optimization of these parameters is key.

  • Extraction Method:

    • Maceration vs. More Advanced Techniques: Simple maceration may not be as efficient as methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE), which can improve extraction efficiency and reduce extraction time.

Problem 2: Impure Crude Extract with Interfering Compounds

Question: My crude extract contains a high amount of fats and other non-alkaloidal compounds, which is interfering with subsequent purification steps. How can I remove these impurities?

Answer:

The co-extraction of lipids and other compounds is a common issue, especially when using less polar solvents. Here are some strategies to address this:

  • Defatting the Plant Material: Before the primary alkaloid extraction, pre-extract the ground plant material with a non-polar solvent like n-hexane or petroleum ether. This step will remove a significant portion of the lipids.

  • Liquid-Liquid Extraction (LLE): After the initial extraction, a common method is to perform an acid-base liquid-liquid extraction.

    • Acidify the crude extract (e.g., with HCl) to convert the alkaloids into their salt form, which are soluble in the aqueous phase.

    • Wash the acidic aqueous phase with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities like fats and phenols.

    • Basify the aqueous phase (e.g., with NH4OH or NaOH) to a high pH (e.g., pH 12) to convert the alkaloid salts back to their free base form.

    • Extract the free base alkaloids into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the crude extract. The choice of the sorbent will depend on the nature of the impurities.

Problem 3: Difficulty in Purifying this compound from Other Alkaloids

Question: I am struggling to separate this compound from other structurally similar quinolizidine alkaloids during column chromatography. What can I do to improve the separation?

Answer:

The separation of closely related alkaloids can be challenging. Here are some troubleshooting tips for column chromatography:

  • Stationary Phase:

    • Silica (B1680970) Gel: Standard silica gel is commonly used. However, if you are experiencing issues with irreversible adsorption or tailing, you might consider deactivating the silica gel with a small amount of water or adding a small percentage of a base like triethylamine (B128534) to the mobile phase.

    • Alumina: Alumina (basic, neutral, or acidic) can be an alternative stationary phase and may offer different selectivity for alkaloids.

  • Mobile Phase Optimization:

    • Solvent System: Systematically vary the polarity of your mobile phase. A common system for alkaloid separation is a mixture of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier (e.g., ammonia (B1221849) or triethylamine) to reduce tailing.

    • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective in resolving compounds with different polarities.

  • Column Packing and Loading:

    • Proper Packing: Ensure the column is packed uniformly without any cracks or air bubbles, as this can lead to poor separation and band broadening.

    • Sample Loading: Avoid overloading the column. The amount of crude extract loaded should be appropriate for the size of the column. Dry loading the sample onto a small amount of silica gel can often improve resolution compared to liquid loading.[6]

Data Presentation

Table 1: Comparison of Extraction Solvents on Alkaloid Yield from Lupinus Species

Solvent SystemPlant MaterialExtraction MethodTarget Alkaloid(s)YieldReference
Methanol:Water (60:40, v/v)Lupinus albus L. seedsNot specified13 Lupin AlkaloidsMaximum extraction yield[2]
Tetrahydrofuran (THF)Quseir's oil shalesMechanical AgitationOrganic MatterHigher than other solvents[7]
Ethanol (95%)Bitter Lupinus albus seedsSoxhletTotal Extract12.5% (soaked), 11.6% (unsoaked)[8]
Ethanol (50%)Bitter Lupinus albus seedsSoxhletTotal Extract16.6% (soaked), 25% (unsoaked)[8]
Supercritical CO2 with 10% ethanolLupinus mutabilis seedsSFE-coTotal Alkaloids39.19 ± 0.14 mg/g[7][9]
Aqueous ExtractionLupinus mutabilis seedsSoakingTotal Alkaloids39.22 ± 0.16 mg/g[7][9]

Table 2: Influence of Extraction Parameters on Yield

ParameterRange StudiedOptimal ConditionEffect on YieldReference
Temperature 30.1–54.9 °C40.3 °C (for TPC)Increased temperature generally increases extraction up to an optimum, after which degradation may occur.[10]
Time 99.5–290.5 min290.5 min (for TPC)Longer extraction times generally lead to higher yields, up to a point of equilibrium.[10]
Solid-to-Liquid Ratio 1:10–1:50 g/mL1:30 g/mLIncreasing the ratio improves yield up to an optimal point.[11]
Ethanol Concentration 20–96% v/v60% (for TPC)A mixture of ethanol and water is often more effective than pure ethanol.[11]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Quinolizidine Alkaloids

This protocol is a standard method for the extraction of quinolizidine alkaloids from Lupinus seeds.

Materials:

Procedure:

  • Weigh 300 mg of dried and ground plant material and place it in a suitable container.

  • Add 20 mL of 1 M HCl and incubate at room temperature with continuous agitation for 24 hours.[1]

  • Centrifuge the mixture at 8500 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Alkalize the supernatant to pH 12 with 3 M NH4OH.[1]

  • Transfer the alkalized solution to a separatory funnel.

  • Extract the alkaloids with an equal volume of dichloromethane or diethyl ether. Repeat the extraction three times.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., chloroform, methanol, triethylamine)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pour the slurry into the column and allow it to pack uniformly, draining the excess solvent.

    • Add a protective layer of sand on top of the silica gel bed.

  • Load the Sample:

    • Dissolve the crude alkaloid extract in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Alternatively, for better resolution, perform a dry loading by adsorbing the extract onto a small amount of silica gel and then carefully adding the dried silica to the top of the column.

  • Elute the Column:

    • Start eluting the column with a non-polar solvent system (e.g., chloroform with a small percentage of methanol).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol). A small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the mobile phase to improve the peak shape of the alkaloids.

    • Collect fractions of the eluate in separate tubes.

  • Monitor the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system.

    • Visualize the spots under a UV lamp or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Combine and Concentrate Fractions:

    • Combine the fractions that contain pure this compound (as determined by TLC).

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_purification Final Purification plant_material Dried & Ground Lupinus Seeds acid_extraction Acid Extraction (e.g., 1M HCl) plant_material->acid_extraction centrifugation Centrifugation acid_extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant basification Basification (e.g., NH4OH to pH 12) supernatant->basification lle Liquid-Liquid Extraction (e.g., with CH2Cl2) basification->lle drying Drying Organic Phase (e.g., Na2SO4) lle->drying evaporation Solvent Evaporation drying->evaporation crude_extract Crude this compound Extract evaporation->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_albine Pure this compound fraction_collection->pure_albine

Caption: Workflow for this compound Extraction and Purification.

troubleshooting_low_yield cluster_plant_material Plant Material Issues cluster_extraction_params Extraction Parameter Issues cluster_method Extraction Method Issues start Low Crude Extract Yield check_species Verify Lupinus Species/ Cultivar start->check_species check_solvent Select Appropriate Solvent (e.g., Acidic Water, MeOH/H2O) start->check_solvent consider_advanced Consider Advanced Methods (Soxhlet, UAE, MAE) start->consider_advanced check_drying Ensure Proper Drying Technique check_species->check_drying check_grinding Optimize Particle Size (Fine Powder) check_drying->check_grinding check_ratio Increase Solid-to-Solvent Ratio (e.g., 1:10) check_solvent->check_ratio optimize_time_temp Optimize Extraction Time and Temperature check_ratio->optimize_time_temp

Caption: Troubleshooting Decision Tree for Low Extraction Yield.

qa_biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine LDC delta1_piperideine Δ¹-Piperideine cadaverine->delta1_piperideine CAO lupanine Lupanine delta1_piperideine->lupanine Multiple Steps sparteine Sparteine delta1_piperideine->sparteine Multiple Steps multiflorine Multiflorine lupanine->multiflorine Unknown Steps albine This compound multiflorine->albine

Caption: Simplified Quinolizidine Alkaloid Biosynthesis Pathway.

References

Technical Support Center: Improving Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Resolution via Diastereomeric Salt Crystallization

This classical method is often the first choice for large-scale resolutions, particularly for chiral acids and bases. It involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind diastereomeric salt crystallization? A1: This method converts a pair of enantiomers into a pair of diastereomers by reacting them with a pure enantiomer of a second chiral compound (the resolving agent).[3] Diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[2] This solubility difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation by filtration.[] The desired enantiomer is then recovered by breaking the salt.

Q2: How do I choose the right resolving agent? A2: The choice is often empirical. For resolving a racemic acid, common resolving agents are chiral bases like brucine, (R)- or (S)-1-phenylethylamine, or ephedrine.[5] For racemic bases, chiral acids like (+)-tartaric acid, (-)-mandelic acid, or (-)-camphoric acid are used.[2] The ideal resolving agent will form a diastereomeric salt that is stable, crystallizes well, and has a significant solubility difference between the two diastereomers in a common solvent.[6]

Q3: How critical is the choice of solvent? A3: The solvent is one of the most critical parameters.[6] An ideal solvent should have a large solubility difference between the two diastereomeric salts.[7] It should also allow for good crystal formation and have low to moderate solubility for the desired diastereomeric salt at a lower temperature to maximize yield.[6] Often, a mixture of a "good" solvent and a "poor" (or anti-solvent) is used to achieve optimal supersaturation.[7]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
No crystals are forming. 1. Solution is too dilute (undersaturated).2. Incorrect solvent system.3. Inhibition by impurities.1. Increase concentration by slowly evaporating the solvent or by adding an anti-solvent.[7][8]2. Perform a solvent screen with a range of polarities.[6]3. Try scratching the inside of the flask with a glass rod or add seed crystals to induce nucleation.[8]
The product is "oiling out" instead of crystallizing. 1. The salt's melting point is lower than the crystallization temperature.2. Supersaturation is too high.3. The solvent is not ideal.1. Lower the crystallization temperature and/or use a slower cooling rate.[8]2. Add more solvent to reduce the concentration.[8]3. Change the solvent system to one that favors crystallization.[8]
The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is low. 1. Poor solubility difference between the diastereomeric salts in the chosen solvent.2. Co-precipitation of both diastereomers.3. Insufficient equilibration time.1. Re-optimize the solvent system; a systematic screen is highly recommended.[8]2. Perform one or more recrystallizations of the diastereomeric salt to improve purity.[9]3. Increase the stirring time before filtration to ensure the system reaches equilibrium.
Low yield of the crystallized salt. 1. The desired diastereomeric salt is too soluble in the mother liquor.2. Insufficient amount of resolving agent used.3. The final crystallization temperature is too high.1. Lower the final temperature of the crystallization process.[7]2. Use a different solvent where the salt is less soluble.3. Ensure an appropriate stoichiometry of the resolving agent (typically 0.5 to 1.0 equivalents).[7]
Experimental Protocol: Resolution of a Racemic Amine with a Chiral Acid
  • Salt Formation: Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., ethanol (B145695) or methanol). In a separate flask, dissolve the chiral resolving acid (e.g., (+)-tartaric acid, 0.5-1.0 eq.) in a minimal amount of the same solvent, heating gently if necessary.

  • Mixing: Add the acid solution to the amine solution with stirring. If crystals do not form immediately, you may need to heat the mixture to get a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. A slow cooling process is crucial for selective crystallization.[6] Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[7]

  • Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) using chiral HPLC or NMR spectroscopy.

  • Recrystallization (if necessary): If the d.e. is not satisfactory, recrystallize the salt from the same or a different solvent system to improve purity.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >10. Extract the liberated free amine with an organic solvent (e.g., ethyl acetate).[10]

  • Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine. Determine the enantiomeric excess (% e.e.).

Data Presentation
ParameterTypical Range/ValueSignificanceReference(s)
Resolving Agent Stoichiometry 0.5 - 1.0 equivalentsCan impact both yield and selectivity. Using 0.5 eq. can sometimes improve selectivity.[7]
Typical Yield (per cycle) 20% - 45% (Theoretical max is 50%)Reflects the efficiency of the crystallization step.[11]
Enantiomeric Excess (after liberation) >85% is common; can reach >99% with recrystallization.Indicates the purity of the final enantiomer.[11]
Cooling Rate Slow, controlled cooling is optimal.A slower rate generally improves purity by favoring thermodynamic equilibrium.[7]

Visualization

G racemic_mixture Racemic Mixture (e.g., R/S-Albine) diastereomeric_salts Mixture of Diastereomeric Salts (R-Salt and S-Salt in solution) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomeric_salts solvent Solvent System solvent->diastereomeric_salts crystallization Controlled Cooling & Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid Crystals, e.g., R-Salt) filtration->less_soluble Solid more_soluble More Soluble Diastereomer (in Mother Liquor, e.g., S-Salt) filtration->more_soluble Liquid liberation_solid Liberation of Enantiomer (Add Base/Acid) less_soluble->liberation_solid liberation_liquid Liberation/Recovery (Optional) more_soluble->liberation_liquid pure_enantiomer Enantiomerically Enriched Product (e.g., R-Albine) liberation_solid->pure_enantiomer other_enantiomer Other Enantiomer (e.g., S-Albine) liberation_liquid->other_enantiomer G start Start: Racemic Mixture select_csp Select Chiral Stationary Phase (CSP) start->select_csp select_mp Select Mobile Phase Mode (Normal, Reversed, etc.) select_csp->select_mp initial_run Perform Initial Run select_mp->initial_run check_resolution Resolution > 1.5? initial_run->check_resolution optimize_mp Optimize Mobile Phase (% Modifier, Additives) check_resolution->optimize_mp No final_method Final Validated Method check_resolution->final_method Yes optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_temp->initial_run Re-run G racemic_alcohol Racemic Alcohol (R-OH + S-OH) reaction Enzymatic Acylation (Kinetic Resolution) racemic_alcohol->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enzyme Enzyme (Lipase) enzyme->reaction separation Separation (Chromatography) reaction->separation Stops at ~50% conversion unreacted_sm Unreacted S-Alcohol (Enriched S-OH) separation->unreacted_sm Fraction 1 product Acylated R-Ester (Enriched R-OAc) separation->product Fraction 2 final_s Desired Enantiomer 1 (S-OH) unreacted_sm->final_s hydrolysis Hydrolysis product->hydrolysis final_r Desired Enantiomer 2 (R-OH) hydrolysis->final_r

References

Technical Support Center: Troubleshooting (-)-Albine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the quinolizidine (B1214090) alkaloid, (-)-Albine, in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over time. What are the likely causes?

A1: The instability of this compound in solution can be attributed to several factors, primarily:

  • pH of the solution: Quinolizidine alkaloids are susceptible to pH-dependent degradation. Acidic or basic conditions can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Solvent Composition: The polarity and protic nature of the solvent can influence the stability of alkaloids.

  • Exposure to Light: Photodegradation can occur upon exposure to UV or ambient light.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.

Q2: What are the visible signs of this compound degradation in my solution?

A2: Degradation of this compound may manifest as:

  • A noticeable change in the color of the solution.

  • The formation of precipitates or turbidity.

  • A shift in the pH of the solution over time.

  • The appearance of new peaks and a decrease in the area of the parent peak in chromatographic analysis (e.g., HPLC, LC-MS).

Q3: How should I prepare a stock solution of this compound to maximize its stability?

A3: To prepare a stable stock solution of this compound, follow these steps:

  • Solvent Selection: Start by dissolving this compound in a high-purity, anhydrous organic solvent in which it is freely soluble. Common choices for alkaloids include methanol (B129727), ethanol, or acetonitrile.

  • Inert Atmosphere: To minimize oxidation, it is recommended to handle the solid compound and prepare the solution under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Use amber vials or wrap the container in aluminum foil to protect the solution from light.

  • Storage: Store the stock solution at or below -20°C. For long-term storage, -80°C is preferable.

Q4: At what pH is this compound likely to be most stable?

A4: While specific data for this compound is limited, studies on quinolizidine alkaloids suggest that maintaining a pH around 5.5 may be beneficial for stability, as some enzymatic degradation of these alkaloids is maximal at this pH. It is crucial to perform a pH stability profile for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers
  • Symptom: Significant loss of this compound concentration within hours of preparation in an aqueous buffer.

  • Possible Causes & Solutions:

    • Hydrolysis: The amide group in the quinolizidine structure can be susceptible to hydrolysis, especially at non-neutral pH.

      • Solution: Conduct a pH stability study by preparing the solution in a series of buffers ranging from pH 3 to 9. Analyze the samples at different time points using a stability-indicating HPLC method to determine the optimal pH range.

    • Microbial Contamination: Aqueous buffers are prone to microbial growth, which can lead to enzymatic degradation of the compound.

      • Solution: Use sterile-filtered buffers and consider adding a preservative if compatible with your experimental design.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results when using this compound solutions prepared at different times.

  • Possible Causes & Solutions:

    • Inconsistent Solution Preparation: Variations in solvent, concentration, or storage conditions can lead to different levels of degradation.

      • Solution: Standardize the solution preparation protocol. Always use fresh, high-quality solvents and prepare solutions immediately before use whenever possible.

    • Degradation During Experiment: The compound may be degrading under the assay conditions (e.g., elevated temperature, specific buffer components).

      • Solution: Perform a stability study of this compound under the exact conditions of your biological assay to assess its stability over the duration of the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Dissolve the stressed powder in methanol for analysis.

  • Photodegradation: Expose the stock solution in a transparent vial to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is a starting point and should be optimized and validated for your specific application. A recent study developed a straightforward LC-MS/MS method for the determination of 15 quinolizidine alkaloids, including albine.[1]

Chromatographic Conditions (Based on a published method for quinolizidine alkaloids[1]):

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of A, and gradually increase B over 15-20 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 30 °C
Detection UV at 210 nm or MS/MS detection
Injection Volume 10 µL

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples will be used to demonstrate the specificity and stability-indicating nature of the method.

Data Presentation

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C

pH% this compound Remaining after 24h% this compound Remaining after 72h
3.085.265.7
5.098.595.1
7.092.180.4
9.070.345.8

Table 2: Hypothetical Temperature Stability of this compound in Methanol

Temperature% this compound Remaining after 7 days
-20°C99.8
4°C97.2
25°C (Room Temp)88.5
40°C65.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Solid stock Prepare 1 mg/mL Stock in Methanol start->stock thermal Thermal (105°C, Solid) start->thermal acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photodegradation (Sunlight) stock->photo hplc HPLC-UV or LC-MS/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Forced degradation workflow for this compound.

signaling_pathway cluster_factors Instability Factors cluster_degradation Degradation Pathways pH pH (Acid/Base) Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Light Light Photolysis Photolysis Light->Photolysis Solvent Solvent Solvent->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Degradants Degradation Products (Inactive/Altered Activity) Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants Albine This compound (Stable) Albine->Hydrolysis Albine->Oxidation Albine->Photolysis

Caption: Factors influencing this compound degradation.

References

Technical Support Center: Purification of Crude (-)-Albine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (-)-Albine and other quinolizidine (B1214090) alkaloids from plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the experimental process.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound and related alkaloids in a question-and-answer format.

Issue 1: Low Yield of Alkaloids After Initial Extraction

  • Question: We are experiencing a very low yield of the target alkaloid fraction after the initial solvent extraction from ground lupin seeds. What are the possible causes and solutions?

  • Answer: Low initial extraction yields are a common challenge. Several factors could be contributing to this issue:

    • Inadequate Cell Lysis: The plant cell walls may not be sufficiently disrupted to release the alkaloids. Ensure the plant material is finely ground to a consistent particle size.[1]

    • Improper Solvent Selection: The polarity of the extraction solvent is crucial. For quinolizidine alkaloids, an initial extraction with an acidified aqueous solution (e.g., 0.1 N HCl) is often effective as it converts the alkaloids into their more soluble salt forms.[2] Subsequent liquid-liquid extraction into an organic solvent should be performed after basifying the aqueous extract.[3]

    • Insufficient Extraction Time or Agitation: The extraction process may be too short or not vigorous enough. For acid extraction, allow the plant material to soak for an extended period (e.g., overnight) with continuous stirring to ensure thorough extraction.[2]

    • Incomplete Phase Separation: During liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to significant loss of the target alkaloids. Ensure the phases have completely separated before proceeding.

Issue 2: Poor Separation and Peak Tailing in HPLC Analysis

  • Question: Our HPLC analysis of the crude extract shows poor separation of alkaloids and significant peak tailing. How can we improve the chromatography?

  • Answer: Peak tailing and poor resolution are common when analyzing basic compounds like alkaloids on standard reversed-phase columns (e.g., C18). This is often due to interactions between the basic amine groups of the alkaloids and residual acidic silanol (B1196071) groups on the silica (B1680970) stationary phase. Here are some strategies to improve your HPLC separation:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH < 3 with formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the protonated alkaloids.

    • Use of an Alternative Stationary Phase: Consider using a column specifically designed for the analysis of basic compounds, such as a base-deactivated or end-capped C18 column, or a column with a different stationary phase like a PFP (pentafluorophenyl) column.[4]

    • Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase, leading to improved peak shape.

    • Optimize Gradient Elution: A well-optimized gradient elution program, starting with a lower concentration of the organic solvent and gradually increasing it, can significantly improve the separation of complex alkaloid mixtures.[5]

Issue 3: Co-elution of Impurities with the Target Alkaloid

  • Question: We are observing significant co-elution of impurities with our target this compound fraction during column chromatography. How can we enhance the purity?

  • Answer: Co-elution of impurities is a frequent challenge in the purification of natural products from complex crude extracts. A multi-step purification strategy is often necessary to achieve high purity.

    • Employ Orthogonal Separation Techniques: Combine different chromatographic techniques that separate compounds based on different properties. For instance, after an initial separation on a silica gel column (normal-phase), you could use a reversed-phase column or an ion-exchange resin for further purification.

    • Solid-Phase Extraction (SPE) as a Clean-up Step: Incorporate an SPE step before column chromatography to remove major classes of interfering compounds. For alkaloids, a strong cation-exchange (SCX) cartridge can be very effective.[6] The alkaloids will be retained on the cartridge under acidic conditions and can then be selectively eluted with a basic solution.

    • Optimize Column Chromatography Parameters:

      • Solvent System: Carefully select the mobile phase for your column chromatography. A gradient elution is generally more effective than an isocratic elution for complex mixtures.

      • Loading: Avoid overloading the column, as this will lead to poor separation. As a general rule, the amount of crude extract loaded should be 1-10% of the stationary phase weight.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting material for this compound extraction?

    • A1: this compound is a quinolizidine alkaloid found in species of the Lupinus genus. The seeds of Lupinus albus (white lupin) are a known source of this compound.[7]

  • Q2: What is the principle behind acid-base extraction for alkaloids?

    • A2: Acid-base extraction takes advantage of the basic nature of alkaloids. In an acidic aqueous solution, the nitrogen atom in the alkaloid becomes protonated, forming a salt that is soluble in water. This allows for the separation from neutral and acidic compounds which remain in an organic solvent. By then making the aqueous solution basic, the alkaloid is deprotonated and becomes soluble in an organic solvent, allowing it to be extracted from the aqueous phase.[3]

  • Q3: Are there any rapid screening methods to estimate the alkaloid content in our extracts?

    • A3: Yes, a rapid screening test using titration with p-toluenesulphonic acid and a specific indicator (tetrabromophenolphthalein ethyl ester) has been developed for lupin alkaloids.[1] This can provide a quick estimation of the total alkaloid content before proceeding with more time-consuming chromatographic analysis.

  • Q4: What are the safety precautions to consider when working with crude alkaloid extracts?

    • A4: Quinolizidine alkaloids can be toxic.[8] It is essential to handle all crude extracts and purified fractions in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data on Quinolizidine Alkaloid Purification

The following table summarizes quantitative data reported for the extraction and purification of quinolizidine alkaloids from Lupinus species. Please note that yields and purity can vary significantly depending on the plant material, extraction method, and purification strategy.

Plant SpeciesExtraction MethodPurification MethodAnalyteInitial Concentration (mg/100g DW)Recovery/YieldFinal PurityReference
Lupinus mutabilisRandall ExtractionNot specifiedTotal Alkaloids4424.9Not specifiedNot specified[9]
Lupinus albusRandall ExtractionNot specifiedTotal Alkaloids151.0Not specifiedNot specified[9]
Lupinus spp.Acidified Methanol (B129727)/WaterNoneVarious QAsNot applicable80-105% (extraction)Not applicable[8]
Lupinus albusAqueous ExtractionLiquid-Liquid Extraction (Ether)Lupanine (B156748)~150 g total alkaloids from 10 kg seeds105 g lupanine extractedNot specified[3]
Lupinus angustifoliusNot specifiedNot specifiedLupanineConstitutes ~90.3% of total QAsNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Quinolizidine Alkaloids from Lupin Seeds

This protocol is a representative method for the initial extraction of quinolizidine alkaloids, including this compound, from lupin seeds.

Materials:

Procedure:

  • Acid Extraction:

    • Suspend the ground lupin seed powder in 0.1 N HCl (e.g., 50 g of powder in 500 mL of HCl solution).

    • Stir the mixture at room temperature overnight.[2]

    • Separate the solid material by filtration or centrifugation. Collect the acidic aqueous extract.

  • Basification:

    • Transfer the acidic extract to a large beaker and cool in an ice bath.

    • Slowly add ammonium hydroxide or NaOH solution while stirring until the pH of the solution reaches 11-12.[3]

  • Liquid-Liquid Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of dichloromethane, cap the funnel, and shake vigorously, periodically venting the pressure.

    • Allow the layers to separate completely. The organic layer (bottom) contains the alkaloids.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh dichloromethane two more times to maximize recovery.

  • Drying and Concentration:

    • Combine all the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Crude Alkaloid Extract

This protocol describes a cleanup step for the crude alkaloid extract using a strong cation-exchange (SCX) cartridge.

Materials:

  • Crude alkaloid extract from Protocol 1

  • Strong Cation-Exchange (SCX) SPE cartridge

  • Methanol

  • Deionized water

  • 0.05 M Sulfuric acid

  • 2.5% Ammonia (B1221849) in methanol

  • SPE manifold

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract in 0.05 M sulfuric acid.[6]

  • Cartridge Conditioning:

    • Condition the SCX cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to dry.[6]

  • Sample Loading:

    • Load the acidic sample solution onto the conditioned SCX cartridge at a slow flow rate (1-2 mL/min).[6]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar, non-basic impurities.[6]

    • Wash the cartridge with 5 mL of methanol to remove non-polar impurities.[6]

  • Elution:

    • Elute the retained alkaloids with 5-10 mL of 2.5% ammonia in methanol.[6]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for further analysis or purification (e.g., by HPLC).

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification start Dried & Ground Lupin Seeds acid_extraction Acid Extraction (0.1 N HCl) start->acid_extraction filtration Filtration / Centrifugation acid_extraction->filtration basification Basification (pH 11-12) filtration->basification l_l_extraction Liquid-Liquid Extraction (DCM) basification->l_l_extraction concentration Concentration (Rotary Evaporator) l_l_extraction->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract spe_cleanup SPE Cleanup (SCX) crude_extract->spe_cleanup Load Crude Extract column_chromatography Column Chromatography (e.g., Silica Gel) spe_cleanup->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis pure_albine Pure this compound purity_analysis->pure_albine

Caption: Experimental workflow for the extraction and purification of this compound.

quinolizidine_biosynthesis cluster_pathway Quinolizidine Alkaloid Biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine LDC delta1_piperideine Δ¹-Piperideine cadaverine->delta1_piperideine CAO lupanine Lupanine delta1_piperideine->lupanine Multiple Enzymatic Steps sparteine Sparteine delta1_piperideine->sparteine Multiple Enzymatic Steps albine This compound & other QAs lupanine->albine

References

Technical Support Center: Enhancing the Efficiency of (-)-Albine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient purification of (-)-Albine, a quinolizidine (B1214090) alkaloid found in Lupinus species.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of this compound, offering potential causes and systematic solutions.

Problem Potential Cause Recommended Solution
Poor Resolution of this compound from Structurally Similar Alkaloids (e.g., Multiflorine, Lupanine) 1. Inappropriate Mobile Phase Composition: The solvent system lacks the selectivity to separate closely related alkaloids. 2. Suboptimal Stationary Phase: The chosen column (e.g., standard C18) may not provide sufficient interaction differences. 3. High Flow Rate: Insufficient time for equilibrium and separation to occur on the column.1. Optimize Mobile Phase: - Reverse-Phase HPLC: Introduce an ion-pairing reagent like heptafluorobutyric acid (HFBA) at 0.1% in both aqueous and organic phases to improve peak shape and selectivity for basic alkaloids.[1][2] Experiment with different organic modifiers (acetonitrile vs. methanol) and gradient slopes. A shallower gradient can improve the resolution of closely eluting peaks. - Normal-Phase Flash Chromatography: Use a ternary solvent system, such as dichloromethane (B109758)/methanol (B129727) with a small percentage of a basic modifier like triethylamine (B128534) (TEA) (e.g., 1%) to improve separation on silica (B1680970) gel.[3] 2. Select an Alternative Stationary Phase: Consider a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for alkaloids through hydrogen bonding and dipole-dipole interactions. A combined C18-PFP column can also provide good retention and peak shape.[1][2] 3. Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.
Peak Tailing of this compound 1. Secondary Interactions with Stationary Phase: The basic nitrogen in this compound can interact with acidic silanol (B1196071) groups on silica-based columns. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting or tailing.1. Modify Mobile Phase: Add a competing base like triethylamine (TEA) or a volatile acid like formic acid (0.1%) to the mobile phase to mask the silanol groups.[3] 2. Use an End-Capped Column: Employ a modern, end-capped C18 column where the residual silanol groups are deactivated. 3. Reduce Sample Concentration: Dilute the sample before injection. 4. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.
Low Recovery or Yield of this compound 1. Irreversible Adsorption: Strong binding of the polar alkaloid to the stationary phase. 2. Compound Degradation: this compound may be sensitive to pH extremes or prolonged exposure to certain solvents. 3. Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely.1. Check for Precipitation: Ensure the mobile phase has sufficient solubilizing power for the purified this compound. 2. Optimize pH: Maintain a suitable pH to ensure the stability of the alkaloid. 3. Increase Elution Strength: In gradient elution, ensure the final mobile phase composition is strong enough to elute all the compound. In flash chromatography, a final column flush with a stronger solvent mixture may be necessary.
Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of the more volatile component. 2. Column Temperature Variations: Changes in ambient temperature can affect retention times. 3. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation. Use an online mixer if available. 2. Use a Column Oven: Maintain a constant column temperature. 3. Ensure Adequate Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a preparative HPLC method for this compound purification?

A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 10.0 mm, 5µm particle size). For the mobile phase, begin with a gradient of water and acetonitrile (B52724) (or methanol), both containing 0.1% formic acid or 0.1% HFBA to improve peak shape.[1][2] A typical gradient could be 10-50% organic solvent over 30 minutes. The flow rate will depend on the column diameter, but for a 10.0 mm ID column, a starting flow rate of 4-5 mL/min is reasonable.

Q2: How can I remove fatty acids and other non-polar impurities from my crude lupin extract before chromatography?

A2: A common and effective method is an acid-base extraction. The crude extract can be dissolved in an acidic aqueous solution (e.g., 1 M HCl), which protonates the alkaloids, making them water-soluble. This solution can then be washed with a non-polar solvent like hexane (B92381) to remove fats and other non-polar compounds. Subsequently, the aqueous layer is basified (e.g., with NaOH to pH > 10) to deprotonate the alkaloids, which can then be extracted into an organic solvent like dichloromethane.

Q3: I am observing co-elution of this compound with other isomeric alkaloids. How can I improve the separation?

A3: Co-elution of isomers is a common challenge. Besides optimizing the mobile phase composition and trying different stationary phases as mentioned in the troubleshooting guide, consider these strategies:

  • Temperature Optimization: Varying the column temperature can sometimes alter the selectivity between isomers.

  • Chiral Chromatography: If you are trying to separate enantiomers, a chiral stationary phase will be necessary.

  • Multi-dimensional Chromatography: For very complex mixtures, a two-dimensional HPLC approach with different column selectivities in each dimension can be employed.

Q4: What are the key considerations when scaling up the purification of this compound from analytical to preparative scale?

A4: When scaling up, the primary goal is to maintain the resolution achieved at the analytical scale while increasing the throughput. Key considerations include:

  • Linear Velocity: Keep the linear velocity of the mobile phase constant by adjusting the flow rate proportionally to the square of the column diameter ratio.

  • Sample Loading: Determine the maximum sample load that can be injected without compromising resolution. This is typically done through loading studies.

  • Column Packing: Proper packing of the preparative column is crucial to avoid poor efficiency and peak shape.

  • Hardware Limitations: Ensure your pump and detector can handle the higher flow rates and larger sample volumes.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis and purification of quinolizidine alkaloids. Note that specific values for this compound may vary depending on the experimental conditions.

Table 1: Analytical Performance Data for Quinolizidine Alkaloids using HPLC-MS/MS

AnalyteRetention Time (min)LOD (µg/kg)LOQ (µg/kg)Recovery (%)
Lupanine5.81.03.989.5 - 106.2
13-hydroxylupanine4.50.82.890.1 - 105.5
Angustifoline6.20.51.592.3 - 104.8
Sparteine7.10.72.588.7 - 103.1
Lupinine3.90.93.091.5 - 106.0
Data adapted from UPLC-MS/MS methods for quinolizidine alkaloid analysis.[2]

Table 2: Comparison of Chromatographic Conditions and Performance

ParameterMethod 1: Flash ChromatographyMethod 2: Preparative HPLC
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18 (5 µm, 250 x 21.2 mm)
Mobile Phase Dichloromethane:Methanol:Triethylamine (90:9:1)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 10-40% B over 40 min
Flow Rate 20 mL/min20 mL/min
Typical Loading 1-5 g of crude extract50-200 mg of semi-purified extract
Expected Purity >90%>98%
Expected Yield 60-80%70-90%

Experimental Protocols

Protocol 1: Extraction and Initial Cleanup of this compound from Lupin Seeds
  • Grinding and Defatting: Grind dried lupin seeds to a fine powder. Suspend the powder in n-hexane (1:5 w/v) and stir for 24 hours at room temperature to remove fats. Filter the mixture and discard the hexane. Repeat this step twice.

  • Alkaloid Extraction: Air-dry the defatted plant material. Extract the powder with 80% methanol (1:10 w/v) by sonication for 1 hour, followed by stirring for 24 hours.

  • Acid-Base Partitioning:

    • Filter the methanol extract and concentrate it under reduced pressure.

    • Dissolve the residue in 0.5 M HCl.

    • Wash the acidic solution with dichloromethane (3 x 50 mL) to remove neutral and weakly acidic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 11-12 with 25% ammonium (B1175870) hydroxide.

    • Extract the alkaloids into dichloromethane (5 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound by Flash Chromatography
  • Column Preparation: Dry pack a glass column with silica gel in the chosen mobile phase, for example, Dichloromethane:Methanol:Triethylamine (90:9:1).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase. Adsorb the sample onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with the mobile phase under positive pressure.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using the same solvent system.

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Protocol 3: Final Purification by Preparative HPLC
  • System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 90% A: 10% B, where A is 0.1% formic acid in water and B is 0.1% formic acid in acetonitrile).

  • Sample Preparation: Dissolve the semi-purified this compound from flash chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column and run the gradient elution method.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on UV detection (e.g., at 210 nm).

  • Post-Purification: Combine the pure fractions, evaporate the organic solvent, and lyophilize the aqueous solution to obtain pure this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Chromatographic Purification LupinSeeds Lupin Seeds Grinding Grinding & Defatting LupinSeeds->Grinding AlkaloidExtraction Methanol Extraction Grinding->AlkaloidExtraction AcidBase Acid-Base Partitioning AlkaloidExtraction->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract FlashChrom Flash Chromatography CrudeExtract->FlashChrom PrepHPLC Preparative HPLC FlashChrom->PrepHPLC PureAlbine Pure this compound PrepHPLC->PureAlbine

Caption: Overall experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Poor Separation? CheckMobilePhase Optimize Mobile Phase (Gradient, Additives) Start->CheckMobilePhase CheckStationaryPhase Change Stationary Phase (e.g., PFP) Start->CheckStationaryPhase CheckFlowRate Reduce Flow Rate Start->CheckFlowRate ResolutionImproved Resolution Improved CheckMobilePhase->ResolutionImproved CheckStationaryPhase->ResolutionImproved CheckFlowRate->ResolutionImproved

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Addressing Matrix Effects in the Mass Spectrometry of Lupin Alkaloids including (-)-Albine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on (-)-Albine: Information specifically detailing the mass spectrometry analysis and associated matrix effects of "this compound" is limited in current scientific literature. However, this compound is classified as a lupin alkaloid. This technical support center, therefore, focuses on the broader class of lupin alkaloids, as the analytical challenges and mitigation strategies are highly transferable and directly applicable to the analysis of this compound.

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantitative analysis of lupin alkaloids by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of lupin alkaloids?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as a lupin alkaloid, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts).[1][2][3] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][3][4]

Q2: What are the primary causes of matrix effects in the LC-MS analysis of alkaloids?

A2: The primary causes of matrix effects in the LC-MS analysis of alkaloids include:

  • Phospholipids: Abundant in biological matrices like plasma, they can co-elute with analytes and cause significant ion suppression, particularly in electrospray ionization (ESI).[1]

  • Salts and Endogenous Metabolites: High concentrations of salts or other small molecules can compete with the analyte for ionization.[1][4]

  • Proteins: While often removed during sample preparation, residual proteins can still interfere with the analysis.[1][4]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the analyte's signal in a spiked blank matrix extract to the signal of the analyte in a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects. Post-column infusion is another qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs.[5]

Q4: What are the general strategies to mitigate matrix effects?

A4: General strategies to mitigate matrix effects can be categorized as follows:

  • Effective Sample Preparation: To remove interfering components from the matrix.[6][7][8]

  • Chromatographic Separation: To separate the analyte from co-eluting matrix components.[8][9]

  • Use of Internal Standards: To compensate for signal variability.[8][9][10]

  • Matrix-Matched Calibration: To ensure that calibration standards experience the same matrix effects as the samples.[8]

  • Sample Dilution: A simple approach to reduce the concentration of interfering components, though this may compromise sensitivity.[5][9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the LC-MS/MS analysis of lupin alkaloids, with a focus on mitigating matrix effects.

Problem Possible Cause Troubleshooting Steps
Significant Ion Suppression Co-elution of matrix components, especially phospholipids.1. Improve Sample Preparation: Implement a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7][8] 2. Optimize Chromatography: Adjust the mobile phase gradient or use a column with a different chemistry (e.g., phenyl-hexyl) to improve separation from interfering compounds.[8] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[8][10]
High Variability in Results Inconsistent matrix effects between samples.1. Implement a SIL-IS: This will help to normalize the signal and improve reproducibility.[8][10] 2. Ensure Sample Preparation is Reproducible: Automate sample preparation steps if possible to minimize human error. 3. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.[8]
Low Recovery of Analyte Suboptimal extraction conditions for the basic lupin alkaloid.1. Adjust pH: Optimize the pH of the sample and/or extraction solvent to ensure the alkaloid is in its neutral form for efficient extraction.[11] 2. Evaluate Different Extraction Methods: Compare the recovery of SPE with different sorbents and LLE with various organic solvents.[6][7][8]
Poor Peak Shape (Tailing) Interaction of the basic analyte with active sites on the column or in the LC system.1. Use a High-Purity Silica Column: Modern columns have fewer active sites. 2. Modify the Mobile Phase: Add a small amount of a competing base (e.g., triethylamine) or use a mobile phase with a higher ionic strength. 3. Consider a Different Column Chemistry: A phenyl-hexyl or embedded polar group (EPG) column may provide better peak shape for basic compounds.

Data Presentation: Quantitative Impact of Sample Preparation on Matrix Effects

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in the analysis of alkaloids, providing a useful comparison.

Sample Preparation Method Analyte Class Matrix Typical Recovery (%) Matrix Effect (%) Reference
Solid-Phase Extraction (SPE) Lupin AlkaloidsLupin Samples85 - 110≤23 (Suppression)[6][7]
QuEChERS Various AlkaloidsLeguminous Matrices71 - 115-20 to 14[12]
Liquid-Liquid Extraction (LLE) General AnalytesPlasmaVariable, often >80Generally low[1]
Protein Precipitation (PPT) General AnalytesPlasma>90Can be significant[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lupin Alkaloids from Plant Material

This protocol is a general guideline based on published methods for the extraction of lupin alkaloids and should be optimized for your specific application.[6][7]

  • Sample Homogenization:

    • Weigh 200 mg of finely ground and dried lupin sample into a centrifuge tube.

    • Add 1 mL of an extraction solvent (e.g., a mixture of Methanol (B129727):Water or Acetonitrile:Water).[13][14]

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Clean-up:

    • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the supernatant from the previous step onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the lupin alkaloids with 1 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Workflow for Troubleshooting Matrix Effects

cluster_0 Troubleshooting Matrix Effects in Lupin Alkaloid Analysis start Problem Identified: Inaccurate Quantification or Poor Reproducibility check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Significant? check_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes end_good Analysis Validated me_present->end_good No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Implement Internal Standard (SIL-IS Preferred) optimize_lc->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate re_evaluate->end_good Acceptable end_bad Further Method Development Required re_evaluate->end_bad Not Acceptable

Caption: A logical workflow for identifying and mitigating matrix effects.

Sample Preparation Workflow using SPE

cluster_1 Solid-Phase Extraction (SPE) Workflow start Homogenized Sample Supernatant condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute Analyte (Methanol) wash->elute dry_recon 5. Dry Down & Reconstitute elute->dry_recon end Ready for LC-MS/MS Analysis dry_recon->end

Caption: A typical workflow for sample clean-up using Solid-Phase Extraction.

References

Technical Support Center: Optimization of Reaction Conditions for Catechin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of catechins, such as (-)-epicatechin (B1671481) gallate (ECG) and (-)-gallocatechin (B1674406) gallate (GCG).

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of catechins like (-)-ECG and (-)-GCG necessary for research and drug development?

A1: While catechins exhibit numerous health benefits, including antioxidant and anti-inflammatory properties, their therapeutic use is often hindered by poor bioavailability and instability.[1] Derivatization, which is the chemical modification of a molecule, is a crucial strategy to overcome these limitations. For instance, the peracetylation of epigallocatechin-3-gallate (EGCG), a major catechin (B1668976), has been demonstrated to enhance its bioavailability and cancer-preventive activities.[1][2]

Q2: What are the most common derivatization strategies for catechins?

A2: Common derivatization methods for catechins and other flavan-3-ols include:

  • Acylation: The addition of acyl groups (e.g., acetyl, benzoyl) to the hydroxyl groups, which can improve stability and bioavailability.[1]

  • Alkylation/Etherification: The introduction of alkyl groups (e.g., methyl, benzyl) to the hydroxyl groups.[1]

  • Glycosylation: The attachment of sugar moieties to the catechin structure, potentially influencing solubility and biological activity.[1]

  • Polymerization: The formation of catechin-aldehyde polycondensates to create new molecular structures with potentially enhanced properties.[1]

Q3: What are the primary challenges encountered during the derivatization of catechins?

A3: The main challenges in catechin derivatization include:

  • Regioselectivity: Catechins possess multiple hydroxyl groups with similar reactivity, making it difficult to selectively modify a specific position without the use of protecting groups.[1]

  • Stability of Reactants and Products: Catechins are susceptible to degradation, particularly under neutral or alkaline conditions and at elevated temperatures.[1][3] The resulting derivatives may also exhibit stability issues.[1]

  • Reaction Optimization: Identifying the optimal conditions (solvent, catalyst, temperature, and reaction time) to achieve high yields and purity can be a significant challenge.[1][4]

Q4: How can I confirm the successful synthesis of my catechin derivative?

A4: Successful synthesis of a catechin derivative can be confirmed using a combination of analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): For purification and quantification of the final product.[5][6]

  • Mass Spectrometry (MS): To determine the molecular weight of the derivative.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the synthesized derivative.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Poor quality of starting materials Ensure that the catechin and all reagents are of high purity and are not degraded.
Suboptimal reaction temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to degradation of catechins.[9] A temperature range of 30-90°C can be investigated.[4]
Incorrect reaction time Monitor the reaction at different time points to determine the optimal duration for maximum conversion.[4][10]
Inappropriate solvent or catalyst The choice of solvent and catalyst is critical. For acetylation, acetic anhydride (B1165640) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dimethylformamide (DMF) has been shown to be effective.[7][11]
Presence of moisture Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with many derivatization reactions.

Issue 2: Formation of Multiple Products and Purification Difficulties

Possible Cause Suggested Solution
Lack of regioselectivity The multiple hydroxyl groups on the catechin molecule can lead to a mixture of products.[1] Consider using protecting group strategies to selectively block certain hydroxyl groups and direct the reaction to the desired position.
Side reactions Undesirable side reactions can occur under certain conditions. Re-evaluate the reaction parameters, especially temperature and pH, to minimize the formation of byproducts.[1]
Degradation of starting material or product Catechins are unstable in neutral or alkaline conditions.[1] Maintain a slightly acidic pH during the reaction and workup to prevent degradation.
Inefficient purification method Optimize the purification method. Column chromatography with silica (B1680970) gel is a common technique for separating catechin derivatives.[7] Preparative HPLC can also be employed for the fractionation of isomeric mixtures.[12]

Issue 3: Product Instability

Possible Cause Suggested Solution
pH sensitivity Catechins are most stable in acidic conditions (pH < 4) and degrade rapidly in neutral or alkaline solutions.[1] Store the purified derivative in a slightly acidic solution or as a dry solid.
Temperature sensitivity Elevated temperatures can cause degradation or epimerization of catechins.[1] Store samples at low temperatures (-20°C or -80°C).
Oxidation Catechins are prone to oxidation. Store the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Quantitative Data Summary

Table 1: Optimized Conditions for Peracetylation of Polyphenols

ParameterConditionReference
Acylating Agent Acetic Anhydride or Butyric Anhydride[7][11]
Catalyst 4-dimethylaminopyridine (DMAP)[7][11]
Solvent Dimethylformamide (DMF)[7][11]
Reaction Yield 78-97%[7][11]

Experimental Protocols

Protocol 1: General Procedure for Peracetylation of Catechins

This protocol is a general guideline for the peracetylation of catechins, adapted from established methods.[7][11]

  • Dissolution: Dissolve the catechin (e.g., (-)-ECG) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Acylation: Add acetic anhydride to the reaction mixture. The molar ratio of acetic anhydride to the catechin should be optimized for complete derivatization.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using silica gel column chromatography to obtain the peracetylated catechin.

  • Characterization: Confirm the structure and purity of the final product using LC-MS, ¹H NMR, and ¹³C NMR.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: High-Purity Catechin reagents Select Derivatization Strategy (e.g., Acetylation, Benzylation) start->reagents dissolve Dissolve Catechin in Anhydrous Solvent reagents->dissolve add_reagents Add Catalyst and Derivatizing Agent dissolve->add_reagents reaction_conditions Control Reaction Conditions (Temperature, Time) add_reagents->reaction_conditions monitor Monitor Progress (TLC) reaction_conditions->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product (LC-MS, NMR) purify->characterize end End: Purified Derivative characterize->end

Caption: A general experimental workflow for the derivatization of catechins.

troubleshooting_logic cluster_yield_issues Low Yield Troubleshooting cluster_purity_issues Purity Issues Troubleshooting start Derivatization Experiment check_yield Low or No Yield? start->check_yield reagents Check Reagent Purity and Stability check_yield->reagents Yes check_purity Multiple Products? check_yield->check_purity No conditions Optimize Temp, Time, Solvent, Catalyst reagents->conditions moisture Ensure Anhydrous Conditions conditions->moisture regioselectivity Employ Protecting Groups check_purity->regioselectivity Yes success Successful Derivatization check_purity->success No side_reactions Adjust pH and Temperature regioselectivity->side_reactions purification Optimize Purification Method side_reactions->purification

Caption: A logical workflow for troubleshooting common issues in catechin derivatization.

References

Technical Support Center: Strategies to Improve the Solubility of (-)-Albine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Albine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a quinolizidine (B1214090) alkaloid with the molecular formula C14H20N2O.[1][2][3][4] Its calculated LogP value of approximately 1.3 suggests a somewhat lipophilic nature, which often correlates with low aqueous solubility.[1] The calculated water solubility (log10WS) is -2.35 mol/L, confirming its poor solubility in water.[5] For many research and pharmaceutical applications, particularly for in vitro and in vivo studies, achieving an appropriate concentration in aqueous media is crucial for obtaining reliable and reproducible results. Poor solubility can lead to inaccurate assay results, low bioavailability, and challenges in formulation development.[6][7]

Q2: What are the primary strategies to improve the solubility of this compound?

There are several established methods to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized into physical and chemical modifications:[6]

  • Physical Modifications: These methods alter the physical properties of the compound to improve its dissolution rate and solubility. Key techniques include:

    • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the solid compound by reducing its particle size can lead to a faster dissolution rate.[6][8][9]

    • Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier can enhance its wettability and dissolution.[10][11]

  • Chemical Modifications: These approaches involve altering the chemical environment of the compound to increase its solubility. Common strategies include:

    • pH Adjustment: As an alkaloid, this compound's solubility is expected to be pH-dependent. Adjusting the pH of the solvent to protonate the basic nitrogen atoms can significantly increase its aqueous solubility.[7]

    • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic compound.[7][8]

    • Complexation: Using complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, forming a more soluble inclusion complex.[6][12]

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[6]

Q3: Which solubility enhancement strategy should I try first for this compound?

For alkaloids like this compound, pH adjustment is often the most straightforward and effective initial approach. Since alkaloids are basic compounds, they become protonated and more soluble in acidic conditions. If pH adjustment is not suitable for your experimental system (e.g., due to concerns about compound stability or biological compatibility), co-solvency is a good second option. The choice of strategy will ultimately depend on the specific requirements of your experiment, including the desired final concentration, the solvent system's compatibility with downstream assays, and potential toxicity of any excipients used.[7][13]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound precipitates out of solution after initial dissolution. The solution is supersaturated, or the pH has shifted.- Ensure the concentration is below the saturation solubility at the given conditions.- Re-check and adjust the pH of the solution.- Consider using a stabilizing agent or a different solubilization technique.
The chosen co-solvent is interfering with my biological assay. The co-solvent may have its own biological activity or may be toxic to the cells.- Reduce the concentration of the co-solvent to the lowest effective level.- Screen different, more biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400).- Include a vehicle control (co-solvent alone) in your experiment to assess its baseline effect.
pH adjustment is causing degradation of this compound. The compound may be unstable at very low or high pH values.- Determine the pH-stability profile of this compound.- Use the mildest pH that still provides adequate solubility.- Consider using a buffered solution to maintain a stable pH.- If instability persists, explore alternative methods like cyclodextrin (B1172386) complexation.
I am unable to achieve the desired high concentration of this compound. The intrinsic solubility of the compound is very low, and a single method is insufficient.- Combine multiple solubility enhancement techniques. For example, use a co-solvent in a pH-adjusted buffer.- Explore more advanced techniques like solid dispersions or nano-suspensions.[7][11]

Quantitative Data Summary

Solvent/System Expected Solubility of this compound Rationale
WaterVery LowLipophilic nature and poor solvation by polar water molecules.
Acidic Buffer (e.g., pH 2-4)HighProtonation of basic nitrogen atoms leads to the formation of a more soluble salt.
Neutral Buffer (e.g., pH 7.4)LowThe compound is likely in its less soluble free base form.
Basic Buffer (e.g., pH 9-10)Very LowSuppression of protonation of the free base.
EthanolModerate to HighLower polarity compared to water allows for better solvation of the lipophilic molecule.
Dimethyl Sulfoxide (DMSO)HighAprotic, polar solvent capable of dissolving a wide range of compounds.
Polyethylene Glycol 400 (PEG 400)ModerateA common co-solvent that can increase the solubility of poorly water-soluble compounds.
Aqueous Cyclodextrin SolutionModerate to HighFormation of a soluble inclusion complex.

Experimental Protocols

Solubility Determination and Enhancement by pH Adjustment

Objective: To determine the aqueous solubility of this compound as a function of pH and to prepare a stock solution using pH adjustment.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffers for pH 2-6, phosphate (B84403) buffers for pH 6-8, and borate (B1201080) buffers for pH 8-10).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Stock Solution Preparation:

    • Based on the solubility data, select the pH at which this compound has the highest solubility.

    • Weigh the desired amount of this compound and dissolve it in the selected acidic buffer to prepare the stock solution.

    • If necessary, the pH of the final solution for an experiment can be carefully adjusted, but be mindful of potential precipitation.

Solubility Enhancement using Co-solvents

Objective: To enhance the solubility of this compound using a water-miscible co-solvent.

Methodology:

  • Co-solvent Screening:

    • Select a range of biocompatible co-solvents (e.g., ethanol, DMSO, PEG 400, propylene (B89431) glycol).

    • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 50% v/v).

    • Determine the solubility of this compound in each mixture using the equilibrium solubility method described above.

  • Stock Solution Preparation:

    • Dissolve the desired amount of this compound in the pure co-solvent that showed the best solubilizing capacity.

    • For experimental use, this stock solution can be diluted with an aqueous buffer. Perform dilutions slowly while vortexing to avoid precipitation.

Solubility Enhancement by Cyclodextrin Complexation

Objective: To improve the aqueous solubility of this compound through complexation with a cyclodextrin.

Methodology:

  • Cyclodextrin Selection: Screen different types of cyclodextrins, such as β-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Phase Solubility Study:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate and determine the concentration of dissolved this compound as described previously.

    • Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the type of complex formed and the stability constant.

  • Complex Preparation (Kneading Method):

    • Create a paste by kneading a 1:1 or 1:2 molar ratio of this compound and the selected cyclodextrin with a small amount of a water/alcohol mixture.

    • Dry the paste under vacuum to obtain a solid complex.

    • The resulting complex can then be dissolved in an aqueous medium.[14]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_methods Experimental Methods cluster_analysis Analysis and Outcome problem Poor Aqueous Solubility of this compound strategy Select Solubility Enhancement Strategy problem->strategy ph_adjustment pH Adjustment strategy->ph_adjustment Basic Nature cosolvency Co-solvency strategy->cosolvency Lipophilic Nature complexation Cyclodextrin Complexation strategy->complexation Inert System Required analysis Determine Solubility & Stability ph_adjustment->analysis cosolvency->analysis complexation->analysis outcome Optimized Soluble Formulation analysis->outcome

Caption: Workflow for selecting a solubility enhancement strategy for this compound.

logical_relationship cluster_compound This compound Properties cluster_strategies Applicable Strategies cluster_outcome Result alkaloid Alkaloid (Basic) acidification Acidification (pH < pKa) alkaloid->acidification lipophilic Lipophilic (LogP > 0) organic_solvent Co-solvents lipophilic->organic_solvent encapsulation Complexation (e.g., Cyclodextrins) lipophilic->encapsulation solubility Increased Aqueous Solubility acidification->solubility organic_solvent->solubility encapsulation->solubility

Caption: Relationship between this compound's properties and solubility strategies.

References

Technical Support Center: Improving the Selectivity of Analytical Methods for (-)-Epicatechin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (-)-epicatechin (B1671481). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common issues that can arise during the analytical determination of (-)-epicatechin, with a focus on improving selectivity.

Issue 1: Poor Resolution Between (-)-Epicatechin and its Isomers

Q1: My chromatogram shows overlapping peaks for epicatechin and catechin (B1668976) isomers. How can I improve the separation?

A1: Achieving baseline separation of (-)-epicatechin from its enantiomer ((+)-epicatechin) and diastereomers ((+)-catechin and (-)-catechin) is crucial for accurate quantification. Poor resolution is a common challenge that can be addressed by optimizing your chromatographic method.

Possible Causes and Solutions:

  • Inappropriate Column Chemistry: Standard C18 columns are generally insufficient for separating stereoisomers.

    • Solution: Employ a chiral stationary phase (CSP) specifically designed for enantioselective separations. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are effective for separating catechin and epicatechin enantiomers and diastereomers.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences selectivity.

    • Solution 1 (Normal-Phase HPLC): Utilize a non-polar solvent system, typically a mixture of n-hexane and ethanol (B145695), with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[1] The ratio of the solvents should be optimized to achieve the best resolution.[1]

    • Solution 2 (Reversed-Phase HPLC): Incorporate a chiral selector into the aqueous mobile phase. β-cyclodextrin and its derivatives are commonly used for this purpose.[2][3] The isomers form transient diastereomeric inclusion complexes with the cyclodextrin, and the differing stability of these complexes allows for their separation on a phenyl-bonded silica (B1680970) column.[1][2]

  • Inadequate Method Parameters: Flow rate and temperature can affect resolution.

    • Solution: Systematically vary the flow rate and column temperature. A lower flow rate often provides better resolution, though it increases analysis time.

Issue 2: Peak Tailing in the (-)-Epicatechin Peak

Q2: The peak for (-)-epicatechin in my chromatogram is tailing, affecting integration and accuracy. What are the likely causes and how can I fix it?

A2: Peak tailing, characterized by an asymmetry factor greater than 1, can compromise resolution and lead to inaccurate quantification.[4] Several factors can contribute to this issue.

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the polar functional groups of flavonoids like (-)-epicatechin, causing tailing.[4]

    • Solution: Use an end-capped column to minimize silanol interactions. Alternatively, adding a competitive base, such as triethylamine, to the mobile phase can block these active sites.[4]

  • Column Overload: Injecting a sample with a concentration that is too high can saturate the column, leading to peak distortion.[4]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[4]

  • Column Contamination: The accumulation of strongly retained compounds from the sample matrix can create active sites that cause peak tailing.[4]

    • Solution: Use a guard column to protect your analytical column and ensure it is replaced regularly.[4] If the analytical column is contaminated, flushing it with a strong solvent may resolve the issue.[4]

Issue 3: Low Recovery of (-)-Epicatechin from Complex Matrices

Q3: I am experiencing low recovery of (-)-epicatechin when analyzing complex samples like chocolate or plasma. What steps can I take to improve recovery?

A3: The complex nature of many sample matrices can interfere with the extraction and analysis of (-)-epicatechin, leading to lower than expected results.

Possible Causes and Solutions:

  • Inefficient Extraction: The presence of fats, sugars, and proteins in matrices like chocolate can impede the complete extraction of epicatechin.[5]

    • Solution: Optimize your extraction procedure. A mixture of acetone, water, and acetic acid (70:29.5:0.5 v/v/v) is an effective extraction solvent.[5] Employing techniques like sonication can help disrupt the sample matrix and enhance extraction efficiency.[5] For fatty samples, a pre-extraction defatting step with a non-polar solvent like hexane (B92381) can be beneficial.[5]

  • Matrix Effects in LC-MS/MS: Co-eluting components from the matrix can suppress the ionization of (-)-epicatechin in the mass spectrometer source, leading to a reduced signal and underestimation of its concentration.[5]

    • Solution: Implement matrix-matched calibration standards or use the standard addition method to compensate for matrix effects.[5] A post-extraction spike experiment can help quantify the extent of the matrix effect.[5]

  • Analyte Degradation: (-)-Epicatechin can be sensitive to high temperatures, light, and oxidative conditions, which can lead to degradation during sample preparation.[5]

    • Solution: Ensure that all sample processing steps are carried out under controlled conditions to minimize degradation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from analytical methods for the selective determination of (-)-epicatechin and its isomers.

Table 1: Chiral Separation Performance of Analytical Methods

Analytical TechniqueChiral Selector/Stationary PhaseResolution (Rs) for Epicatechin EnantiomersReference
Micellar Electrokinetic Chromatography6-O-alpha-D-glucosyl-beta-cyclodextrin1.92[6]
Capillary Electrophoresis(2-hydroxypropyl)-γ-cyclodextrinBaseline Separation[7]
HPLCModified β-cyclodextrin Chiral Stationary PhaseNot specified, but successful enantiomeric separation[8][9]

Table 2: Recovery and Precision Data for (-)-Epicatechin Analysis in Cocoa-Based Matrices

ParameterValueReference
Recovery (50% spike level)82.2 - 102.1%[8][9]
Recovery (100% spike level)80.4 - 101.1%[8][9]
Precision (Repeatability)1.46 - 3.22%[8][9]

Experimental Protocols

Protocol 1: Chiral Separation of Epicatechin and Catechin Isomers by HPLC

This protocol provides a general framework for the enantioselective analysis of (-)-epicatechin using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

  • Instrumentation: HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).[1]

  • Mobile Phase: A mixture of n-hexane and ethanol with 0.1% trifluoroacetic acid (TFA). A typical starting ratio is 80:20 (v/v) of n-hexane to ethanol.[1]

  • Elution Mode: Isocratic elution is generally used. The ratio of n-hexane to ethanol should be optimized to achieve baseline resolution of all isomers.[1]

  • Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to improve separation.

  • Detection: UV detection at 280 nm is standard for flavonoids.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered through a 0.45 µm filter before injection.

Protocol 2: Enantioseparation of Epicatechin by Micellar Electrokinetic Chromatography (MEKC)

This protocol details a method for the direct enantioseparation of epicatechin using MEKC.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Running Buffer: 200 mM borate-20 mM phosphate (B84403) buffer (pH 6.4) containing 25 mM 6-O-alpha-D-glucosyl-beta-cyclodextrin and 240 mM sodium dodecyl sulfate.[6]

  • Capillary: Fused-silica capillary.

  • Applied Voltage: +25 kV.[6]

  • Temperature: 20°C.[6]

  • Detection: Direct UV detection at 210 nm.[6]

Visualizations

Diagram 1: Experimental Workflow for Chiral HPLC Analysis of (-)-Epicatechin

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample Sample containing (-)-Epicatechin extraction Extraction with appropriate solvent sample->extraction filtration Filtration (0.45 µm) extraction->filtration injection Inject sample onto HPLC filtration->injection separation Separation on Chiral Stationary Phase injection->separation detection UV/PDA Detection (280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification result Result quantification->result Final Concentration of (-)-Epicatechin

Caption: Workflow for the selective analysis of (-)-epicatechin using chiral HPLC.

Diagram 2: Troubleshooting Logic for Poor Peak Resolution in (-)-Epicatechin Analysis

G start Poor Peak Resolution check_column Is a chiral stationary phase (CSP) being used? start->check_column use_csp Implement a polysaccharide-based CSP check_column->use_csp No check_mobile_phase Is the mobile phase optimized for chiral separation? check_column->check_mobile_phase Yes use_csp->check_mobile_phase optimize_normal Optimize n-hexane/ethanol ratio (Normal Phase) check_mobile_phase->optimize_normal No (Normal Phase) add_chiral_selector Add β-cyclodextrin to mobile phase (Reversed Phase) check_mobile_phase->add_chiral_selector No (Reversed Phase) check_flow_rate Is the flow rate optimized? check_mobile_phase->check_flow_rate Yes optimize_normal->check_flow_rate add_chiral_selector->check_flow_rate adjust_flow_rate Decrease flow rate incrementally check_flow_rate->adjust_flow_rate No resolution_achieved Resolution Achieved check_flow_rate->resolution_achieved Yes adjust_flow_rate->resolution_achieved

Caption: A decision tree for troubleshooting poor peak resolution.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for (-)-Albine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is critical. (-)-Albine, a quinolizidine (B1214090) alkaloid found in various Lupinus species, has garnered scientific interest. This guide provides a comparative overview of validated analytical methods suitable for the quantification of this compound and related quinolizidine alkaloids, with a focus on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely used and highly sensitive technique.

Comparison of Analytical Methods

The primary analytical method for the quantification of quinolizidine alkaloids, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial when analyzing complex matrices like plant extracts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require more complex sample preparation, including derivatization for certain alkaloids.

A summary of typical performance data for LC-MS/MS methods used for the analysis of quinolizidine alkaloids is presented below. These values can serve as a benchmark for the validation of methods for this compound quantification.

Validation ParameterHPLC-MS/MS
Limit of Detection (LOD) 0.5 - 1.7 µg/kg
Limit of Quantification (LOQ) 1.0 - 25 µg/kg
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (Recovery) 80 - 115%

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for sample preparation and HPLC-MS/MS analysis relevant to the quantification of this compound.

Sample Preparation: Extraction of Quinolizidine Alkaloids

A common and efficient method for extracting quinolizidine alkaloids from plant material (e.g., lupin seeds) involves a straightforward one-step extraction.[1]

Materials:

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Syringe filters (0.45 µm)

Procedure:

  • Grind the plant material to a fine powder.

  • Weigh a representative sample of the powdered material.

  • Prepare an acidified methanol/water extraction solvent.

  • Add the extraction solvent to the sample at a specific ratio (e.g., 1:10 w/v).

  • Vortex the mixture to ensure thorough mixing.

  • Sonicate the mixture for a defined period (e.g., 60 minutes) to enhance extraction efficiency.[2]

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with an additive like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for the analysis of alkaloids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target analyte.

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analytes.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection Sample Collection (e.g., Lupinus seeds) Grinding Grinding to Homogeneous Powder SampleCollection->Grinding Extraction Solid-Liquid Extraction (e.g., Acidified Methanol/Water) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration HPLC HPLC Separation (C18 Reversed-Phase) Filtration->HPLC MSMS Tandem MS Detection (ESI+, MRM) HPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for the quantification of this compound.

Method Validation Pathway

This diagram outlines the logical progression of validating an analytical method for this compound quantification according to established guidelines.

cluster_validation Analytical Method Validation Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness end Validated Method Robustness->end start Method Development start->Specificity

Caption: Key parameters for analytical method validation.

References

Comparative Analysis of (-)-Albine and Sparteine Bioactivity: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of two quinolizidine (B1214090) alkaloids: (-)-Albine and Sparteine (B1682161). While extensive research has elucidated the pharmacological profile of sparteine, data on the specific bioactivity of isolated this compound is notably scarce in publicly available scientific literature. This guide summarizes the existing data for both compounds, highlighting the current knowledge gaps for this compound and precluding a direct, quantitative comparison.

Introduction to this compound and Sparteine

This compound and sparteine are naturally occurring quinolizidine alkaloids found in various species of the Lupinus genus (lupins). Structurally, they share the same core tetracyclic ring system, which is characteristic of this class of alkaloids.

Sparteine , the more extensively studied of the two, is recognized for its effects on the cardiovascular and central nervous systems.[1][2] It is classified as a class 1a antiarrhythmic agent due to its ability to block sodium channels.[1][3]

This compound is also a major alkaloid in certain lupin species, particularly Lupinus albus.[3] However, despite its known presence, detailed pharmacological studies on the isolated compound are limited. Much of the available information pertains to the bioactivity of whole alkaloid extracts from lupin seeds, which show general antimicrobial properties.

Bioactivity and Mechanism of Action

Sparteine

Sparteine exhibits a range of biological activities, primarily attributed to its interaction with ion channels and receptors:

  • Sodium Channel Blockade: Sparteine is a known sodium channel blocker, which is the basis for its classification as a class 1a antiarrhythmic agent.[1][4] By blocking voltage-gated sodium channels in cardiomyocytes, it reduces the maximum rate of depolarization of the action potential, thereby suppressing cardiac arrhythmias.

  • Anticonvulsant Activity: Studies have shown that sparteine possesses anticonvulsant properties.[2] This effect is thought to be mediated, at least in part, through its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M2 and M4 subtypes.[2]

  • Muscarinic Acetylcholine Receptor Interaction: Sparteine has been shown to interact with mAChRs, which may contribute to its effects on the central nervous system.[2]

  • Other Activities: Sparteine has also been reported to have oxytocic (uterine contracting), diuretic, and anti-inflammatory effects.[5]

This compound

Specific data on the bioactivity and mechanism of action of isolated this compound is not well-documented in the current scientific literature. While it is a component of lupin alkaloid extracts that have demonstrated antimicrobial activity, the direct contribution of this compound to this effect has not been elucidated. Some studies on quinolizidine alkaloids suggest potential interactions with nicotinic and muscarinic acetylcholine receptors, but specific binding data for this compound is not available.

Data Presentation

Due to the lack of quantitative bioactivity data for this compound, a direct comparative table with sparteine cannot be generated at this time. The following table summarizes the available qualitative information.

FeatureSparteineThis compound
Primary Bioactivity Class 1a antiarrhythmic, Anticonvulsant[1][2]Data not available
Mechanism of Action Sodium channel blocker, Muscarinic acetylcholine receptor modulator[1][2][4]Data not available
Receptor Targets Voltage-gated sodium channels, M2 and M4 muscarinic receptors[1][2]Data not available (speculated to interact with acetylcholine receptors)
Therapeutic Potential Antiarrhythmic, Anticonvulsant[1][2]Data not available
Source Lupinus species, Cytisus scoparius (Scotch broom)[3][5]Lupinus albus and other Lupinus species[3]

Experimental Protocols

Detailed experimental protocols for assessing the bioactivity of compounds like sparteine typically involve a range of in vitro and in vivo assays. As no specific studies on isolated this compound are available, the following protocols are based on established methods for characterizing similar alkaloids.

Receptor Binding Assays

Objective: To determine the binding affinity of the compound to specific receptors (e.g., sodium channels, muscarinic receptors).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor.

  • Radioligand Binding: Incubate the membrane preparation with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of the test compound (sparteine or this compound).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Electrophysiological Assays (Patch Clamp)

Objective: To measure the effect of the compound on ion channel function.

Methodology:

  • Cell Culture: Use cells endogenously expressing or transfected to express the ion channel of interest (e.g., voltage-gated sodium channels).

  • Patch Clamp Recording: Use the whole-cell patch-clamp technique to record the ionic currents flowing through the channels in response to a voltage stimulus.

  • Compound Application: Apply the test compound at various concentrations to the cells and record the changes in the ionic currents.

  • Data Analysis: Analyze the current traces to determine the effect of the compound on channel kinetics, such as activation, inactivation, and recovery from inactivation. Calculate the IC50 for channel block.

In Vivo Models of Bioactivity

Objective: To assess the physiological effects of the compound in a living organism.

Methodology (Example: Anticonvulsant Activity):

  • Animal Model: Use a validated animal model of seizures, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents.

  • Compound Administration: Administer the test compound (sparteine or this compound) at various doses via an appropriate route (e.g., intraperitoneal injection).

  • Seizure Induction: Induce seizures using the chosen method after a predetermined time following compound administration.

  • Behavioral Observation: Observe and score the seizure severity and duration.

  • Data Analysis: Determine the dose-dependent effect of the compound on seizure parameters and calculate the ED50 (the dose that produces a therapeutic effect in 50% of the animals).

Signaling Pathways and Experimental Workflows

dot

Sparteine_Signaling_Pathway Sparteine Sparteine Na_Channel Voltage-Gated Sodium Channel Sparteine->Na_Channel Blocks mAChR Muscarinic Acetylcholine Receptor (M2/M4) Sparteine->mAChR Modulates Depolarization Reduced Na+ Influx & Slower Depolarization Hyperexcitability Decreased Neuronal Hyperexcitability Antiarrhythmic Antiarrhythmic Effect Depolarization->Antiarrhythmic Anticonvulsant Anticonvulsant Effect Hyperexcitability->Anticonvulsant

Caption: Signaling pathway of Sparteine's known bioactivity.

dot

Experimental_Workflow Start Start: Compound of Interest (this compound or Sparteine) In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Models Start->In_Vivo Binding Receptor Binding Assays In_Vitro->Binding Functional Functional Assays (e.g., Patch Clamp) In_Vitro->Functional Data_Analysis Data Analysis & Interpretation Binding->Data_Analysis Functional->Data_Analysis Efficacy Efficacy Models (e.g., Arrhythmia, Seizure) In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy->PK_PD Toxicity->PK_PD PK_PD->Data_Analysis

Caption: General experimental workflow for bioactivity assessment.

Conclusion

Sparteine is a well-characterized quinolizidine alkaloid with established antiarrhythmic and anticonvulsant properties, primarily acting as a sodium channel blocker and a modulator of muscarinic acetylcholine receptors.[1][2] In contrast, while this compound is a known constituent of various lupin species, there is a significant lack of publicly available data on its specific bioactivity, mechanism of action, and receptor binding profile when studied as an isolated compound. The current body of research focuses on the effects of crude alkaloid extracts, making it impossible to attribute specific activities to this compound alone.

Therefore, a direct and detailed comparative analysis of the bioactivity of this compound and sparteine is not feasible at this time. Further research, including in vitro and in vivo studies on isolated this compound, is necessary to elucidate its pharmacological profile and enable a meaningful comparison with other quinolizidine alkaloids like sparteine. Such studies would be crucial for understanding the full therapeutic potential of the diverse alkaloids present in Lupinus species.

References

A Comparative Toxicological Profile of Lupin Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of major lupin alkaloids, a class of quinolizidine (B1214090) alkaloids found in plants of the Lupinus genus. Due to their potential as both therapeutic agents and toxins, a thorough understanding of their individual toxicities is crucial for research and drug development. This document summarizes key toxicological data, outlines relevant experimental methodologies, and visualizes the primary mechanism of action of these compounds.

Overview of Lupin Alkaloid Toxicity

Lupin alkaloids, primarily of the quinolizidine type, are known for their effects on the central and peripheral nervous systems. The overall toxicity of lupin seeds is determined by the concentration and composition of these alkaloids. Varieties are often categorized as "bitter" or "sweet," with bitter varieties containing high levels (≥10,000 mg/kg) and sweet varieties containing low levels (≤500 mg/kg) of alkaloids. The primary mechanism of toxicity for many lupin alkaloids is their interaction with nicotinic and muscarinic acetylcholine (B1216132) receptors, leading to a range of neurological symptoms.

Comparative Acute Toxicity

The acute toxicity of lupin alkaloids varies significantly between compounds and across different animal species. Sparteine is generally considered to be one of the more toxic lupin alkaloids. It is important to note that humans, particularly children, appear to be more sensitive to the toxic effects of these alkaloids than rodents. The following table summarizes available acute oral toxicity data for some of the most common lupin alkaloids.

AlkaloidTest SpeciesRoute of AdministrationLD50 (mg/kg bw)Reference
LupanineRatOral1464[1]
LupanineMouseOral410
SparteineMouseOral220
L. angustifolius alkaloid mixRatOral2279[1]

Mechanism of Action: Interaction with Acetylcholine Receptors

The primary pharmacological and toxicological effects of many lupin alkaloids stem from their interaction with nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[2] These interactions can be complex, with different alkaloids exhibiting varying affinities and functional activities (agonist, partial agonist, or antagonist) at different receptor subtypes. This can lead to a range of downstream effects, including disruption of neurotransmission, which manifests as the observed toxicological symptoms.

The following diagram illustrates the general signaling pathway affected by lupin alkaloids.

Lupin Alkaloid Mechanism of Action cluster_synapse Cholinergic Synapse cluster_effects Downstream Effects Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Synaptic Vesicle Postsynaptic_Neuron Postsynaptic Neuron Acetylcholine Acetylcholine (ACh) Synaptic_Cleft ACh_Vesicle->Synaptic_Cleft Release nAChR Nicotinic AChR (Ion Channel) Synaptic_Cleft->nAChR Binds to mAChR Muscarinic AChR (GPCR) Synaptic_Cleft->mAChR Binds to Ion_Flux Ion Flux (Na+, K+, Ca2+) nAChR->Ion_Flux Second_Messenger Second Messenger Signaling mAChR->Second_Messenger Lupanine Lupanine (Weak Agonist/ Desensitizer) Lupanine->nAChR Interacts with Lupanine->mAChR Interacts with Sparteine Sparteine Sparteine->nAChR Interacts with Sparteine->mAChR Interacts with Anagyrine Anagyrine (Partial Agonist/ Desensitizer) Anagyrine->nAChR Interacts with Anagyrine->mAChR Interacts with Cellular_Response Altered Cellular Response Ion_Flux->Cellular_Response Second_Messenger->Cellular_Response Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_decision Dose Adjustment cluster_analysis Data Analysis Animal_Acclimatization Acclimatize Animals (e.g., rats, 5 days) Fasting Fast Animals (overnight) Animal_Acclimatization->Fasting Dose_Preparation Prepare Alkaloid Doses in appropriate vehicle Fasting->Dose_Preparation Dose_Animal_1 Dose first animal (oral gavage) Dose_Preparation->Dose_Animal_1 Observe_48h Observe for 48 hours Dose_Animal_1->Observe_48h Outcome Outcome Observe_48h->Outcome Increase_Dose Increase dose for next animal Outcome->Increase_Dose Survival Decrease_Dose Decrease dose for next animal Outcome->Decrease_Dose Death Continue_Dosing Continue until stopping criteria are met Increase_Dose->Continue_Dosing Decrease_Dose->Continue_Dosing Calculate_LD50 Calculate LD50 using Maximum Likelihood Method Continue_Dosing->Calculate_LD50

References

Validating a Bioassay for the Anti-inflammatory Activity of (-)-Albine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a bioassay to assess the anti-inflammatory properties of the novel compound, (-)-Albine. Given the limited publicly available data on this compound, this document outlines a comparative approach, detailing established in vitro and in vivo assays, presenting hypothetical yet realistic experimental data, and illustrating the underlying cellular signaling pathways. This guide will enable researchers to design and interpret experiments for evaluating the anti-inflammatory potential of this compound and similar investigational compounds.

Comparative Overview of Bioassays for Anti-inflammatory Activity

The selection of an appropriate bioassay is critical for the accurate determination of anti-inflammatory efficacy. The choice depends on the specific research question, the expected mechanism of action, and the stage of drug development. Below is a comparison of commonly employed in vitro and in vivo models.

Table 1: Comparison of In Vitro Anti-inflammatory Bioassays
Assay TypePrincipleEndpoint MeasuredAdvantagesLimitationsCommon Positive Controls
Protein Denaturation Inhibition Assay Inhibition of heat-induced protein (e.g., bovine serum albumin) denaturation.Spectrophotometric measurement of turbidity at 660 nm.Cost-effective, rapid, simple to perform.[1][2][3][4]Non-specific, may not correlate with in vivo efficacy.Diclofenac Sodium, Aspirin[2][4]
Human Red Blood Cell (HRBC) Membrane Stabilization Assay Protection of HRBC membrane from hypotonicity-induced lysis.Spectrophotometric measurement of hemoglobin release at 560 nm.[2]Simple, provides insight into membrane-stabilizing effects.[3]Indirect measure of anti-inflammatory activity.Indomethacin, Diclofenac Sodium[2]
Cyclooxygenase (COX-1 & COX-2) Inhibition Assay Measurement of the inhibition of COX enzymes, which are key in prostaglandin (B15479496) synthesis.Quantification of prostaglandin E2 (PGE2) production via ELISA or other methods.[5]Mechanistic, distinguishes between COX-1 and COX-2 selectivity.Requires more specialized reagents and equipment.Indomethacin, Celecoxib[6]
Lipoxygenase (LOX) Inhibition Assay Measurement of the inhibition of LOX enzymes, involved in leukotriene synthesis.Spectrophotometric measurement of the formation of leukotrienes.[1][7]Provides information on a different pathway of inflammation.Enzyme and substrate can be unstable.Quercetin[2]
Nitric Oxide (NO) Scavenging Assay in Macrophages Quantification of the reduction of nitric oxide production in stimulated macrophages (e.g., RAW 264.7).[8]Spectrophotometric measurement of nitrite (B80452) concentration using Griess reagent.[9]Relevant to inflammatory processes involving NO.Cell-based assay requires sterile culture techniques.Dexamethasone, L-NAME[8]
Cytokine (TNF-α, IL-6) Inhibition Assay in Macrophages Measurement of the inhibition of pro-inflammatory cytokine release from stimulated macrophages.Quantification of cytokine levels using ELISA.[10]Highly relevant to the inflammatory cascade.More expensive and time-consuming than simpler assays.Dexamethasone[10]
Table 2: Comparison of In Vivo Anti-inflammatory Bioassays
Assay TypePrincipleEndpoint MeasuredAdvantagesLimitationsCommon Positive Controls
Carrageenan-Induced Paw Edema in Rodents Induction of acute inflammation in the paw by carrageenan injection.Measurement of paw volume or thickness over time.[11]Well-established, reproducible model of acute inflammation.[6]Only measures acute inflammation, can be subjective.Indomethacin, Diclofenac[11][12]
Cotton Pellet-Induced Granuloma in Rodents Implantation of cotton pellets to induce chronic inflammation and granuloma formation.Measurement of the dry weight of the granulomatous tissue.[12][13]Model for chronic inflammation and proliferative phase.[12]Longer duration, more complex procedure.Indomethacin[12]
Acetic Acid-Induced Vascular Permeability in Mice Intraperitoneal injection of acetic acid to increase vascular permeability.Quantification of a dye (e.g., Evans blue) leaked into the peritoneal cavity.[13]Simple and rapid model for acute inflammation.Non-specific inflammatory stimulus.Diclofenac Sodium[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassays.

Protocol 1: In Vitro Protein Denaturation Inhibition Assay
  • Preparation of Solutions: Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8). Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO).

  • Assay Procedure: To 1.0 mL of the BSA solution, add 100 µL of the test or standard compound solution. A control group should contain the solvent only.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide the animals into groups (n=6): a control group, a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Baseline Measurement: One hour after drug administration, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated as: % Inhibition = [ (Mean Paw Volume Increase in Control - Mean Paw Volume Increase in Test) / Mean Paw Volume Increase in Control ] x 100

Hypothetical Experimental Data

The following tables present hypothetical data for the validation of this compound's anti-inflammatory activity.

Table 3: In Vitro Anti-inflammatory Activity of this compound
AssayConcentration (µg/mL)This compound (% Inhibition ± SD)Diclofenac Sodium (% Inhibition ± SD)
Protein Denaturation Inhibition 10035.2 ± 2.178.5 ± 3.4
25058.7 ± 3.589.1 ± 2.9
50075.4 ± 4.295.3 ± 1.8
HRBC Membrane Stabilization 10028.9 ± 1.965.4 ± 2.8
25051.3 ± 2.878.9 ± 3.1
50069.8 ± 3.988.2 ± 2.5
Table 4: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
Treatment Group (mg/kg)Paw Volume Increase (mL ± SD) at 3 hours% Inhibition of Edema
Control (Vehicle) 0.85 ± 0.07-
Indomethacin (10) 0.24 ± 0.0371.8
This compound (25) 0.68 ± 0.0520.0
This compound (50) 0.45 ± 0.0447.1
This compound (100) 0.31 ± 0.0363.5

Visualizing the Mechanisms and Workflows

Understanding the underlying signaling pathways and experimental workflows is crucial for interpreting the results of the bioassays.

G cluster_pathway Inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation PLA2 PLA2 Cell Membrane->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX COX Arachidonic Acid->COX LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation

Caption: A simplified diagram of the key signaling pathways involved in inflammation.

G cluster_workflow In Vitro Bioassay Workflow Compound Preparation Compound Preparation Assay Setup Assay Setup Compound Preparation->Assay Setup Incubation Incubation Assay Setup->Incubation Measurement Measurement Incubation->Measurement Data Analysis Data Analysis Measurement->Data Analysis G cluster_comparison Logical Framework for Bioassay Validation Hypothesis Hypothesis In Vitro Screening In Vitro Screening Hypothesis->In Vitro Screening Broad Spectrum Assays In Vivo Confirmation In Vivo Confirmation In Vitro Screening->In Vivo Confirmation Promising Candidates Mechanism of Action Studies Mechanism of Action Studies In Vivo Confirmation->Mechanism of Action Studies Confirmed Activity Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

References

Cross-Validation of HPLC and NMR for the Characterization of (-)-Albine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of natural products is paramount. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of the quinolizidine (B1214090) alkaloid, (-)-albine. We present detailed experimental protocols, comparative data, and visual workflows to facilitate a comprehensive understanding of each method's strengths in a cross-validation context.

The structural integrity and purity of a pharmacologically active compound such as this compound, a lupin alkaloid, are critical for its development as a potential therapeutic agent. Cross-validation of analytical methods ensures the reliability and consistency of results across different analytical platforms.[1][2] This guide explores the orthogonal nature of HPLC and NMR, providing a robust framework for the comprehensive characterization of this compound.

Principles of Analysis: HPLC and NMR

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, HPLC, particularly when coupled with mass spectrometry (MS), can provide information on its purity, and molecular weight, and can be used for quantification.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed information about the molecular structure of a compound. It is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. For this compound, ¹H and ¹³C NMR spectra can elucidate its chemical structure by revealing the connectivity of atoms and their chemical environment. Quantitative NMR (qNMR) can also be used for accurate concentration determination.[5][6]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and NMR are outlined below. These protocols are based on established methods for the analysis of lupin alkaloids.[3][4][5]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method coupled with a tandem mass spectrometer (MS/MS) for the identification and quantification of this compound.

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

2. HPLC-MS/MS System and Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

1. Sample Preparation:

  • Accurately weigh 5 mg of the this compound sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or Chloroform-d).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 2.73 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

  • Data Processing: Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., TopSpin, MestReNova).

Comparative Data Presentation

The following table summarizes the key quantitative and qualitative data obtained from the HPLC and NMR analysis of a hypothetical this compound sample.

ParameterHPLC AnalysisNMR Analysis
Identification Retention Time (t R ), Mass-to-charge ratio (m/z)Chemical Shifts (δ), Coupling Constants (J), 2D correlations (COSY, HSQC, HMBC)
Purity Assessment Peak Area Percentage at a specific wavelengthAbsence of impurity signals in the spectrum
Quantification External calibration curveIntegration of specific proton signals relative to an internal standard (qNMR)
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the µg/mL range
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL rangeTypically in the µg/mL range
Structural Information Limited to molecular weight and fragmentationDetailed 3D structural information
Analysis Time ~20 minutes per sample~15 minutes for ¹H, ~1-2 hours for ¹³C per sample

Visualizing the Workflow and Structure

To better illustrate the processes and the molecule of interest, the following diagrams have been generated using Graphviz.

chemical_structure cluster_albine This compound Structure albine_img

Figure 1: Chemical structure of this compound.

cross_validation_workflow start Start: this compound Sample hplc_prep HPLC Sample Preparation (Dissolution, Dilution, Filtration) start->hplc_prep nmr_prep NMR Sample Preparation (Dissolution in Deuterated Solvent) start->nmr_prep hplc_analysis HPLC-MS/MS Analysis (Separation & Detection) hplc_prep->hplc_analysis nmr_analysis NMR Analysis (1H, 13C, 2D NMR) nmr_prep->nmr_analysis hplc_data HPLC Data (Retention Time, Peak Area, Mass Spectrum) hplc_analysis->hplc_data nmr_data NMR Data (Chemical Shifts, Coupling Constants, Integrals) nmr_analysis->nmr_data comparison Data Comparison & Cross-Validation hplc_data->comparison nmr_data->comparison report Final Characterization Report comparison->report

Figure 2: Experimental workflow for cross-validation.

Conclusion

The cross-validation of HPLC and NMR provides a powerful and comprehensive approach for the characterization of this compound. HPLC excels in providing rapid and sensitive quantification and purity assessment, making it ideal for quality control and pharmacokinetic studies.[3] Conversely, NMR offers unparalleled detail regarding the molecular structure, which is indispensable for unambiguous identification and the elucidation of novel compounds.[5] By employing both techniques, researchers can achieve a high degree of confidence in the identity, purity, and concentration of their this compound samples, thereby ensuring the integrity and reproducibility of their research and development efforts. This integrated approach is a cornerstone of robust analytical science in the pharmaceutical and natural product sectors.

References

Comparative Analysis of (-)-Albine Content in Diverse Lupinus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of (-)-albine content across various Lupinus species, designed for researchers, scientists, and professionals in drug development. The guide summarizes quantitative data, details experimental methodologies for alkaloid quantification, and visualizes key processes to facilitate understanding and further research into this pharmacologically relevant quinolizidine (B1214090) alkaloid.

Data Summary: this compound Content in Lupinus Species

The concentration of this compound, a notable quinolizidine alkaloid, exhibits significant variation among different Lupinus species and even between cultivars of the same species. The following table summarizes the available quantitative data from recent studies.

Lupinus SpeciesCultivar/AccessionThis compound Content (mg/kg of seed dry matter)Percentage of Total AlkaloidsReference
Lupinus albuscv. Estoril86.845.9%[1]
Lupinus albusCollection Average (367 accessions)Not explicitly provided in mg/kg4.48% (mean); Range: 0.00 - 18.55%[2]
Lupinus albusBreeding Lines & CultivarsNot explicitly provided in mg/kgMentioned as a major alkaloid[3][4]
Lupinus angustifolius-Mentioned as a minor alkaloidNot quantified[3]
Lupinus luteus-Not typically a major alkaloidNot quantified[3][4]

It is important to note that alkaloid profiles can be influenced by genetic factors ('sweet' vs. 'bitter' varieties) and environmental conditions.[5] In many "sweet" cultivars, bred for nutritional purposes, the overall alkaloid content, including this compound, is significantly reduced.[4]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound relies on robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are the most prevalent and reliable techniques.[6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is a gold standard for the analysis of quinolizidine alkaloids due to its high resolution and the availability of extensive mass spectral libraries.[6]

a) Sample Preparation and Extraction:

  • Grinding: Dry lupin seeds are finely ground to a homogenous powder.

  • Acidic Extraction: A known weight of the seed powder (e.g., 300 mg) is suspended in an acidic solution (e.g., 20 mL of 1 M HCl) and agitated for an extended period (e.g., 24 hours) to extract the alkaloids.[9]

  • Alkalinization and Solid-Phase Extraction: The acidic extract is centrifuged, and the supernatant is collected. The pH of the supernatant is adjusted to approximately 12 with a base (e.g., 3 M NH₄OH).[9] The alkalinized solution is then passed through a solid-phase extraction column (e.g., Isolute® HM-N) to bind the alkaloids.[9]

  • Elution: The alkaloids are eluted from the column using an organic solvent such as dichloromethane (B109758) (CH₂Cl₂).[1][9]

  • Concentration: The eluate is evaporated to dryness under reduced pressure and the residue is reconstituted in a known volume of an appropriate solvent (e.g., methanol (B129727) or chloroform) for GC-MS analysis.[9][10]

b) GC-MS Analysis:

  • Gas Chromatograph: An Agilent 7890A GC or similar, equipped with a capillary column suitable for alkaloid separation (e.g., HP-5 MS, 30 m x 0.250 mm, 0.25 µm film thickness).[9]

  • Injection: A small volume (e.g., 1 µL) of the extracted sample is injected.

  • Oven Temperature Program: A temperature gradient is used to separate the different alkaloids. For example, starting at a lower temperature and gradually increasing to a higher temperature.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer: An Agilent 5975C MSD or a similar mass spectrometer operating in electron impact (EI) ionization mode.[9]

  • Identification and Quantification: Alkaloids are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is typically performed using an internal standard method.[10]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

HPLC-MS/MS offers high sensitivity and specificity, making it an excellent alternative for alkaloid analysis, especially for complex matrices.[8][11]

a) Sample Preparation and Extraction:

  • Grinding: As with the GC-MS protocol, seeds are finely ground.

  • Solvent Extraction: A straightforward one-step extraction using an acidified methanol/water mixture is often effective.[6] For example, 200 mg of sample can be extracted with 1 mL of a methanol:water (60:40, v/v) solution.[8]

  • Purification (Optional but Recommended): Solid-phase extraction (SPE) can be employed to clean up the extract and minimize matrix effects.[11]

  • Final Preparation: The final extract is filtered through a syringe filter (e.g., 0.22 µm) before injection into the HPLC system.

b) HPLC-MS/MS Analysis:

  • HPLC System: A system capable of gradient elution.

  • Column: A reversed-phase C18 column is commonly used for the separation of alkaloids.[12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed.[13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[13]

  • Quantification: Quantification is achieved by comparing the peak areas of the analyte in the sample to a calibration curve generated from authentic standards of this compound.

Visualizations

To further clarify the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing LupinSeeds Lupinus Seeds Grinding Grinding to Fine Powder LupinSeeds->Grinding Extraction Alkaloid Extraction (e.g., Acidic Solution or Methanol/Water) Grinding->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification GCMS GC-MS Analysis Purification->GCMS Reconstitution in Solvent HPLCMS HPLC-MS/MS Analysis Purification->HPLCMS Filtration Identification Identification (Retention Time & Mass Spectra) GCMS->Identification HPLCMS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for this compound quantification.

Biosynthetic_Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Lupinine Lupinine Piperideine->Lupinine Multiple Steps Sparteine Sparteine Piperideine->Sparteine Multiple Steps Lupanine Lupanine Sparteine->Lupanine Enzymatic Oxidation Albine This compound Lupanine->Albine Further Modifications (Hypothesized)

Caption: Biosynthesis of quinolizidine alkaloids from L-lysine.

References

Evaluating Novel Chiral Catalysts: A Methodological Guide in the Absence of Data for (-)-Albine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an effective chiral catalyst is a critical step in asymmetric synthesis, directly impacting enantioselectivity, yield, and overall process efficiency. While the user requested a comparison of the efficacy of (-)-Albine, a comprehensive search of scientific literature and chemical databases reveals no published experimental data on its use as a chiral catalyst. This compound, with the IUPAC name (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one, is a known lupin alkaloid. Its rigid, bicyclic diamine structure is analogous to the well-known chiral ligand (-)-sparteine (B7772259), which has been extensively used in asymmetric synthesis.[1] This structural similarity suggests that this compound could potentially exhibit catalytic activity, but to date, its efficacy has not been reported.

Given the absence of data for this compound, this guide provides a methodological framework for evaluating the efficacy of a novel chiral catalyst. We will use the asymmetric lithiation-substitution of N-Boc-pyrrolidine, a common benchmark reaction for chiral diamine ligands like (-)-sparteine, as an illustrative example.[2] This framework can be adapted to assess the potential of new catalysts such as this compound.

Comparative Framework for a Novel Chiral Catalyst

To evaluate a new chiral catalyst, its performance must be benchmarked against established alternatives in a standardized reaction. The key metrics for comparison are yield and enantiomeric excess (ee%).

Table 1: Template for Comparing Chiral Catalyst Performance in the Asymmetric Lithiation of N-Boc-pyrrolidine

Catalyst/LigandStoichiometry (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)Major Enantiomer
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
(-)-Sparteine110-7819596(R)
(+)-Sparteine Surrogate110-7819095(S)
Other Catalyst 1SpecifySpecifySpecifySpecifySpecifySpecify
Other Catalyst 2SpecifySpecifySpecifySpecifySpecifySpecify

Note: Data for (-)-Sparteine and its surrogate are representative and may vary based on specific reaction conditions and electrophiles used.[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for valid comparisons. Below is a generalized protocol for the asymmetric lithiation-substitution of N-Boc-pyrrolidine, which can be used to evaluate a new chiral catalyst.

Materials:

  • N-Boc-pyrrolidine

  • s-Butyllithium (s-BuLi) in cyclohexane (B81311) (titrated)

  • Chiral diamine ligand (e.g., (-)-sparteine, or the novel catalyst to be tested)

  • Anhydrous diethyl ether or other suitable solvent

  • Electrophile (e.g., trimethylsilyl (B98337) chloride, benzaldehyde)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard laboratory glassware, dried under vacuum

Procedure:

  • Complex Formation: To a solution of the chiral diamine (1.1 equivalents) in anhydrous diethyl ether (2 mL per mmol of substrate) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added s-BuLi (1.1 equivalents) dropwise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the chiral organolithium complex.

  • Deprotonation: A solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the pre-formed complex at -78 °C. The reaction mixture is stirred for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: The chosen electrophile (1.2 equivalents) is added to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The yield of the purified product is determined. The enantiomeric excess (ee%) is determined by chiral HPLC or GC analysis.

Workflow for Chiral Catalyst Evaluation

The systematic evaluation of a new chiral catalyst follows a logical workflow, from initial screening to optimization and comparison.

G cluster_0 Catalyst Preparation & Characterization cluster_1 Initial Screening & Proof of Concept cluster_2 Optimization cluster_3 Benchmarking & Comparison prep Synthesis of Novel Catalyst (e.g., this compound) char Structural & Purity Analysis (NMR, MS, Chiral HPLC) prep->char screen Screening in Benchmark Reaction (e.g., Asymmetric Lithiation) char->screen analyze1 Determine Yield & Enantioselectivity (ee%) screen->analyze1 opt_solvent Solvent Screening analyze1->opt_solvent analyze2 Analyze Yield & ee% opt_solvent->analyze2 opt_temp Temperature Variation opt_temp->analyze2 opt_time Reaction Time Optimization opt_time->analyze2 opt_reagent Reagent Stoichiometry opt_reagent->analyze2 benchmark Run Optimized Reaction vs. Standard Catalysts (e.g., (-)-Sparteine) analyze2->benchmark data_table Compile Comparative Data Table benchmark->data_table conclusion Conclusion on Catalyst Efficacy data_table->conclusion Final Efficacy Assessment

Caption: A logical workflow for the evaluation of a new chiral catalyst.

Signaling Pathways and Reaction Mechanisms

Understanding the mechanism of enantioselection is crucial for rational catalyst design. For the asymmetric lithiation of N-Boc-pyrrolidine with a s-BuLi/chiral diamine complex, the reaction proceeds through a chiral lithiated intermediate. The chiral diamine controls the facial selectivity of the deprotonation and subsequent electrophilic attack.

G cluster_reactants Reactants cluster_deprotonation Asymmetric Deprotonation cluster_product Product Formation sBuLi s-BuLi complex Chiral s-BuLi-Diamine Complex sBuLi->complex diamine Chiral Diamine (e.g., this compound) diamine->complex intermediate Chiral Lithiated Pyrrolidine Intermediate complex->intermediate + N-Boc-pyrrolidine pyrrolidine N-Boc-pyrrolidine pyrrolidine->intermediate product Enantioenriched Product intermediate->product + Electrophile electrophile Electrophile (E+) electrophile->product

Caption: Generalized pathway for catalyst-controlled asymmetric deprotonation.

References

Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Validating the direct physical interaction of a small molecule with its intended biological target within a cellular context is a cornerstone of modern drug discovery and chemical biology. This guide provides a comparative overview of two prominent methods for confirming the target engagement of novel kinase inhibitors: the Cellular Thermal Shift Assay (CETSA) and Kinobead-based Affinity Chromatography coupled with Mass Spectrometry (Kinobeads).

For the purpose of this guide, we will consider a hypothetical ATP-competitive kinase inhibitor, herein referred to as "Kinase Inhibitor X," to illustrate the application and comparison of these techniques. While the user requested information on "(-)-Albine," extensive searches of scientific literature and databases did not yield any information on a compound with this name, suggesting it may be a hypothetical or incorrectly named molecule. Therefore, we will proceed with a representative example from the well-established class of kinase inhibitors to fulfill the detailed requirements of this guide.

This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust methods for target engagement validation.

Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement methodology is a critical decision in the drug development pipeline. Both CETSA and Kinobeads offer powerful, label-free approaches to confirm and quantify the interaction between a drug and its target in a cellular environment. The choice between them often depends on the specific research question, available resources, and the desired scope of the analysis (i.e., single target confirmation versus proteome-wide profiling).

FeatureCellular Thermal Shift Assay (CETSA)Kinobead-based Affinity Chromatography
Principle Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.[1]Competitively measures the binding of endogenous kinases to immobilized broad-spectrum kinase inhibitors.[2][3][4]
Environment Intact cells, cell lysates, or tissue samples.[1]Cell or tissue lysates.[2][3]
Primary Output Confirmation of target engagement, determination of cellular EC50 (potency).[1]Identification of kinase targets, determination of apparent dissociation constants (Kdapp), and selectivity profiling.[4]
Compound Modification Not required.Not required.
Throughput Can be adapted for higher throughput screening.[1]Moderate to high, suitable for profiling multiple compounds.[3]
Target Scope Can be applied to any soluble protein.Primarily focused on the kinome, but can identify other ATP-binding proteins.[3]
Strengths Directly demonstrates target engagement in a physiological context (intact cells).Provides a broad overview of a compound's kinase selectivity.
Limitations May not be suitable for all targets (e.g., membrane proteins without optimization).Performed in lysates, which may not fully recapitulate the cellular environment.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The CETSA protocol is designed to determine whether Kinase Inhibitor X binds to its intended kinase target within intact cells, leading to its thermal stabilization.

Materials:

  • Cell line expressing the target kinase

  • Kinase Inhibitor X

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for precise temperature control (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Culture cells to an appropriate density and treat with either vehicle (e.g., DMSO) or varying concentrations of Kinase Inhibitor X for a specified time.

  • Heating: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation.[1]

  • Cell Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.[1]

  • Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the presence of Kinase Inhibitor X indicates target engagement.

Kinobead-based Competition Assay

This protocol aims to identify the kinase targets of Kinase Inhibitor X and assess its selectivity across the kinome.

Materials:

  • Cell line(s) of interest

  • Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)

  • Lysis buffer

  • Kinase Inhibitor X

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a large batch of cell lysate from the chosen cell line(s).

  • Competition: Aliquot the lysate and incubate with increasing concentrations of Kinase Inhibitor X or a vehicle control.[2]

  • Affinity Enrichment: Add Kinobeads to the lysates and incubate to allow for the binding of kinases. Kinases that are bound to Kinase Inhibitor X will not bind to the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.[3]

  • Data Analysis: Compare the amount of each kinase pulled down in the presence of Kinase Inhibitor X to the vehicle control. A dose-dependent decrease in the amount of a specific kinase bound to the beads indicates that it is a target of Kinase Inhibitor X.[4]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Kinase Inhibitor X Inhibitor->ERK Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target of kinase inhibitors.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Cells Cells Treatment Treat with Kinase Inhibitor X or Vehicle Cells->Treatment Heat Apply Heat Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western_Blot Western Blot of Soluble Fraction Centrifugation->Western_Blot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow Lysate Cell Lysate Competition Incubate with Kinase Inhibitor X Lysate->Competition Enrichment Add Kinobeads for Affinity Enrichment Competition->Enrichment Wash Wash Beads Enrichment->Wash Elute_Digest Elute and Digest Proteins Wash->Elute_Digest LC_MS LC-MS/MS Analysis Elute_Digest->LC_MS Data_Analysis Identify and Quantify Bound Kinases LC_MS->Data_Analysis

Caption: Experimental workflow for the Kinobead-based competition assay.

Logical_Comparison CETSA CETSA Result: Target Stabilization Validation Target Engagement Validated CETSA->Validation Kinobeads Kinobeads Result: Target in Hit List Kinobeads->Validation

Caption: Logical relationship for validating target engagement with CETSA and Kinobeads.

References

A Comparative Guide to the Reproducibility of (-)-Albine Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible extraction of bioactive compounds is a cornerstone of successful research. This guide provides a comparative analysis of established protocols for the extraction of (-)-albine, a quinolizidine (B1214090) alkaloid found in Lupinus species, with a particular focus on Lupinus albus. The following sections detail experimental methodologies, present quantitative data for comparison, and illustrate a key signaling pathway potentially modulated by this class of alkaloids.

Quantitative Data on Alkaloid Composition in Lupinus albus

The yield and composition of alkaloids, including this compound, can vary significantly based on the plant genotype, environmental conditions, and the extraction method employed. The following table summarizes the quantitative analysis of major quinolizidine alkaloids found in Lupinus albus seeds from various studies. While direct comparative studies of this compound yield from different extraction methods are limited, this data provides an insight into the expected prevalence of this compound relative to other major alkaloids.

Genotype/LandraceLupanine (B156748) (%)13α-Hydroxylupanine (%)Albine (%)Angustifoline (%)13α-Tigloyloxylupanine (%)Total Alkaloids (mg/kg)Reference
L. albus Landraces (Average)Main ComponentMain ComponentMain ComponentWell-representedWell-representedHigh[1]
L. albus cv. Estoril------[2]
L. albus Cultivars (General)Main Alkaloid-Present--5000 - 40,000 (bitter)[3]

Note: The data presented is based on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) analyses.[1][3] The term "Main Component" indicates that the alkaloid is one of the most abundant, but specific percentages were not provided in a comparative format across multiple extraction types in the cited literature.

Experimental Protocols for Quinolizidine Alkaloid Extraction

Below are detailed methodologies for the extraction of quinolizidine alkaloids from Lupinus albus seeds. These protocols are foundational and can be optimized for the specific isolation of this compound.

Protocol 1: Ethanolic Extraction in Basic Medium

This method utilizes a basic medium to facilitate the extraction of alkaloids into an organic solvent.[4]

Materials:

  • Dried and finely ground Lupinus albus seeds

  • 25% Potassium Hydroxide (B78521) (KOH) solution

  • Celite®

  • Ethanol (B145695)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate elution solvents (e.g., gradients of chloroform/methanol)

Procedure:

  • Sample Preparation: Weigh 50 g of finely ground Lupinus albus seeds.

  • Basification: Add 40 mL of a 25% aqueous KOH solution to the ground seeds, followed by 20 g of Celite® to create a dry powder mixture.

  • Extraction: To this mixture, add 200 mL of ethanol and stir gently overnight (approximately 16 hours) using a magnetic stirrer.

  • Filtration and Concentration: Filter the mixture to separate the solid residue. The ethanolic extract is then concentrated under reduced pressure using a rotary evaporator.

  • Purification by Column Chromatography:

    • The crude extract is dissolved in a minimal amount of the initial elution solvent and loaded onto a silica gel column.

    • Elute the column with a gradient of appropriate solvents (e.g., chloroform-methanol mixtures of increasing polarity).

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to yield the isolated alkaloid.

Protocol 2: Acidic Extraction followed by Liquid-Liquid Extraction

This protocol involves an initial extraction with an acidic solution followed by purification through liquid-liquid extraction.[2][5][6]

Materials:

  • Dried and finely ground Lupinus albus seeds

  • 5% Trichloroacetic acid (TCA) solution

  • Ammonium (B1175870) hydroxide or other base for alkalinization

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Acidic Extraction: Extract the ground seeds with a 5% TCA solution for 30 minutes with constant stirring.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Alkalinization: Carefully transfer the supernatant to a separatory funnel and make it alkaline (pH > 10) by the dropwise addition of a base like ammonium hydroxide.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction by adding an equal volume of dichloromethane. Shake the funnel vigorously and allow the layers to separate. Collect the organic (lower) layer. Repeat this step three times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract to dryness using a rotary evaporator to obtain the crude alkaloid mixture.

  • Further Purification: The crude extract can be further purified using techniques like column chromatography or preparative HPLC to isolate this compound.

Signaling Pathways Modulated by Quinolizidine Alkaloids

While specific signaling pathways for this compound are not well-elucidated, research on the broader class of quinolizidine alkaloids, particularly major components like lupanine and sparteine, provides insights into their potential biological activities.[7][8][9] These alkaloids are known to interact with the nervous and endocrine systems.

Quinolizidine_Alkaloid_Signaling cluster_neuron Neuronal Synapse cluster_pancreas Pancreatic β-cell QA Quinolizidine Alkaloids AChR Acetylcholine (B1216132) Receptors (Nicotinic & Muscarinic) QA->AChR Inhibition/Modulation IonChannels Na+/K+ Channels QA->IonChannels Modulation Neurotransmission Modulation of Neurotransmission AChR->Neurotransmission IonChannels->Neurotransmission Lupanine Lupanine KATP ATP-sensitive K+ Channels (KATP) Lupanine->KATP Inhibition InsulinGene Insulin (B600854) Gene Expression Lupanine->InsulinGene Upregulation Depolarization Membrane Depolarization KATP->Depolarization Leads to InsulinSecretion Insulin Secretion Depolarization->InsulinSecretion Stimulates InsulinGene->InsulinSecretion Increases Insulin Supply

Caption: Potential signaling pathways affected by quinolizidine alkaloids.

The diagram above illustrates two key mechanisms of action for quinolizidine alkaloids. In neuronal synapses, they can modulate the activity of acetylcholine receptors and ion channels, thereby affecting neurotransmission.[7][9] In pancreatic β-cells, alkaloids like lupanine have been shown to inhibit ATP-sensitive potassium channels and upregulate insulin gene expression, leading to increased insulin secretion.[8] These pathways highlight the potential for this compound and related compounds to have applications in neuromodulatory and metabolic research.

References

Data Presentation: A Comparative Look at Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Examination of (-)-Arbutin Quantification: A Comparative Guide

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (-)-arbutin (also known as beta-arbutin), a key active ingredient in many pharmaceutical and cosmetic products valued for its skin-lightening properties. While a formal, large-scale inter-laboratory comparison study on (-)-arbutin quantification is not extensively documented in publicly available literature, this document synthesizes data from various independent analytical method validations to offer a comparative overview for researchers, scientists, and drug development professionals. The aim is to guide the selection of an appropriate analytical technique and to highlight the importance of standardized protocols in achieving reproducible results.

The accurate quantification of (-)-arbutin is critical for ensuring product efficacy and safety. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common. The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance characteristics of different analytical methods as reported in various studies.

Table 1: Performance Characteristics of HPLC-UV Methods for (-)-Arbutin Quantification

Linearity (r²)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)Matrix
> 0.999Intra-day: 0.5-2.3, Inter-day: 1.0-2.2[1]0.003% (w/w)[1][2]0.009% (w/w)[1][2]Cosmetics, Drugs, Food Supplements[1][2]
> 0.9993Intra-day: < 2.53, Inter-day: < 3.23[3][4]1 µg/mL[3]Not SpecifiedPlant Materials[3]
0.999Not Specified7.8 ppm26.1 ppmCosmetics[5]

Table 2: Performance Characteristics of a GC-MS Method for (-)-Arbutin Quantification

Linearity (r²)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)Matrix
> 0.9987< 50.009 µg/mL[6]Not SpecifiedPlant Extracts[6]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to minimizing inter-laboratory variability. Below are representative methodologies for the two most common analytical techniques used for (-)-arbutin quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust method for arbutin (B1665170) quantification and is often the first choice for routine analysis due to its simplicity and cost-effectiveness.[7]

1. Sample Preparation:

  • Extraction of arbutin from the sample matrix (e.g., cosmetic cream, plant extract) is typically performed using a suitable solvent such as methanol (B129727), water, or a mixture thereof.[7]

  • The resulting extract is then filtered prior to injection into the HPLC system.[7]

  • For complex matrices, a solid-phase extraction (SPE) step may be incorporated to remove interfering substances.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is frequently used.[2]

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of water and an organic solvent like methanol or acetonitrile.[3][4]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection is commonly performed at a wavelength of 280 nm or 289 nm.[2][3]

3. Quantification:

  • A calibration curve is generated using standard solutions of (-)-arbutin of known concentrations.

  • The concentration of (-)-arbutin in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires a derivatization step to increase the volatility of the polar (-)-arbutin molecule.

1. Sample Preparation and Derivatization:

  • The sample containing (-)-arbutin is extracted with a suitable solvent.

  • The extract is dried, and a derivatizing agent, such as a trimethylsilyl (B98337) (TMS) agent, is added.[8]

  • The mixture is heated to facilitate the reaction, making the arbutin more volatile for GC analysis.[8]

2. GC-MS Conditions:

  • Column: A non-polar capillary column is typically used.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to ensure good separation of the derivatized arbutin from other components.

  • Ionization Mode: Electron Ionization (EI) is standard.[8]

  • Detection Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity by monitoring specific ions characteristic of the derivatized arbutin.[8]

3. Quantification:

  • Quantification is typically performed using an internal standard, such as a deuterated analog of arbutin, to correct for variations in sample preparation and injection.

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

Mandatory Visualization

The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison study, providing a logical framework for ensuring consistency and comparability of results among participating laboratories.

Inter_Laboratory_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Reporting and Follow-up A Study Design and Protocol Development B Selection of Participating Laboratories A->B C Preparation and Homogenization of Test Samples B->C D Sample Distribution C->D E Sample Analysis by Participating Laboratories D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results (e.g., Z-scores) F->G H Evaluation of Laboratory Performance G->H I Issuance of Inter-laboratory Comparison Report H->I J Corrective Actions by Laboratories (if needed) I->J

Caption: Workflow for an Inter-laboratory Comparison Study.

References

The Enigmatic Nature of (-)-Albine: A Quest for Structure-Activity Relationship Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the pharmacological potential of natural alkaloids, a comprehensive analysis of the structure-activity relationship (SAR) of (-)-albine and its synthetic derivatives remains an uncharted area of research. Extensive searches of available scientific literature and chemical databases have revealed a notable absence of studies detailing the biological activities of this specific lupin alkaloid, precluding any meaningful comparison of its derivatives.

This compound, a tetracyclic quinolizidine (B1214090) alkaloid with the chemical formula C₁₄H₂₀N₂O, has been identified and its structure elucidated. However, beyond its basic chemical characterization, there is a significant lack of published data on its pharmacological or biological effects. This critical gap in the scientific record makes it impossible to establish a baseline activity from which to evaluate the impact of structural modifications.

The core principle of a structure-activity relationship study is to systematically alter the chemical structure of a parent compound and observe how these changes affect its biological activity. This process is fundamental in drug discovery and development, allowing researchers to optimize a compound's potency, selectivity, and pharmacokinetic properties. The generation of a comparison guide, as requested, is contingent upon the existence of such data, including quantitative measures of activity (e.g., IC₅₀, EC₅₀, MIC values) for a series of related compounds.

Our investigation to fulfill the request for a detailed comparison guide on this compound and its derivatives involved a multi-step search strategy:

  • Initial Search for SAR Studies: A broad search for existing SAR studies on this compound and its synthetic analogues yielded no specific results. The search results were populated with studies on other, more extensively researched alkaloids.

  • Identification of Chemical Structure and Biological Activity: Subsequent searches successfully identified the chemical structure of this compound. However, these searches failed to uncover any associated biological activity data.

  • Targeted Search for Pharmacological Data: Focused searches for specific biological effects, such as cytotoxicity, antimicrobial activity, or receptor binding profiles of this compound, also proved fruitless.

The absence of this foundational information makes it impossible to proceed with the creation of a meaningful and data-driven comparison guide. The necessary components for such a guide, including tables of quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be generated without the underlying experimental results.

Therefore, for researchers, scientists, and drug development professionals interested in the potential of this compound, the immediate and critical next step would be to conduct foundational research to determine its biological activity profile. Future research endeavors could focus on:

  • Screening for Biological Activity: Testing this compound against a wide range of biological targets to identify any potential therapeutic effects.

  • Synthesis of Derivatives: Once a biological activity is established, a library of synthetic derivatives can be created by modifying the core structure of this compound.

  • Biological Evaluation of Derivatives: Each derivative would then need to be tested using the same biological assays to quantify the impact of the structural changes.

Only after such primary research is conducted and published will it be possible to compile a comprehensive structure-activity relationship guide for this compound and its synthetic derivatives. Until then, this particular alkaloid remains an enigma in the vast landscape of natural product chemistry.

The Pharmacological Profile of (-)-Albine: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo pharmacological data for the quinolizidine (B1214090) alkaloid (-)-Albine is not available in the current scientific literature. This guide provides a comparative overview based on the known pharmacological effects of the broader class of quinolizidine alkaloids (QAs) found in Lupinus species, to which this compound belongs. The information presented here is intended to serve as a potential framework for future research and should not be interpreted as validated effects of this compound.

Introduction to this compound and Quinolizidine Alkaloids

This compound is a quinolizidine alkaloid, a class of nitrogen-containing secondary metabolites predominantly found in plants of the Lupinus genus.[1][2] While the specific biological activities of this compound remain largely uninvestigated, the broader family of quinolizidine alkaloids has been reported to possess a range of pharmacological properties, including antimicrobial, anti-inflammatory, and insect antifeedant effects.[2][3] This guide will extrapolate from the known effects of related quinolizidine alkaloids to provide a potential, though unconfirmed, pharmacological profile for this compound and compare it to other compounds with similar activities.

Potential Pharmacological Effects and Comparison

Based on the activities of other quinolizidine alkaloids, this compound could potentially exhibit the following pharmacological effects. It is crucial to reiterate that these are hypothetical and require experimental validation.

Antimicrobial Activity

Quinolizidine alkaloids have demonstrated activity against various microbes.[2][3] For instance, extracts from Lupinus species containing a mixture of these alkaloids have shown inhibitory effects on the growth of certain bacteria and fungi. The potential antimicrobial effect of this compound is compared below with a standard antibiotic, Ciprofloxacin.

Table 1: Hypothetical Antimicrobial Activity Comparison

CompoundTarget MicroorganismsMechanism of Action (Postulated for this compound)Efficacy (Hypothetical MIC range for this compound)Reference Compound (Ciprofloxacin) MIC Range
This compound Bacteria (Gram-positive and Gram-negative), FungiDisruption of cell membrane integrity, inhibition of essential enzymes10-100 µg/mL0.015-1 µg/mL (for susceptible bacteria)
Ciprofloxacin Broad-spectrum antibacterialInhibition of DNA gyrase and topoisomerase IV--
Anti-inflammatory Activity

Several quinolizidine alkaloids have been reported to possess anti-inflammatory properties.[2][3] This effect is often attributed to the modulation of inflammatory pathways. A hypothetical comparison with the well-known nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen is presented below.

Table 2: Hypothetical Anti-inflammatory Activity Comparison

CompoundModel of Inflammation (Example)Mechanism of Action (Postulated for this compound)Efficacy (Hypothetical Inhibition for this compound)Reference Compound (Ibuprofen) Efficacy
This compound Carrageenan-induced paw edema in rodentsInhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), modulation of NF-κB pathway20-50% reduction in paw volume40-60% reduction in paw volume
Ibuprofen Carrageenan-induced paw edema in rodentsNon-selective inhibition of cyclooxygenase (COX) enzymes--

Experimental Protocols for In Vivo Validation

The following are detailed, representative experimental protocols that could be adapted to validate the potential pharmacological effects of this compound in vivo.

Antimicrobial Activity (In Vivo Model)

Objective: To determine the efficacy of this compound in a murine model of bacterial infection.

Materials:

  • This compound (purified compound)

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus)

  • 6-8 week old BALB/c mice

  • Vehicle (e.g., saline with 1% Tween 80)

  • Positive control antibiotic (e.g., Vancomycin)

  • Sterile saline

  • Bacterial culture media (e.g., Tryptic Soy Broth)

Procedure:

  • Bacterial Preparation: Culture S. aureus to mid-logarithmic phase, wash with sterile saline, and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Animal Grouping: Randomly divide mice into four groups (n=8 per group): Vehicle control, this compound low dose, this compound high dose, and Vancomycin control.

  • Infection: Induce a systemic infection by intraperitoneally injecting 0.1 mL of the bacterial suspension into each mouse.

  • Treatment: One hour post-infection, administer the respective treatments intravenously or intraperitoneally.

  • Monitoring: Monitor the mice for 72 hours for survival and clinical signs of illness.

  • Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of mice from each group and collect blood and spleen for bacterial load enumeration by plating serial dilutions on agar (B569324) plates.

  • Data Analysis: Compare the survival rates and bacterial loads between the different treatment groups using appropriate statistical tests.

Anti-inflammatory Activity (In Vivo Model)

Objective: To evaluate the anti-inflammatory effect of this compound on carrageenan-induced paw edema in rats.

Materials:

  • This compound (purified compound)

  • Carrageenan solution (1% w/v in sterile saline)

  • 6-8 week old Wistar rats

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Randomly divide rats into four groups (n=6 per group): Vehicle control, this compound low dose, this compound high dose, and Indomethacin control.

  • Treatment: Administer the respective treatments orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Analyze the data using ANOVA followed by a post-hoc test.

Potential Signaling Pathways and Mechanisms of Action

The exact signaling pathways modulated by this compound are unknown. However, based on the activities of other natural products with antimicrobial and anti-inflammatory effects, the following pathways are plausible targets.

Postulated Antimicrobial Mechanism

antimicrobial_pathway Albine This compound Membrane Bacterial Cell Membrane Albine->Membrane Interacts with Enzymes Essential Bacterial Enzymes Albine->Enzymes Binds to Disruption Membrane Disruption & Permeabilization Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Caption: Postulated antimicrobial mechanism of this compound.

Postulated Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway Albine This compound Albine->NFkB_pathway Inhibits NFkB NF-κB (p65/p50) NFkB_pathway->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Conclusion

While this compound presents an interesting subject for pharmacological investigation due to its classification as a quinolizidine alkaloid, there is a clear need for foundational in vitro and in vivo studies to elucidate its specific biological effects. The comparative data and experimental protocols provided in this guide are based on the broader activities of its chemical class and are intended to be a starting point for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this natural compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform rigorous pharmacological testing to validate these hypothetical effects and uncover its true therapeutic promise.

References

Comparative Metabolomics of High and Low (-)-Albine Producing Lupins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the metabolomic profiles of high and low (-)-albine producing lupin varieties, with a focus on quinolizidine (B1214090) alkaloids. The information presented herein is synthesized from multiple studies to offer objective comparisons and supporting experimental data for researchers, scientists, and drug development professionals.

Comparative Analysis of Metabolite Profiles

Quinolizidine alkaloids (QAs) are a class of secondary metabolites characteristic of the Lupinus genus, with this compound being a notable QA in Lupinus albus (white lupin).[1][2][3][4] The total alkaloid content can vary significantly between "bitter" (high-alkaloid) and "sweet" (low-alkaloid) varieties, with breeding programs actively selecting for lower alkaloid levels to improve the suitability of lupin seeds for human and animal consumption.[5][6]

The following table summarizes the quantitative differences in major quinolizidine alkaloids between high-alkaloid (landraces) and low-alkaloid (breeding lines) Lupinus albus seeds. The data highlights that while lupanine (B156748) is often the most abundant QA, the relative proportions of other alkaloids, including albine, also differ significantly.

MetaboliteHigh-Alkaloid Varieties (Landraces)Low-Alkaloid Varieties (Breeding Lines)
Total Alkaloids 14,041 - 37,321 mg/kg 95 - 990 mg/kg
Lupanine81% of total QAs62% of total QAs
13α-hydroxylupanineMinor Component9.6% of total QAs
Multiflorine9.3% of total QAs1.5% of total QAs
This compound Variable, up to 18.55% of total QAs in some accessions [3]Significantly Reduced
Angustifoline2.07% (mean in a collection)[3]Minor Component

Data synthesized from multiple sources.[3][6] The exact percentages can vary between specific cultivars and environmental conditions.

Experimental Protocols

A robust comparative metabolomics study requires standardized and detailed experimental protocols. The following outlines a comprehensive workflow for the extraction, analysis, and identification of metabolites from lupin seeds.

2.1. Sample Preparation and Metabolite Extraction

This protocol is adapted from methodologies for plant metabolomics and quinolizidine alkaloid analysis.[7][8][9]

  • Sample Collection: Collect seeds from at least five biological replicates of both high and low this compound producing lupin varieties. Ensure plants are grown under identical environmental conditions.

  • Homogenization: Freeze the seeds in liquid nitrogen and grind them into a fine powder using a cryogenic grinder or a mortar and pestle.

  • Extraction:

    • Weigh approximately 100 mg of the powdered seed material into a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol (B129727) (pre-chilled to -20°C).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 4°C for 1 hour with continuous shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction on the remaining pellet with an additional 1 mL of 80% methanol to maximize metabolite recovery.

    • Pool the supernatants for the same sample.

  • Solvent Removal: Evaporate the solvent from the pooled supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Storage: The dried extracts can be stored at -80°C until analysis.[10]

2.2. UPLC-MS/MS Analysis

This protocol describes a general approach for untargeted metabolomic profiling.[11][12][13]

  • Reconstitution: Reconstitute the dried extracts in a suitable solvent, such as 100 µL of 50% methanol. Vortex and centrifuge to pellet any insoluble debris.

  • Chromatography:

    • System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Column: A reverse-phase column (e.g., C18) is commonly used for the separation of a wide range of metabolites.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Both positive and negative electrospray ionization (ESI) should be used in separate runs to achieve broad metabolite coverage.

    • Data Acquisition: Acquire data in a data-dependent MS/MS mode to collect fragmentation data for metabolite identification.

  • Quality Control: Inject a pooled quality control (QC) sample, created by mixing a small aliquot from each sample, periodically throughout the analytical run to monitor system stability.[13]

2.3. Data Analysis

  • Data Processing: Process the raw UPLC-MS data using software such as Progenesis QI, XCMS, or similar platforms to perform peak picking, alignment, and normalization.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, MassBank) and analytical standards.

  • Statistical Analysis: Use multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to visualize the metabolic differences between the high and low this compound producing groups. Perform univariate statistical tests (e.g., t-test, ANOVA) to identify individual metabolites that are significantly different.[12]

Visualizations: Workflows and Pathways

3.1. Experimental Workflow

The following diagram illustrates the key steps in the comparative metabolomics workflow, from sample collection to data analysis.

G cluster_collection Sample Collection & Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis & Identification cluster_data_analysis Data Interpretation High_Albine High this compound Lupin Seeds Grinding Cryogenic Grinding High_Albine->Grinding Low_Albine Low this compound Lupin Seeds Low_Albine->Grinding Extraction Methanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Solvent Evaporation Centrifugation->Drying UPLC_MS UPLC-MS/MS Analysis Drying->UPLC_MS Data_Processing Data Processing UPLC_MS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Stats Statistical Analysis (PCA, OPLS-DA) Metabolite_ID->Stats Comparison Comparative Analysis Stats->Comparison

Caption: Experimental workflow for comparative metabolomics of lupin seeds.

3.2. Quinolizidine Alkaloid Biosynthesis Pathway

This compound is synthesized from L-lysine through a series of enzymatic reactions. While the initial steps are well-characterized, many subsequent reactions in the pathway are still under investigation.[1][14][15]

G Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Copper Amine Oxidase Lupanine Lupanine Piperideine->Lupanine Multiple Steps (Uncharacterized) Multiflorine Multiflorine Piperideine->Multiflorine Multiple Steps (Uncharacterized) Other_QAs Other Quinolizidine Alkaloids Lupanine->Other_QAs Modifications Albine This compound Multiflorine->Albine Enzymatic Conversion (Hypothesized)

Caption: Simplified biosynthesis pathway of quinolizidine alkaloids in Lupinus.

References

The Enigmatic Stereochemistry of (-)-Albine: A Case Study in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The absolute stereochemistry of the lupin alkaloid (-)-albine, a member of the quinolizidine (B1214090) alkaloid family, remains a topic of significant interest within the natural product synthesis community. While its presence in various Lupinus species is well-documented, a definitive total synthesis elucidating and unequivocally confirming its three-dimensional structure has yet to be reported in publicly available literature. This guide explores the common methodologies employed for absolute stereochemistry determination in analogous natural products and presents a hypothetical framework for how the stereochemistry of a synthetic this compound could be rigorously confirmed.

The challenge in assigning the absolute configuration of complex natural products like this compound lies in establishing the precise spatial arrangement of atoms at each of its chiral centers. For synthetic chemists, achieving a target molecule with the correct stereochemistry is a critical measure of success, as even minor variations can drastically alter its biological activity.

Comparative Analysis of Stereochemical Determination Methods

Several powerful analytical techniques are routinely used to determine the absolute stereochemistry of chiral molecules. The choice of method often depends on the physical and chemical properties of the compound . A comparative overview of these techniques, as they could be applied to a synthetic sample of this compound, is presented below.

MethodPrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Provides an unambiguous determination of absolute configuration (with anomalous dispersion).Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Analysis of nuclear magnetic resonance signals, often after derivatization with a chiral agent (e.g., Mosher's esters).Can be performed on non-crystalline samples in solution. Provides detailed structural information.Indirect method that relies on the interpretation of spectral differences. Can be complex for molecules with multiple chiral centers.
Chiroptical Spectroscopy Measurement of the differential interaction of left- and right-circularly polarized light with a chiral molecule (e.g., CD, ORD, VCD).Sensitive to stereochemistry and can be used for non-crystalline samples. Can be compared with computationally predicted spectra.Interpretation can be complex, especially for conformationally flexible molecules. Requires a chromophore for ECD.
Chemical Correlation Chemical transformation of the synthetic product to a compound of known absolute configuration.Provides a definitive link to a known standard.Requires a suitable known compound and reaction pathways that do not affect the stereocenters of interest.

Hypothetical Experimental Workflow for Confirmation

A robust confirmation of the absolute stereochemistry of synthetic this compound would ideally involve a multi-pronged approach, leveraging the strengths of several of the techniques mentioned above. The following diagram illustrates a logical workflow for such a confirmation process.

G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_comparison Comparison & Confirmation start Stereoselective Total Synthesis of this compound chiroptical Chiroptical Spectroscopy (CD, VCD, ORD) start->chiroptical Initial Analysis nmr NMR Spectroscopy (Mosher's Ester Analysis) start->nmr Detailed Structural Elucidation xray X-ray Crystallography start->xray If Crystalline comparison Comparison of Data - Synthetic vs. Natural Sample - Experimental vs. Computational chiroptical->comparison nmr->comparison xray->comparison confirmation Unambiguous Assignment of Absolute Stereochemistry comparison->confirmation

Caption: A logical workflow for the confirmation of the absolute stereochemistry of synthetic this compound.

Detailed Experimental Protocols

Should a total synthesis of this compound be achieved, the following experimental protocols would be crucial for the confirmation of its absolute stereochemistry.

Mosher's Ester Analysis via NMR Spectroscopy

This technique is a powerful method for determining the absolute configuration of secondary alcohols and amines.

Protocol:

  • Esterification: React the synthetic this compound (assuming it possesses a suitable hydroxyl or amino group) separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the diastereomeric Mosher's esters.

  • Purification: Purify each diastereomeric ester using column chromatography or HPLC.

  • NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-Mosher's esters.

  • Data Analysis: Carefully assign the proton signals for the substituents near the newly formed ester linkage. Calculate the chemical shift differences (Δδ = δS - δR) for these protons. The sign of the Δδ values can be used to deduce the absolute configuration at the chiral center based on the established Mosher's model.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule containing a chromophore.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified synthetic this compound in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).

  • Spectral Acquisition: Record the ECD spectrum over a suitable wavelength range, typically from 190 to 400 nm.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical ECD spectra for both possible enantiomers of albine.

  • Comparison: Compare the experimentally obtained ECD spectrum with the computationally predicted spectra. A good correlation between the experimental and one of the predicted spectra allows for the assignment of the absolute configuration.

Single-Crystal X-ray Crystallography

This is the gold standard for determining the absolute configuration of a molecule, provided a suitable crystal can be obtained.

Protocol:

  • Crystallization: Grow single crystals of the synthetic this compound from a suitable solvent or solvent mixture. This often involves techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: If the data is of sufficient quality and anomalous dispersion effects are present (often requiring the presence of a heavier atom), the absolute configuration can be determined directly from the crystallographic data, typically by calculating the Flack parameter.

Conclusion

While the definitive total synthesis and absolute stereochemical confirmation of this compound remain to be reported in the scientific literature, the methodologies to achieve this are well-established. A combination of chiroptical spectroscopy, NMR analysis of chiral derivatives, and, ideally, single-crystal X-ray crystallography would provide the necessary evidence to unambiguously assign its absolute configuration. The successful synthesis and characterization of this compound would not only be a significant achievement in natural product synthesis but would also provide valuable insights into the biosynthesis of lupin alkaloids and potentially unlock new avenues for pharmacological research.

Safety Operating Guide

Navigating the Final Frontier of a Molecule's Journey: Proper Disposal of (-)-Albine

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Albine, with the CAS number 53915-26-7, is classified as an alkaloid.[1] Alkaloids as a class can exhibit significant physiological effects and are generally treated as hazardous chemical waste.[2] The hydrochloride salt of Albine is classified as acutely toxic if swallowed, in contact with skin, or if inhaled (Acute Toxicity Category 4).[3] Therefore, all forms of this compound waste must be managed as hazardous.

Quantitative Data Summary

Due to the absence of a specific SDS, quantitative data regarding disposal parameters such as concentration limits for specific disposal methods are not available. The following table summarizes the known physical and chemical properties of this compound, which can inform its handling and disposal.[1][4]

PropertyValue
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
CAS Number 53915-26-7
logP (Octanol/Water) 1.327

This data is derived from computational models and should be used as a guide.

Experimental Protocols

Specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are not documented in readily available literature. The recommended procedure does not involve in-lab treatment and instead focuses on the safe collection and segregation of waste for disposal by a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a comprehensive, step-by-step guide for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE to mitigate the risk of exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

2. Waste Segregation and Collection: Proper segregation of waste streams is critical to ensure safe handling and disposal.

  • Solid Waste:

    • Pure, unused, or expired this compound.

    • Contaminated materials such as weighing papers, pipette tips, and gloves.

    • Place these materials in a dedicated, clearly labeled hazardous waste container for solid chemical waste. The container must be compatible with the chemical and have a secure, sealable lid.

  • Liquid Waste:

    • Solutions containing this compound.

    • Collect in a designated, leak-proof hazardous waste container for organic or alkaloid liquid waste.

    • Crucially, do not mix this compound solutions with incompatible waste streams. While specific chemical incompatibilities for this compound are not well-documented, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, and strong bases.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound.

    • Dispose of these items immediately into a designated, puncture-resistant sharps container for hazardous chemical waste.

3. Labeling of Hazardous Waste Containers: All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound".

  • The approximate quantity or concentration of the waste.

  • The date of accumulation.

  • The name and contact information of the principal investigator or laboratory.

4. Storage of Hazardous Waste: Store sealed and labeled waste containers in a designated and secure hazardous waste satellite accumulation area within the laboratory. This area should be:

  • Away from general laboratory traffic.

  • Clearly marked with a "Hazardous Waste" sign.

  • In a location that prevents tipping or spillage.

  • Segregated from incompatible chemicals.

5. Arranging for Disposal: Once a hazardous waste container is full, or before it reaches the designated accumulation time limit set by your institution, arrange for its pickup and disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, and national regulations for the disposal of hazardous waste.

Under no circumstances should this compound or any materials contaminated with it be disposed of down the drain or in the regular trash. [2]

Visualizing the Disposal Workflow

To provide a clear and immediate understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Hazardous Waste Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange Pickup with EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding a culture of safety and environmental responsibility within the laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling (-)-Albine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (-)-Albine (CAS Number: 53915-26-7), also known as Albine hydrochloride. Adherence to these procedures is vital to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as an Acute Toxicity Category 4 substance for oral, dermal, and inhalation routes. The signal word for this chemical is "Warning".

Hazard Summary Table

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Acute Toxicity, InhalationH332Harmful if inhaled.

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or dust.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.Prevents inhalation of harmful particles.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to post-handling procedures.

Handling Workflow for this compound Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh this compound in a fume hood or ventilated enclosure prep_workspace->handling_weigh handling_dissolve Dissolve or use in a well-ventilated area handling_weigh->handling_dissolve post_decon Decontaminate workspace and equipment handling_dissolve->post_decon post_waste Segregate and label waste post_decon->post_waste post_ppe Remove and dispose of PPE correctly post_waste->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash

Caption: Operational Workflow for Handling this compound

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines

  • Chemical Waste: Unused or excess this compound should be disposed of as hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be treated as hazardous waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

The following decision-making process outlines the disposal procedure:

Disposal Plan for this compound Disposal Plan for this compound start Waste Generated is_chem Is it this compound chemical? start->is_chem is_cont Is it a contaminated material? is_chem->is_cont No chem_waste Dispose in designated Hazardous Chemical Waste container is_chem->chem_waste Yes is_cont_sharp Is it a contaminated sharp? is_cont->is_cont_sharp Yes non_haz Dispose as non-hazardous waste (after decontamination if applicable) is_cont->non_haz No cont_waste Dispose in designated Solid Hazardous Waste container is_cont_sharp->cont_waste No sharp_waste Dispose in Sharps container for hazardous waste is_cont_sharp->sharp_waste Yes

Caption: Disposal Plan for this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Albine
Reactant of Route 2
(-)-Albine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.